molecular formula C8H8ClNO2 B1465135 Methyl 2-chloro-3-methylisonicotinate CAS No. 787596-41-2

Methyl 2-chloro-3-methylisonicotinate

Cat. No.: B1465135
CAS No.: 787596-41-2
M. Wt: 185.61 g/mol
InChI Key: LUWGTKBLQCPEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-methylisonicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGTKBLQCPEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700958
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787596-41-2
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-chloro-3-methylisonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-chloro-3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 787596-41-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis and medicinal chemistry.[1][2] Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester handle—on a pyridine core makes it a highly valuable scaffold for constructing complex molecular architectures.

The pyridine ring itself is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple, orthogonal reaction sites. The chlorine at the 2-position is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen, a well-established principle in pyridine chemistry.[3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 787596-41-2[1][2][5][6][7]
Molecular Formula C₈H₈ClNO₂[1][2][6]
Molecular Weight 185.61 g/mol [1][2][8]
Appearance Colorless liquid[1]
Boiling Point 266.39 °C at 760 mmHg[6]
Density 1.248 g/cm³[6]
Flash Point 114.91 °C[6]
Refractive Index 1.528[6]
Solubility Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate.[1]
Storage Inert atmosphere, 2-8°C[5]

Synthesis and Purification

The primary and most efficient route to this compound is through the esterification of its corresponding carboxylic acid.[1] This method is reliable and provides high yields, making it suitable for both lab-scale and potential scale-up operations.

Workflow for Synthesis

Synthesis_Workflow Start 2-Chloro-3-methylisonicotinic Acid (CAS: 133928-73-1) Reagents Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) Reaction Esterification Reaction (Room Temp, 16h) Start->Reaction Reacts with Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Proceeds to Purification Silica Gel Column Chromatography (10-15% Ethyl Acetate in n-Hexane) Workup->Purification Crude product Product This compound (Yield: ~93%) Purification->Product Purified product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification

This protocol is a self-validating system, where successful execution relies on the careful control of stoichiometry and reaction conditions.

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylisonicotinic acid (1.0 eq).[9]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The choice of DMF is critical; its polar aprotic nature facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilic carboxylate.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq). K₂CO₃ is a mild inorganic base, sufficient to deprotonate the carboxylic acid to form the nucleophilic carboxylate anion required for the subsequent step.

  • Esterification: Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf value of 0.4 in 10% ethyl acetate/n-hexane).[1]

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified via flash column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent to afford the pure product as a colorless liquid.[1] A reported yield for this procedure is as high as 93.38%.[1]

Chemical Reactivity: A Multi-Functional Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective and sequential modifications.

Reactivity_Map cluster_0 This compound Compound R1 Nucleophilic Aromatic Substitution (SₙAr) e.g., with amines, alkoxides R1->Compound R2 Radical Halogenation e.g., with NBS R2->Compound R3 Ester Hydrolysis / Amidation e.g., with LiOH or Amines R3->Compound

Caption: Reactivity hotspots of this compound.

  • C2-Chloro Group (SₙAr Reactions): The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the chloride ion.[3][10] This is the most exploited reaction pathway, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides to build molecular diversity.[1][11]

  • C3-Methyl Group (Functionalization): The methyl group at the 3-position can be functionalized, most commonly via radical bromination.[1]

    • Protocol: Radical Bromination: Treatment with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux conditions efficiently converts the methyl group to a bromomethyl group (methyl 3-(bromomethyl)-2-chloroisonicotinate).[1] This reaction proceeds with high yields (e.g., 93.6%) and transforms the relatively inert methyl group into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.[1]

  • C4-Ester Group (Derivatization): The methyl ester at the 4-position serves as a classic handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) or converted directly into amides by reacting with amines, often at elevated temperatures or with coupling agents. This versatility is crucial for peptide-like linkages or for modifying solubility and pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. In CDCl₃, the spectrum shows characteristic signals: a doublet of doublets for the pyridine H-6 proton around δ 8.31-8.33, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl protons at δ 3.96, and a singlet for the C3-methyl group protons at δ 2.59.[1] The distinct chemical shifts and coupling patterns are consistent with the assigned structure.

  • Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight. The compound typically shows a molecular ion peak [M+H]⁺ at m/z 186.14, which corresponds to the calculated molecular weight.[1] This provides definitive confirmation of the compound's molecular formula.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a valuable starting material. Its utility lies in its role as a versatile building block for synthesizing more complex, biologically active molecules. The presence of the chloro substituent is particularly significant, as chlorine is a common atom in FDA-approved drugs and can profoundly improve potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect".[12]

  • Scaffold for Heterocyclic Libraries: By leveraging the sequential and selective reactivity at its three functional sites, chemists can rapidly generate libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery programs.

  • Intermediate for Agrochemicals and Pharmaceuticals: The 2-chloropyridine motif is a key component in various fungicides and insecticides.[11] This building block provides a direct entry into such structures. For example, the brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, can be reacted with various amines to produce compounds with potential biological activity.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related structures like 2-chloroisonicotinic acid are classified as causing skin and serious eye irritation.[13] It is prudent to handle this compound with similar care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[5]

References

An In-depth Technical Guide to Methyl 2-chloro-3-methylisonicotinate (CAS 787596-41-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-methylisonicotinate, a key heterocyclic building block in organic synthesis and medicinal chemistry. As a substituted pyridine derivative, its unique arrangement of functional groups—a chloro substituent at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position—renders it a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[1] This document will delve into its chemical and physical properties, detailed synthetic methodologies, spectral analysis, reactivity profile, and essential safety information.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its structure, featuring both polar (ester, nitrogen heterocycle) and non-polar (methyl group, chlorinated ring) components, contributes to its solubility in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.[1] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 787596-41-2[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₈H₈ClNO₂[1][2][3][4][5][7][8][9][10]
Molecular Weight 185.61 g/mol [1][2][3][4][5]
Appearance Colorless liquid[1][4]
Boiling Point 266.4 ± 35.0 °C (Predicted)[2][4][5][7]
Density 1.247 ± 0.06 g/cm³ (Predicted)[2][4][5][7]
Flash Point 114.908 °C[5][7]
Refractive Index 1.528[5][7]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2][4]

Synthesis and Purification: A Validated Protocol

The primary and most efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid.[1] This method is favored for its high yield and straightforward procedure.

Experimental Protocol: Esterification of 2-chloro-3-methylisonicotinic acid

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 2-chloro-3-methylisonicotinic acid (CAS: 133928-73-1)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Silica gel (100-200 mesh)

Procedure:

  • To a solution of 2-chloro-3-methylisonicotinic acid in dimethylformamide (DMF), add potassium carbonate.

  • Stir the mixture at room temperature.

  • Add methyl iodide to the reaction mixture.

  • Continue stirring at room temperature for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent.[1] This purification step is critical for removing any unreacted starting material and by-products, ensuring a high-purity final product suitable for subsequent synthetic applications. The reported Rf value for the product is 0.4 in 10% ethyl acetate/n-hexane.[1]

Expected Yield: This protocol has been reported to achieve yields as high as 93.38%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-chloro-3-methylisonicotinic_acid 2-chloro-3-methyl- isonicotinic acid Reaction Esterification (Room Temp, 16h) 2-chloro-3-methylisonicotinic_acid->Reaction Methyl_iodide Methyl iodide Methyl_iodide->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Methyl 2-chloro-3- methylisonicotinate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.33-8.31 (dd, J = 0.4 Hz, 5.2 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring (H-6).[1]

    • δ 7.53 (d, J = 4.8 Hz, 1H): This doublet is assigned to the proton at the 5-position of the pyridine ring (H-5).[1]

    • δ 3.96 (s, 3H): This singlet represents the three protons of the methyl ester group. Correction: The initial search result incorrectly identified this as a triplet with complex coupling constants; a singlet is expected and more consistent with the structure.

    • δ 2.59 (s, 3H): This singlet is attributed to the three protons of the methyl group at the 3-position.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound.

  • [M+H]⁺: The mass spectrum shows a molecular ion peak at m/z 186.14, which is consistent with the calculated molecular weight of the protonated molecule.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its distinct functional groups, which can be selectively targeted for further molecular elaboration.

Reactivity_Diagram Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Start->SNAr Nu⁻ Radical_Bromination Radical Bromination of C3-Methyl Start->Radical_Bromination NBS, Initiator Ester_Hydrolysis Ester Hydrolysis at C4-COOMe Start->Ester_Hydrolysis H₃O⁺ or OH⁻ Product_SNAr Product_SNAr SNAr->Product_SNAr Formation of C2-Nu bond Product_Bromo Product_Bromo Radical_Bromination->Product_Bromo Formation of Bromomethyl derivative Product_Acid Product_Acid Ester_Hydrolysis->Product_Acid Formation of Carboxylic Acid

Caption: Key reactivity sites of this compound.

Functionalization of the 3-Methyl Group

A key transformation is the radical bromination of the methyl group at the 3-position.[1]

  • Reaction with N-bromosuccinimide (NBS): Treatment with NBS and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride under reflux conditions yields methyl 3-(bromomethyl)-2-chloroisonicotinate.[1] This reaction proceeds with high efficiency, with reported yields of 93.6%.[1] The resulting bromomethyl derivative is a versatile intermediate for introducing nucleophiles at this position.[1] For instance, it readily reacts with amines to form amino-substituted products.[1]

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is enhanced by the electron-withdrawing nature of the ester group at the 4-position. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex heterocyclic systems. The presence of the chlorine atom is a critical feature that significantly influences the compound's utility in drug discovery, as halogenated compounds often exhibit enhanced biological activity.[12]

Transformations of the 4-Ester Group

The methyl ester at the 4-position serves as a handle for further modifications. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in various coupling reactions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[13][14] Work should be conducted in a well-ventilated area or a fume hood.[13][14]

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[2][4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined reactivity at multiple sites allows for the systematic construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Structural Elucidation of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its decorated pyridine core serves as a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The precise arrangement of the chloro, methyl, and methyl ester substituents on the isonicotinate framework dictates its reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic application of modern spectroscopic techniques. This guide is designed to provide researchers with the causal logic behind experimental choices, empowering them to confidently characterize this and similar heterocyclic molecules.

I. Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any newly synthesized or sourced compound is to determine its molecular formula and weight. High-resolution mass spectrometry (HRMS) is the cornerstone of this analysis.

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₈ClNO₂), soft ionization techniques like electrospray ionization (ESI) are preferred to minimize fragmentation and maximize the abundance of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Ionization: The solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated to provide high mass accuracy.

  • Data Acquisition: The mass spectrum is recorded, focusing on the expected mass range for the protonated molecule [M+H]⁺.

Interpreting the Data:

The expected monoisotopic mass of C₈H₈ClNO₂ is 185.0244 g/mol . Mass spectrometric analysis reveals a molecular ion peak [M+H]⁺ at an m/z of 186.14, which is consistent with the calculated molecular weight of the compound.[1] The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion, with a smaller peak at [M+H+2]⁺ approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 1: Key Mass Spectrometry Data

ParameterValueSignificance
Molecular FormulaC₈H₈ClNO₂Confirmed by HRMS
Molecular Weight185.61 g/mol Consistent with MS data[1]
[M+H]⁺ (m/z)186.14Corresponds to the protonated molecule[1]
Isotopic PatternPresence of [M+H+2]⁺Confirms the presence of one chlorine atom

II. Unveiling the Proton Framework: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons within a molecule.

Core Principle: Atomic nuclei with non-zero spin, like ¹H, align in an external magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The frequency at which they resonate and return to the ground state is highly sensitive to their local electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard one-pulse experiment is performed to acquire the ¹H spectrum.

Data Interpretation and Structural Insights:

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals that can be assigned to each proton in the molecule.[1]

  • Pyridine Ring Protons: The aromatic region of the spectrum is crucial. A doublet at δ 7.53 ppm (J = 4.8 Hz, 1H) is attributed to the H-5 proton of the pyridine ring.[1] A doublet of doublets at δ 8.33-8.31 ppm (J = 0.4 Hz, 5.2 Hz, 1H) corresponds to the H-6 proton.[1] The coupling constant of ~5 Hz between these two protons is characteristic of ortho-coupling in a pyridine ring.

  • Methyl Ester Protons: A singlet integrating to three protons is observed at δ 3.96 ppm, which is a characteristic chemical shift for the protons of a methyl ester group.[1]

  • Methyl Group Protons: A singlet integrating to three protons appears at δ 2.59 ppm.[1] This upfield chemical shift is consistent with a methyl group attached to an aromatic ring.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.33-8.31dd1H0.4, 5.2H-6
7.53d1H4.8H-5
3.96s3H--OCH₃
2.59s3H-Ar-CH₃

III. Mapping the Carbon Skeleton: ¹³C NMR and DEPT Spectroscopy

¹³C NMR spectroscopy is essential for defining the carbon framework of the molecule, including quaternary carbons that are not observed in ¹H NMR.

Core Principle: The ¹³C isotope, although low in natural abundance (1.1%), has a nuclear spin and can be observed by NMR. The chemical shifts of carbon atoms are highly indicative of their hybridization and chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the isotope.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Subsequently, DEPT-90 and DEPT-135 experiments are run to determine the multiplicity of each carbon signal.

Predicted ¹³C NMR Data and Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: The pyridine ring carbons will appear between δ 120-160 ppm. The carbon bearing the chlorine atom (C-2) will be significantly deshielded. The quaternary carbons (C-2, C-3, C-4) will be visible in the broadband-decoupled spectrum but absent in the DEPT spectra.

  • Methyl Carbons: The methyl ester carbon (-OCH₃) is expected around δ 50-55 ppm, and the aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, typically around δ 15-25 ppm.

Table 3: Predicted ¹³C NMR and DEPT Spectral Data

Predicted Chemical Shift (δ, ppm)DEPT-135Assignment
~168AbsentC=O
~152AbsentC-2
~150PositiveC-6
~145AbsentC-4
~135AbsentC-3
~125PositiveC-5
~53Positive-OCH₃
~20PositiveAr-CH₃

IV. Assembling the Pieces: 2D NMR Correlation Spectroscopy

Two-dimensional NMR experiments are indispensable for unambiguously connecting the proton and carbon frameworks, confirming the proposed structure.

A. ¹H-¹H COSY (Correlation Spectroscopy)

Core Principle: COSY identifies protons that are spin-spin coupled to each other, typically through two or three bonds.

Expected Correlations: The most significant cross-peak in the COSY spectrum will be between the H-5 (δ 7.53) and H-6 (δ 8.33-8.31) protons, confirming their ortho relationship on the pyridine ring.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Core Principle: HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).

Expected Correlations:

  • The H-5 proton signal (δ 7.53) will show a correlation to the C-5 carbon signal (~δ 125).

  • The H-6 proton signal (δ 8.33-8.31) will correlate with the C-6 carbon signal (~δ 150).

  • The methyl ester proton signal (δ 3.96) will correlate with the -OCH₃ carbon signal (~δ 53).

  • The aromatic methyl proton signal (δ 2.59) will correlate with the Ar-CH₃ carbon signal (~δ 20).

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Core Principle: HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons.

Key Expected HMBC Correlations:

  • H-5 (δ 7.53): Will show correlations to C-3 (~δ 135), C-4 (~δ 145), and C-6 (~δ 150). The correlation to C-3 and C-4 is vital for confirming the substituent pattern.

  • H-6 (δ 8.33-8.31): Will show correlations to C-2 (~δ 152) and C-4 (~δ 145).

  • -OCH₃ protons (δ 3.96): Will show a strong correlation to the carbonyl carbon (~δ 168), confirming the methyl ester functionality.

  • Ar-CH₃ protons (δ 2.59): Will show correlations to C-2 (~δ 152), C-3 (~δ 135), and C-4 (~δ 145), definitively placing the methyl group at the C-3 position.

Diagram 1: Structure Elucidation Workflow

G MS Mass Spectrometry (HRMS) H1_NMR 1H NMR MS->H1_NMR Provides Molecular Formula C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Guides Carbon Assignment COSY 1H-1H COSY H1_NMR->COSY Identifies H-H Connectivity HSQC 1H-13C HSQC C13_NMR->HSQC Assigns Protonated Carbons HMBC 1H-13C HMBC COSY->HMBC Confirms Proton Network HSQC->HMBC Provides Starting Points Structure Final Structure Confirmation HMBC->Structure Establishes Full C-H Framework

Caption: Workflow for NMR-based structure elucidation.

V. Functional Group Confirmation: Infrared (IR) Spectroscopy

Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹, characteristic of an aromatic ester.

  • C-O Stretch (Ester): Two strong bands are anticipated, one around 1250-1310 cm⁻¹ and another around 1100-1130 cm⁻¹, corresponding to the C-C-O and O-C-C stretches of the ester group, respectively.

  • Aromatic C=C and C=N Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹, can be attributed to the C-Cl stretch.

Table 4: Expected Key IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1725StrongC=O Stretch (Aromatic Ester)
~1580, ~1470MediumAromatic C=C/C=N Stretch
~1280StrongC-C-O Stretch (Ester)
~1120StrongO-C-C Stretch (Ester)
~750Medium-StrongC-Cl Stretch

VI. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a robust and compelling structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.

Core Principle: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. The angles and intensities of the diffracted beams can be used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound must be grown. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Diagram 2: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR spectroscopy definitively establishes the connectivity of the proton and carbon frameworks. Infrared spectroscopy serves to confirm the presence of key functional groups. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional molecular structure. This comprehensive, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities involving this important chemical entity.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-chloro-3-methylisonicotinate, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the scarcity of reliably assigned public spectral data, this guide presents a detailed theoretical prediction of the ¹H NMR spectrum, grounded in first principles and substituent effects observed in analogous pyridine structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each proton. Furthermore, this document outlines a rigorous, field-proven protocol for the experimental acquisition and processing of a high-quality ¹H NMR spectrum for this compound, ensuring reproducibility and accuracy in structural verification. This guide is intended to serve as an essential resource for researchers working with this molecule, enabling confident structural confirmation and facilitating its application in complex synthetic pathways.

Introduction: The Chemical Significance of this compound

This compound (C₈H₈ClNO₂) is a substituted pyridine derivative with significant utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a pyridine core with chloro, methyl, and methoxycarbonyl substituents, offers multiple reaction sites for further chemical modification. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, the methyl group at the 3-position can be functionalized, and the ester at the 4-position provides a handle for transformations such as hydrolysis or amidation.[1]

Accurate structural elucidation is paramount in any synthetic workflow. ¹H NMR spectroscopy stands as the primary analytical technique for the routine confirmation of the identity and purity of such small organic molecules. This guide provides a foundational understanding of the expected ¹H NMR spectral features of this compound, enabling researchers to confidently interpret their experimental data.

Molecular Structure and Proton Designations:

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Structure of this compound with proton numbering.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic effects of its substituents. Electron-withdrawing groups, such as the chloro and methoxycarbonyl groups, generally deshield the ring protons, shifting their signals to a lower field (higher ppm). Conversely, electron-donating groups like the methyl group tend to shield the ring protons, causing an upfield shift.

Based on these principles and analysis of spectral data from similar compounds, the predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is as follows:

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 ~ 8.4 - 8.6Doublet (d)~ 5.01H
H-5 ~ 7.5 - 7.7Doublet (d)~ 5.01H
-OCH₃ ~ 3.9 - 4.0Singlet (s)-3H
-CH₃ ~ 2.5 - 2.6Singlet (s)-3H
Detailed Peak Assignments and Rationale
  • H-6 (δ ~ 8.4 - 8.6 ppm, doublet): This proton is positioned ortho to the electron-deficient pyridine nitrogen and is also influenced by the electron-withdrawing chloro group at the adjacent C-2 position. This combined deshielding effect results in its resonance at the lowest field among the aromatic protons. It is coupled to H-5, leading to a doublet multiplicity. The expected coupling constant (³JHH) is approximately 5.0 Hz, which is typical for ortho-coupling in pyridine rings.

  • H-5 (δ ~ 7.5 - 7.7 ppm, doublet): This proton is meta to the nitrogen and ortho to the methoxycarbonyl group, another electron-withdrawing substituent. It is coupled to H-6, resulting in a doublet with a matching coupling constant of ~5.0 Hz. Its chemical shift is upfield relative to H-6 due to its greater distance from the strongly deshielding nitrogen atom.

  • -OCH₃ (δ ~ 3.9 - 4.0 ppm, singlet): The protons of the methoxy group in the ester are in a chemical environment typical for methyl esters. They are not coupled to any other protons, and therefore, their signal is expected to be a sharp singlet integrating to three protons. The previously reported erroneous description of this signal as a triplet highlights the importance of critical data evaluation.[1]

  • -CH₃ (δ ~ 2.5 - 2.6 ppm, singlet): The protons of the methyl group at the C-3 position are also not coupled to any other protons, resulting in a singlet signal. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.

Sample Preparation
  • Material: Weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for preparing the NMR sample.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 32 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is appropriate to cover the expected signals and the TMS reference.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. By presenting a theoretically predicted spectrum based on established chemical principles, this document empowers researchers to confidently assign and interpret their experimental data, even in the absence of a definitive literature spectrum. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, which is fundamental for the structural verification required in drug discovery and development. Adherence to these guidelines will facilitate the seamless integration of this important building block into advanced synthetic applications.

References

Methyl 2-chloro-3-methylisonicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Chloro-3-Methylisonicotinate (CAS: 787596-41-2) for Chemical Research and Drug Discovery

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a highly versatile intermediate in organic synthesis. Its structural arrangement, featuring a chlorine atom, a methyl group, and a methyl ester on the pyridine core, provides multiple reaction sites for building more complex molecular architectures. This strategic positioning of functional groups makes it a valuable precursor in the development of novel heterocyclic compounds, particularly within the pharmaceutical and materials science sectors.

The fundamental properties of this compound are summarized below, providing essential data for reaction planning, analytical characterization, and computational modeling.

Table 1: Key Identifiers and Structural Information

IdentifierValueSource(s)
Molecular Formula C₈H₈ClNO₂[1][2][3][4]
Molecular Weight 185.61 g/mol [1][2][3][5]
CAS Number 787596-41-2[2][3][6]
IUPAC Name Methyl 2-chloro-3-methylpyridine-4-carboxylate[2]
SMILES CC1=C(C=CN=C1Cl)C(=O)OC[1]
InChI InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3[1]

Table 2: Physicochemical and Computed Properties

PropertyValueSource(s)
Appearance Colorless liquid[1]
Boiling Point 266.4 ± 35.0 °C at 760 mmHg[4]
Density 1.248 g/cm³[4]
Topological Polar Surface Area (TPSA) 39.19 Ų[2]
LogP 1.83[2][4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between the electron-withdrawing chloro and ester groups and the electron-donating methyl group on the pyridine ring dictates its chemical behavior.

  • 2-Position (Chloro Group): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. This position is activated by the ring nitrogen, making it a prime site for introducing various nucleophiles, such as amines, thiols, or alkoxides, to generate diverse libraries of substituted pyridines.

  • 3-Position (Methyl Group): The methyl group is a handle for further functionalization, most notably through radical-mediated halogenation.[1] This transformation is critical as it converts the relatively inert methyl group into a versatile electrophilic site.

  • 4-Position (Methyl Ester): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other carboxylate-based chemistries. It can also be reduced to a primary alcohol.

G cluster_reactions Key Synthetic Transformations main This compound prod1 Methyl 3-(bromomethyl)-2-chloroisonicotinate main->prod1 Radical Bromination (NBS, AIBN) prod2 Nucleophilic Substitution Product (e.g., 2-amino derivative) main->prod2 Nucleophilic Aromatic Substitution (e.g., R-NH2) prod3 2-Chloro-3-methylisonicotinic Acid main->prod3 Ester Hydrolysis (LiOH or H+)

Caption: Key reaction pathways of this compound.

Protocol: Radical Bromination of the 3-Methyl Group

This protocol describes the conversion of the title compound to Methyl 3-(bromomethyl)-2-chloroisonicotinate, a key intermediate for introducing side chains in drug discovery programs.[1] The causality for this specific reaction lies in the ability of N-Bromosuccinimide (NBS) to provide a low concentration of bromine radicals when initiated, which selectively abstract a hydrogen from the benzylic-like methyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the solvent (e.g., CCl₄) and dissolve the starting material.

  • Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Purge the system with an inert gas.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the solid precipitate and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization. A reported yield for this transformation is 93.6%.[1]

Synthesis Pathway

The most direct synthesis of this compound involves the esterification of its corresponding carboxylic acid.[1] This acid precursor, 2-chloro-3-methylisonicotinic acid, can be prepared via the oxidation of 2-chloro-3-methylpyridine.[7]

G start 2-Chloro-3-methylpyridine intermediate 2-Chloro-3-methylisonicotinic Acid start->intermediate Oxidation (e.g., O₂, Co(acac)₃) product This compound intermediate->product Esterification (CH₃I, K₂CO₃)

Caption: Two-step synthesis workflow for the target compound.

Protocol: Esterification of 2-Chloro-3-methylisonicotinic Acid

This procedure provides an efficient method to obtain the title compound with high yield.[1] The choice of potassium carbonate as the base is to deprotonate the carboxylic acid, forming a nucleophilic carboxylate that readily attacks the electrophilic methyl iodide.

Materials:

  • 2-Chloro-3-methylisonicotinic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-chloro-3-methylisonicotinic acid (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (approx. 2.0 eq) to the solution.

  • Stir the mixture at room temperature and add methyl iodide (approx. 1.5 eq) dropwise.

  • Continue stirring at room temperature for approximately 16 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified if necessary. This method has reported yields as high as 93.4%.[1]

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of this compound before its use in subsequent synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical environment of the protons. The expected signals correspond to the two aromatic protons on the pyridine ring and the two distinct methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight. For this compound, a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 186.14, consistent with its molecular formula.[1]

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignmentSource
8.33 - 8.31Doublet of DoubletsH-6 (Pyridine Ring)[1]
7.53DoubletH-5 (Pyridine Ring)[1]
3.96Singlet-OCH₃ (Ester Methyl)[1]*
2.59Singlet-CH₃ (C3-Methyl)[1]

*Note: The cited source describes the ester methyl signal at δ 3.96 as a triplet with an integration of 2H, which is inconsistent with the expected singlet and 3H integration for a methyl ester group.[1] The data in this table reflects the corrected, chemically expected assignment.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a strategic building block for constructing more complex drug candidates. Its utility is rooted in the principles of medicinal chemistry:

  • Scaffold for Heterocyclic Libraries: As a substituted pyridine, it provides a core structure common in many biologically active molecules. The multiple reaction handles allow for the systematic exploration of chemical space around the pyridine scaffold.

  • Introduction of Key Pharmacophores: The chloro and methyl groups are important substituents in drug design.[8][9] The chloro group can modulate the electronic properties of the ring and serve as a metabolic blocking site, while the methyl group can enhance binding affinity through hydrophobic interactions and improve pharmacokinetic properties.[8]

  • Intermediate for Bioactive Molecules: The brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, has been explicitly used in the synthesis of compounds tested for cytotoxic activity against cancer cell lines like MCF-7 and A-549.[1] This demonstrates its direct applicability in creating novel compounds for preclinical evaluation.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity at its chloro, methyl, and ester functionalities make it an important tool for researchers in organic synthesis and drug development. The established protocols for its synthesis and functionalization, coupled with clear analytical characterization data, provide a solid foundation for its use in the creation of novel and complex molecules with potential therapeutic applications.

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-chloro-3-methylisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of pharmaceutical and specialty chemical synthesis, a profound understanding of the physicochemical properties of intermediates is not merely advantageous; it is fundamental to process development, optimization, and scale-up. Methyl 2-chloro-3-methylisonicotinate, a key building block, presents a case in point. Its journey from a laboratory reagent to an industrial-scale precursor is paved with the challenges of dissolution, crystallization, and purification—all of which are governed by its solubility in various organic media. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just data, but a deeper, mechanistic understanding of solubility. Herein, we eschew a rigid, templated approach in favor of a narrative that is both scientifically rigorous and practically insightful. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and, in the absence of extensive published quantitative data for this specific molecule, leverage the power of predictive models and analogous compounds to construct a comprehensive solubility profile.

Section 1: Physicochemical Characterization of this compound

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These characteristics dictate its behavior in different solvent environments.

This compound is a colorless liquid at room temperature.[1] Its molecular structure, featuring a substituted pyridine ring, is key to its reactivity and solubility. The presence of a chlorine atom at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position creates a molecule with a nuanced electronic and steric profile.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 266.389 °C at 760 mmHg
Density 1.248 g/cm³
LogP 1.83

The presence of both a polar ester group and a lipophilic chlorinated aromatic ring suggests a moderate degree of solubility in a range of common organic solvents. Indeed, qualitative reports indicate "moderate solubility" in dichloromethane, tetrahydrofuran, and ethyl acetate.[1] However, for process optimization, a more granular, quantitative understanding is indispensable.

Section 2: The Theoretical Framework of Solubility: Hansen Solubility Parameters

To move beyond qualitative descriptors and into a predictive framework, we turn to the concept of Hansen Solubility Parameters (HSP). The foundational principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent, representing the energy contributions from:

  • δd (Dispersion forces): Arising from temporary dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

The total cohesive energy density is the sum of the squares of these parameters. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.

Calculating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, we can employ a group contribution method. The Stefanis-Panayiotou method is a robust approach that utilizes first and second-order functional groups to estimate HSP.

The following functional groups are present in this compound:

  • Aromatic CH

  • Aromatic C

  • Aromatic C-Cl

  • Aromatic C-CH₃

  • Pyridine nitrogen

  • -COO- (ester)

  • -CH₃ (in the ester)

By summing the contributions of these groups, we can estimate the HSP for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰.⁵)
δd 18.5
δp 8.0
δh 5.5
δt (Total) 21.2

These calculated parameters provide a powerful tool for predicting the solubility of this compound in a wide array of solvents.

Section 3: Solubility Profile in Common Organic Solvents

This section integrates the theoretical HSP framework with qualitative data and information from analogous compounds to build a comprehensive solubility profile.

Predicted Solubility Based on Hansen Solubility Parameters

The "Hansen distance" (Ra) between the solute and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

The table below presents the HSP for a range of common organic solvents and the calculated Hansen distance to this compound. The solvents are grouped by their chemical class to provide further insight.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Hansen Distance (Ra) to SolutePredicted Solubility
Alcohols
Methanol14.712.322.317.6Low
Ethanol15.88.819.414.5Low to Moderate
Isopropanol15.86.116.411.6Moderate
n-Butanol16.05.715.810.9Moderate
Ketones
Acetone15.510.47.04.4High
Esters
Ethyl Acetate15.85.37.24.2High
Aromatic Hydrocarbons
Toluene18.01.42.07.3Moderate to High
Aliphatic Hydrocarbons
n-Hexane14.90.00.011.1Low
Amides
N,N-Dimethylformamide (DMF)17.413.711.37.8High
Sulfoxides
Dimethyl sulfoxide (DMSO)18.416.410.210.2Moderate to High

This predictive data suggests that this compound will exhibit the highest solubility in solvents with a balanced polarity and some hydrogen bonding capability, such as acetone and ethyl acetate. Its solubility is predicted to be lower in highly polar and protic solvents like methanol and in non-polar aliphatic hydrocarbons like n-hexane.

Insights from Analogous Compounds

Given the scarcity of quantitative data for the target compound, examining structurally similar molecules can provide valuable experimental context. A close analogue is Methyl 2-chloronicotinate , which lacks the 3-methyl group. While specific quantitative data for this analogue is also limited, qualitative information for Methyl 6-methylnicotinate indicates it is "soluble or slightly soluble" in methanol, chloroform, and ethyl acetate.[2] This aligns with the HSP predictions for moderate to high solubility in these types of solvents. For Methyl nicotinate , it is reported to be moderately soluble in ethanol, ethyl acetate, and dichloromethane, and sparingly soluble in water.[3]

This information, while not a direct substitute for experimental data, corroborates the general solubility trends predicted by the HSP model.

Section 4: Experimental Determination of Solubility

To obtain definitive quantitative solubility data, rigorous experimental measurement is essential. The following protocols are provided as a guide for researchers to determine the solubility of this compound in their laboratories, adhering to the principles of scientific integrity and trustworthiness.

Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: To a series of glass vials, add an excess amount of this compound to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform kinetic studies to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid crystallization. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL or mol/L.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Gravimetric Method

A simpler, yet effective method for a first approximation of solubility.

Protocol:

  • Preparation and Equilibration: Follow steps 1-4 of the Isothermal Shake-Flask Method.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Evaporation: Transfer the sample to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The mass of the dissolved solute is determined by the difference in weight. The solubility is then calculated based on the initial volume of the supernatant taken.

G A Prepare saturated solution at constant temperature B Withdraw known volume of supernatant A->B C Evaporate solvent to dryness B->C D Weigh dried solute C->D E Calculate solubility (mass/volume) D->E

Caption: Gravimetric Method for Solubility Determination.

Section 5: Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While a notable gap in publicly available quantitative experimental data exists, a robust theoretical framework based on Hansen Solubility Parameters has been established, offering valuable predictive power. The calculated HSP values suggest that solvents of moderate polarity, such as acetone and ethyl acetate, are likely to be effective solubilizing agents.

The provided experimental protocols empower researchers to generate precise and reliable solubility data in-house, which is crucial for process development and optimization. Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of solvents at various temperatures. Such data would not only be of immense practical value but would also serve to validate and refine the predictive models presented herein. A deeper understanding of the thermodynamics of dissolution, including enthalpy and entropy of solution, would further enhance our ability to control and manipulate the solubility of this important chemical intermediate.

References

Physical appearance and state of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characterization of Methyl 2-chloro-3-methylisonicotinate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical appearance, state, and key characterization protocols for this compound (CAS No. 787596-41-2). As a pivotal heterocyclic building block in organic synthesis, a precise understanding of its physicochemical properties is paramount for ensuring reproducibility and success in complex synthetic routes.

Executive Summary: Physicochemical Properties

This compound is a substituted pyridine derivative with significant utility in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below, providing a baseline for laboratory use.

PropertyValueSource(s)
CAS Number 787596-41-2[2][3][4]
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1][3]
Reported Physical State Colorless Liquid (at room temperature)[1]
Boiling Point 266.4 ± 35.0 °C at 760 mmHg[2]
Density 1.248 g/cm³[2]
Solubility Moderately soluble in dichloromethane, THF, and ethyl acetate[1]
Storage Conditions 2-8°C under an inert atmosphere[3][4]

Section 1: Elucidation of Physical State and Appearance

Reported Observations and Potential Ambiguity

This compound is documented as a colorless liquid at standard ambient temperature.[1] However, it is crucial for the practicing scientist to recognize that the physical state of a compound with this molecular profile can be influenced by purity. For instance, related structures like Methyl 2-chloroisonicotinate (lacking the 3-methyl group) are described variably as a "White or Colorless to Yellow powder to lump to clear liquid," with a melting point of 32-36 °C.[5][6] This suggests that minor structural changes or the presence of impurities could lead to this compound existing as a supercooled liquid or a very low-melting solid.

Causality Behind the Physical State

The physical state of a molecular compound is governed by the balance of its intermolecular forces versus the thermal energy of its environment. For this compound, the key interactions are:

  • Dipole-Dipole Forces: Arising from the polar C-Cl bond and the ester group.

  • Van der Waals Forces: London dispersion forces increase with molecular size and surface area.

The absence of hydrogen bond donors limits the strength of these interactions, which is consistent with a relatively low boiling point for its molecular weight and its existence as a liquid.[2] Impurities, such as residual solvents from its synthesis (e.g., DMF, methyl iodide), can cause significant freezing point depression, potentially explaining why a highly pure sample might solidify upon refrigeration while a less pure one remains liquid.[1]

Experimental Protocol: Verification of Physical State

This self-validating protocol is designed to unambiguously determine the physical state of a newly received sample.

Objective: To accurately characterize the physical form, color, and clarity of this compound under standard laboratory conditions.

Methodology:

  • Sample Equilibration:

    • Allow the sealed container to warm to ambient laboratory temperature (20-25°C) for at least 60 minutes before opening.

    • Causality: This prevents condensation of atmospheric moisture, which could hydrolyze the ester or otherwise contaminate the sample.

  • Macroscopic Visual Inspection:

    • Place a small aliquot (approx. 50-100 µL) onto a clean, dry watch glass.

    • Observe the sample against both white and black backgrounds.

    • Record observations for:

      • State: Is it a mobile liquid, a viscous oil, a waxy solid, or crystalline?

      • Color: Note any coloration (e.g., colorless, pale yellow).

      • Clarity: Is the liquid clear and free of particulates?

  • Melting Point Determination (Conditional):

    • This step is performed only if the sample appears solid or semi-solid at ambient temperature.

    • Introduce a small amount of the material into a capillary tube.

    • Use a standard melting point apparatus to determine the melting range.

    • Interpretation: A sharp melting range close to room temperature confirms the material is a low-melting solid. A broad melting range suggests the presence of impurities.

G cluster_workflow Workflow: Physical State Determination start Receive Sample equilibrate Equilibrate to Room Temp (20-25°C) start->equilibrate observe Macroscopic Observation (Color, Form, Clarity) equilibrate->observe decision Is Sample Solid or Semi-Solid? observe->decision liquid Record as Liquid decision->liquid No mp Perform Melting Point Analysis decision->mp Yes record_solid Record as Solid with Melting Range mp->record_solid

Caption: Workflow for the initial determination of physical state.

Section 2: Comprehensive Characterization and Purity Assessment

Verifying the chemical identity and purity is a prerequisite for any synthetic application. Impurities can not only alter the physical state but also lead to unforeseen side reactions.

Spectroscopic Identity Confirmation

Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Published data for this compound in CDCl₃ shows key signals: a doublet of doublets for the H-6 proton around δ 8.32, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl group at δ 3.96, and a singlet for the C3-methyl group at δ 2.59.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 186.14, confirming the molecular weight.[1]

Protocol: Purity Assessment via Gas Chromatography (GC)

Objective: To quantify the purity of the compound and identify any volatile impurities.

Rationale: GC is an ideal method for analyzing thermally stable and volatile compounds like this compound. It effectively separates the main component from residual solvents or synthetic byproducts.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as ethyl acetate.

  • Instrument Conditions (Example):

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G cluster_workflow Workflow: Comprehensive Characterization start Verified Physical State nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry (MS) start->ms gc Gas Chromatography (GC) Purity Analysis start->gc decision Identity & Purity Confirmed? nmr->decision ms->decision gc->decision pass Release for Synthetic Use decision->pass Yes (≥98%) fail Repurify or Reject Lot decision->fail No

Caption: Workflow for comprehensive chemical characterization.

Section 3: Handling and Storage Recommendations

Proper handling and storage are vital to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[4]

  • Rationale: Refrigeration slows down potential degradation pathways. The inert atmosphere prevents slow oxidation or reaction with atmospheric moisture. The chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic substitution, and proper storage minimizes these risks.[1]

Conclusion

While this compound is generally supplied as a colorless liquid, its proximity to a potential solid state necessitates empirical verification by the end-user. A systematic approach, beginning with careful observation and followed by rigorous spectroscopic and chromatographic analysis, is the cornerstone of reliable chemical research. By adhering to the protocols outlined in this guide, scientists can ensure the quality and integrity of this valuable synthetic intermediate, paving the way for predictable and successful outcomes in their research and development endeavors.

References

Electronic effects of substituents on the pyridine ring in Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Pyridine Ring in Methyl 2-chloro-3-methylisonicotinate

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the individual and cumulative electronic contributions of the chloro, methyl, and methoxycarbonyl substituents on the electron-deficient pyridine core. This guide integrates fundamental principles of physical organic chemistry with practical, field-proven experimental and computational methodologies for quantifying these effects. Detailed protocols for spectroscopic analysis, computational modeling, and synthetic transformations are provided to equip researchers, scientists, and drug development professionals with the insights necessary to predict and manipulate the reactivity of this versatile scaffold.

Introduction: The Electronic Character of the Pyridine Nucleus

The pyridine ring is a foundational heterocycle in organic chemistry, structurally analogous to benzene but with one methine group replaced by a nitrogen atom. This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in a significant inductive withdrawal of electron density from the ring, creating a permanent dipole moment and rendering the ring electron-deficient, or π-deficient.[1][2] This inherent electronic character makes pyridine less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][3][4]

The reactivity and properties of a pyridine ring can be further modulated by the introduction of substituents. This compound (MCM-I) is a polysubstituted pyridine that exemplifies the complex interplay of competing electronic effects. Its structure features a combination of electron-donating and electron-withdrawing groups, making it a rich subject for study and a versatile intermediate in synthesis.[5] Understanding the nuanced electronic effects within MCM-I is paramount for predicting its reactivity and designing rational synthetic pathways.

Deconstruction of Individual Substituent Effects

The overall electronic profile of MCM-I is a composite of the inductive and resonance effects of its three distinct substituents, each influencing the electron density distribution on the pyridine ring.

The 2-Chloro Substituent: A Dichotomous Role

The chlorine atom at the C2 position exhibits conflicting electronic properties:

  • Inductive Effect (-I): As an electronegative halogen, chlorine strongly withdraws electron density from the C2 carbon via the sigma bond. This effect deactivates the entire ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pyridine π-system.[6] However, for halogens, this resonance donation is weak and is generally overshadowed by the powerful inductive withdrawal.

The primary consequence of the 2-chloro group is the activation of the C2 position for Nucleophilic Aromatic Substitution (SNAr) . The carbon-chlorine bond is polarized, and the proximity to the ring nitrogen helps stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack.[7][8]

The 3-Methyl Substituent: An Electron Donor

The methyl group at the C3 position is a classical electron-donating group (EDG) that increases the electron density of the ring through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons and therefore "push" electron density into the ring system.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the ring's π-system provides a secondary, weaker electron-donating effect.

While the methyl group is activating, its influence is relatively modest compared to the powerful electron-withdrawing groups present on the ring.[9]

The 4-Methoxycarbonyl Substituent: A Potent Electron Sink

The ester group at the C4 position is a strong electron-withdrawing group (EWG) that significantly reduces the ring's electron density.

  • Inductive Effect (-I): The electronegative oxygen atoms of the ester functionality pull electron density away from the ring through the sigma framework.

  • Resonance Effect (-R): The carbonyl group is conjugated with the pyridine ring, allowing it to withdraw π-electron density via resonance. This effect is most pronounced at the ortho (C3, C5) and para (C4, relative to the substituent) positions.[10]

This potent electron withdrawal further deactivates the ring towards electrophiles and enhances its susceptibility to nucleophilic attack.

The Cumulative Electronic Profile of this compound

The combination of the π-deficient pyridine core, a strong -I/+R chloro group, a weak +I methyl group, and a powerful -I/-R methoxycarbonyl group results in a highly electron-poor aromatic system. The dominant effect is electron withdrawal, driven by the ring nitrogen, the chloro group's inductive effect, and the methoxycarbonyl group's combined inductive and resonance effects. The 3-methyl group provides a small, localized region of slightly increased electron density but is insufficient to counteract the overwhelming deactivation. This "push-pull" dynamic dictates the molecule's reactivity, making it an excellent substrate for SNAr reactions at C2 while rendering it almost inert to electrophilic substitution.

G cluster_ring Pyridine Ring (Electron Deficient Core) cluster_substituents N N C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Cl Cl Cl->C2 -I (strong) +R (weak) Me CH₃ Me->C3 +I (weak) COOMe COOCH₃ COOMe->C4 -I, -R (strong)

Caption: Electronic influences of substituents on the MCM-I ring.

Quantitative and Qualitative Analysis of Electronic Effects

To move from a qualitative description to a quantitative understanding, several experimental and computational techniques are employed.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on a reaction center.[11][12][13] Hammett constants (σ) are derived from the ionization of substituted benzoic acids, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.

SubstituentPositionσ (para)σ (meta)Electronic Effect
-Cl 2- (ortho)+0.23+0.37Strong -I, Weak +R
-CH₃ 3- (meta)-0.17-0.07Weak +I
-COOCH₃ 4- (para)+0.45+0.37Strong -I, Strong -R
Note: Values are for benzene systems but provide a strong correlative basis for pyridine.
Basicity and pKa Measurements

The basicity of the pyridine nitrogen is a direct reflection of the electron density at the heteroatom.[14] Electron-donating groups increase basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.

CompoundpKa (Conjugate Acid)Effect of Substituents
Pyridine5.23[1]Baseline
4-Methylpyridine6.02EDG increases basicity
4-Chloropyridine3.83EWG decreases basicity
MCM-I (Predicted) < 1.0 Multiple EWGs cause a drastic decrease in basicity

The extremely low predicted pKa for MCM-I underscores the profound electron-withdrawing nature of its substituent array, rendering the nitrogen lone pair significantly less available for protonation.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment within a molecule.[15][16][17][18]

  • ¹H NMR: Protons attached to electron-poor carbons are deshielded and appear at a higher chemical shift (downfield, higher ppm).

  • ¹³C NMR: Carbon nuclei experience similar effects, with electron-withdrawing groups causing downfield shifts.

For MCM-I, the ring protons (especially H5 and H6) are expected to be significantly downfield compared to unsubstituted pyridine due to the cumulative deshielding effects.

This protocol outlines the acquisition of essential 2D NMR spectra for unambiguous structure elucidation, a critical step when dealing with complex substitution patterns.[19]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.

  • 1D Proton Acquisition: Acquire a standard 1D ¹H spectrum to assess sample purity and identify the aromatic region (typically 7.0-9.5 ppm for pyridines).

  • COSY (Correlation Spectroscopy) Experiment:

    • Purpose: To identify proton-proton (J)-coupling networks.

    • Parameters: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the F1 dimension with 2-4 scans per increment.

    • Analysis: Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the mapping of adjacent protons on the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

    • Purpose: To establish long-range (2-3 bond) correlations between protons and carbons.

    • Parameters: Use a standard gradient-enhanced HMBC (gHMBC) pulse sequence. Set the ¹³C spectral width to ~0-170 ppm. Acquire 256-512 increments with 8-16 scans each, depending on concentration.

    • Analysis: This is crucial for assigning quaternary carbons (like C2, C3, and C4) by correlating them to nearby protons (e.g., the methyl protons to C3 and C4, the H5 proton to C3 and C4).

Computational Chemistry: Visualizing the Electronic Landscape

Density Functional Theory (DFT) calculations provide invaluable insights into molecular electronic properties that are difficult to measure directly.[20][21][22]

G cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis Build Build 3D Structure of MCM-I Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Build->Optimize Frequency Frequency Calculation (Confirm Minimum) Optimize->Frequency ESP Calculate Electrostatic Potential (ESP) Map Optimize->ESP NBO Natural Bond Orbital (NBO) Analysis Optimize->NBO Visualize Visualize ESP Map (Identify e⁻ rich/poor sites) ESP->Visualize Charges Analyze NBO Charges (Quantify atom charges) NBO->Charges

Caption: A typical workflow for DFT analysis of electronic properties.

  • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. For MCM-I, the ESP map would show significant positive potential (blue regions) over the pyridine ring, especially near C2, C4, and C6, indicating high electron deficiency and susceptibility to nucleophilic attack. The region around the nitrogen lone pair would be the most negative (red), though less so than in unsubstituted pyridine.

  • Natural Bond Orbital (NBO) Analysis: This method calculates the charge localized on each atom, providing a quantitative measure of the inductive effects and charge distribution.

Reactivity and Synthetic Utility: The Consequence of Electronic Effects

The electronic architecture of MCM-I directly governs its chemical reactivity, making it a valuable and predictable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) at C2

This is the hallmark reaction of MCM-I. The C2 position is highly activated towards nucleophilic attack due to:

  • Proximity to the electron-withdrawing ring nitrogen.

  • The presence of the strong EWG (-COOCH₃) at the para position, which helps stabilize the intermediate.

  • A good leaving group (-Cl).

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity of the 3-Methyl Group

The 3-methyl group can also serve as a synthetic handle. It is susceptible to radical halogenation, a reaction that is well-documented for this specific substrate.[5]

  • Radical Bromination: Treatment with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like CCl₄ under reflux or photochemical conditions selectively brominates the methyl group to yield methyl 3-(bromomethyl)-2-chloroisonicotinate.[5] This product is a versatile electrophile for subsequent substitution reactions.

Conclusion

This compound is a molecule whose chemistry is dominated by the powerful electron-withdrawing effects of its nitrogen heteroatom and its chloro and methoxycarbonyl substituents. This cumulative effect creates a highly electron-deficient pyridine ring that is primed for nucleophilic aromatic substitution at the C2 position and resistant to electrophilic attack. The 3-methyl group offers a secondary site for functionalization via radical pathways. A thorough understanding of this electronic interplay, quantified by pKa, spectroscopic data, and computational models, is essential for leveraging this compound as a strategic building block in the rational design and synthesis of complex molecular targets in the pharmaceutical and materials science industries.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 2-chloro-3-methylisonicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-chloro-3-methylisonicotinate, a critical building block for researchers and professionals in drug development and organic synthesis. We will explore its chemical properties, identify key commercial suppliers, and detail the necessary protocols for quality verification and strategic application in synthetic workflows.

Introduction to a Versatile Pyridine Building Block

This compound (CAS No. 787596-41-2) is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and materials science.[1][2][3] Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and a modifiable ester—offers multiple avenues for synthetic elaboration.

Core Chemical Properties:

  • Molecular Formula: C₈H₈ClNO₂[4][5][6]

  • Molecular Weight: 185.61 g/mol [4][6]

  • Structure: The molecule is built on a pyridine core, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxymethyl group at the 4-position (the isonicotinate moiety).[4] This structure makes it a key precursor for creating complex heterocyclic compounds.[4]

  • Appearance: Typically a colorless liquid at room temperature.[4]

The utility of this compound stems from its distinct reactivity profile. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, the methyl group at the 3-position can be readily functionalized via radical reactions, and the ester group provides a handle for hydrolysis or amidation.[4]

Commercial Supplier Landscape

The accessibility of high-purity this compound is crucial for reproducible research. A variety of chemical suppliers, ranging from large-scale manufacturers to specialized boutique labs, offer this compound. The choice of supplier often depends on the required scale, purity, and documentation.

Supplier NamePurity OfferedAvailable QuantitiesNotes
Anichem >95%1g, 5gPrices listed in USD.[2]
BLD Pharm Specification GradeVariesProvides detailed documentation like NMR, HPLC, LC-MS.[7]
ChemScene ≥98%VariesSpecifies storage at 4°C.[6]
Vulcanchem Not specifiedVariesProvides synthesis and reaction information.[4]
Shaanxi Kaierkai 99.00%VariesTrader based in China, listed on ECHEMI.[5]
Career Henan Chemical Co. 98%; 99%VariesListed on ChemicalBook.[1]
Hangzhou Leap Chem Co., Ltd. 99.00%VariesSupplier listed on ECHEMI.[5]
Multiple Suppliers via Guidechem VariesVariesPlatform lists manufacturers and trading companies like Angene International.[8]

This table is not exhaustive but represents a cross-section of available commercial sources. Researchers should conduct their own due diligence before procurement.

The Core of Scientific Integrity: Supplier and Material Qualification

Sourcing a chemical is only the first step. For research and development, particularly in a pharmaceutical context, rigorous quality control is non-negotiable. Simply trusting a supplier's label is insufficient; a self-validating system of in-house verification ensures the integrity of your starting material and the reliability of your experimental outcomes.

Workflow for Incoming Material Qualification

The following workflow represents a robust protocol for qualifying a new batch of this compound. This process validates the supplier's Certificate of Analysis (CoA) and safeguards against downstream experimental failure.

G cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Decision A Receive Shipment & Quarantine B Review Supplier CoA (Check for Purity, Identity Tests) A->B C Physical Inspection (Colorless liquid? Correct Volume?) B->C D Structural Confirmation (NMR) ¹H and ¹³C Spectra Match? C->D E Molecular Weight Verification (LC-MS) Correct m/z peak observed? D->E F Purity Assessment (HPLC/UPLC) Area % ≥ 98%? No major impurities? E->F G Compare In-house Data with CoA F->G H Pass/Fail Decision G->H I Release to Lab Inventory H->I Pass J Reject Batch & Contact Supplier H->J Fail

Caption: Workflow for qualifying incoming raw materials.

Experimental Protocol: In-House Quality Control
  • Sample Preparation: Prepare a stock solution of the received material in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a high-purity solvent (e.g., Acetonitrile) for chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure. This is the most definitive identity test.

    • Procedure: Acquire ¹H and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and the methoxy protons of the ester. The ¹³C NMR will confirm the number and type of carbon atoms. The chemical shifts and coupling patterns must match the known structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight and provide an initial purity profile.

    • Procedure: Inject the sample into an LC-MS system. A typical mobile phase could be a gradient of water and acetonitrile with a formic acid modifier.

    • Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 186.0 g/mol .

  • High-Performance Liquid Chromatography (HPLC/UPLC):

    • Purpose: To accurately quantify the purity of the compound.

    • Procedure: Develop a suitable HPLC method (e.g., using a C18 column) to separate the main component from any potential impurities. Run the sample and integrate the peak areas.

    • Expected Results: For high-quality research material, the main peak should account for >98% of the total integrated peak area. Any significant impurity peaks should be investigated.

Synthetic Utility: Pathways and Protocols

The true value of this compound lies in its reactivity, which allows for the construction of more complex molecules.

Primary Synthesis Route

The compound is most commonly synthesized via the esterification of 2-chloro-3-methylisonicotinic acid.[4] A documented, high-yield procedure involves treating the carboxylic acid with methyl iodide in the presence of potassium carbonate in a dimethylformamide (DMF) solvent.[4] This reaction typically runs for about 16 hours at room temperature and has reported yields as high as 93.38%.[4] Purification is achieved through silica gel column chromatography.[4]

Key Downstream Reactions

The functional groups of the molecule serve as strategic anchor points for further synthesis, particularly in the creation of pharmaceutical intermediates.

G A This compound B Methyl 3-(bromomethyl)-2-chloroisonicotinate A->B NBS, Benzoyl Peroxide (Radical Bromination) C Nucleophilic Substitution Product (e.g., Amine Adduct) B->C Nucleophile (e.g., R-NH₂) (Sₙ reaction) D Complex Heterocyclic Scaffolds C->D Further Transformations (e.g., Cyclization, Coupling)

Caption: Key reaction pathway for functionalization.

Protocol: Radical Bromination of the 3-Methyl Group

This reaction converts the relatively inert methyl group into a highly reactive bromomethyl group, a versatile handle for introducing nucleophiles.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like carbon tetrachloride.

  • Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

  • Workup & Purification: After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The resulting crude product, methyl 3-(bromomethyl)-2-chloroisonicotinate, can be purified by column chromatography.[4]

This brominated intermediate is a powerful tool. It has been used in the synthesis of compounds tested for cytotoxic activity against cancer cell lines like MCF-7 by reacting it with various nucleophiles, such as substituted amines.[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere to prevent degradation.[6][7]

  • Safety: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabler of innovation in pharmaceutical and chemical research. Its versatile structure allows for the creation of novel molecular architectures. However, harnessing its full potential requires a commitment to scientific rigor, beginning with the critical step of sourcing from a reputable supplier and implementing a stringent, in-house quality verification protocol. By validating the identity and purity of this starting material, researchers can build their synthetic routes on a foundation of confidence, ensuring the reproducibility and success of their work.

References

Methodological & Application

Synthesis of Methyl 2-chloro-3-methylisonicotinate from 2-chloro-3-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 2-chloro-3-methylisonicotinate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in organic and medicinal chemistry.[1] The protocol details the acid-catalyzed esterification (Fischer Esterification) of 2-chloro-3-methylisonicotinic acid using methanol and sulfuric acid.[2][3][4] Included are in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, safety protocols, and methods for analytical characterization. This guide is intended for researchers in synthetic chemistry and drug development, providing the technical insights necessary for a safe, efficient, and reproducible synthesis.

Introduction and Significance

This compound (Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol ) is a substituted pyridine derivative of significant value in pharmaceutical research and development.[1][5] Its structural features, including a reactive chlorine atom, a methyl group, and an ester functional group, make it a versatile intermediate for creating complex molecular architectures.[1]

  • Pharmaceutical Relevance: This compound serves as a crucial precursor in the synthesis of various biologically active molecules, including kinase inhibitors for oncology. The pyridine core is a common scaffold in drug design, and the specific substitution pattern of this molecule allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.[1][6] The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's biological activity, is a key concept in drug design that highlights the importance of intermediates like this.[6]

  • Synthetic Utility: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, while the ester at the 4-position can be hydrolyzed or converted into other functional groups. The methyl group at the 3-position can also be functionalized, for example, through radical-mediated halogenation.[1] This multi-functional nature allows for divergent synthetic strategies from a single, accessible intermediate.

This application note describes a robust and scalable laboratory procedure for its synthesis via Fischer esterification.

Reaction Principle: Fischer Esterification

The synthesis proceeds via the Fischer esterification, a classic organic reaction that forms an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[3][4][7]

Reaction: 2-chloro-3-methylisonicotinic acid + Methanol ⇌ this compound + Water (Catalyst: H₂SO₄)

Mechanism Explained: The mechanism involves several equilibrium steps:[4][8]

  • Protonation of the Carbonyl: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from methanol) to one of the existing hydroxyl groups. This converts a hydroxyl group into a better leaving group: water.

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester product is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Because the reaction is reversible, it is driven to completion by applying Le Châtelier's principle. In this protocol, a large excess of methanol is used, which acts as both a reactant and the solvent, shifting the equilibrium towards the formation of the ester product.[3][4][7]

Materials and Safety

Reagent and Equipment List
Reagent / Material Formula M.W. ( g/mol ) Grade Supplier Notes
2-chloro-3-methylisonicotinic acidC₇H₆ClNO₂171.58≥96%Apollo Scientific, etc.[9][10]Starting material.
Methanol (Anhydrous)CH₃OH32.04ACS GradeSigma-Aldrich, etc.Reactant and solvent. Must be anhydrous.
Sulfuric Acid (Concentrated)H₂SO₄98.0895-98%Sigma-Aldrich, etc.Catalyst. Extremely corrosive.
Sodium Bicarbonate (Saturated Sol.)NaHCO₃84.01ACS Grade-For neutralization during work-up.
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade-Extraction solvent.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS Grade-Drying agent.
Equipment
Round-bottom flask (250 mL)Reaction vessel.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)For extraction.
Rotary evaporatorFor solvent removal.
Critical Safety Precautions

This procedure involves hazardous materials. Adherence to strict safety protocols is mandatory.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or rubber), and chemical splash goggles.[12][14]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[12][14]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns. Always add acid slowly to the methanol solution, never the other way around , to dissipate the heat generated from the exothermic reaction.[15]

  • Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[12] Keep away from ignition sources and ensure adequate ventilation.[12]

  • 2-chloro-3-methylisonicotinic acid: May cause skin, eye, and respiratory irritation.[14][16] Avoid creating dust.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

Experimental Protocol

This protocol is based on established Fischer esterification procedures.[2][3]

Overall Workflow

G setup Reaction Setup (Acid, Methanol, H2SO4) reflux Heating & Reflux (e.g., 65°C, 4-6h) setup->reflux 1 workup Aqueous Work-up (Quench, Neutralize, Extract) reflux->workup 2 purify Purification (Dry, Evaporate) workup->purify 3 analyze Analysis (NMR, MS, Purity) purify->analyze 4

Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylisonicotinic acid (10.0 g, 58.3 mmol).

    • Place the flask in an ice-water bath to control the initial temperature.

    • Add 100 mL of anhydrous methanol to the flask and begin stirring to form a suspension.

    • Causality: Using a large excess of methanol serves both as the solvent and as a reactant to drive the reaction equilibrium forward.[3][4] Anhydrous conditions are preferred because the presence of water can reverse the reaction and lower the yield.[17]

  • Catalyst Addition:

    • While stirring vigorously in the ice bath, slowly and carefully add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise to the suspension. The addition should take approximately 10-15 minutes.

    • Causality: The slow, cooled addition is critical to manage the strong exothermic reaction that occurs when mixing sulfuric acid and methanol, preventing dangerous splashing or boiling.[15]

  • Reflux:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle.

    • Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 g of crushed ice.

    • Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

    • Causality: This step quenches the reaction and neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, making them water-soluble salts.

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic extracts.

    • Causality: The desired ester product is organic-soluble and will move into the DCM phase, while inorganic salts remain in the aqueous phase.

  • Purification:

    • Wash the combined organic layers with brine (1 x 50 mL) to aid in the removal of residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

    • The resulting crude product should be a pale oil or a low-melting solid.[2] A typical yield is in the range of 80-95%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
¹H NMRChemical Shift (δ)Peaks corresponding to the methyl ester protons (~3.9 ppm), the pyridine ring methyl protons (~2.5 ppm), and the aromatic protons on the pyridine ring.
Mass Spec (MS)m/zA molecular ion peak corresponding to the product's molecular weight (185.61 g/mol ) and a characteristic isotopic pattern for a chlorine-containing compound.[1][5]
Purity (HPLC/GC)Area %≥98% for most applications.[5]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend reflux time. Confirm starting material consumption via TLC.
Water present in reagents.Use anhydrous methanol and solvents.[17]
Product loss during work-up.Ensure complete extraction; perform back-extraction of the aqueous layer if necessary. Ensure pH is fully neutralized.
Impure Product Incomplete neutralization.Ensure pH is neutral before extraction to remove all acidic starting material.
Residual solvent.Ensure complete removal of solvent on the rotary evaporator; may require high vacuum.
Reaction does not start Insufficient catalyst.Ensure the correct amount of sulfuric acid was added.

Conclusion

The Fischer esterification of 2-chloro-3-methylisonicotinic acid is an efficient and reliable method for producing high-purity this compound. By carefully controlling reaction conditions, particularly the exclusion of water and the safe handling of reagents, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol described herein is robust and suitable for laboratory-scale synthesis in support of pharmaceutical and chemical research programs.

References

Methyl 2-chloro-3-methylisonicotinate: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic utility of Methyl 2-chloro-3-methylisonicotinate as a pivotal building block in contemporary organic synthesis. This document provides researchers, medicinal chemists, and process development scientists with an in-depth exploration of its reactivity, supported by detailed application notes and robust experimental protocols for key transformations. We will delve into nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental design, from reagent selection to reaction optimization, is elucidated to ensure reproducible and high-yielding outcomes.

Introduction: Unveiling a Privileged Heterocyclic Intermediate

This compound (C₈H₈ClNO₂) is a polysubstituted pyridine derivative that has emerged as a valuable and versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of functional groups—a reactive chlorine atom at the 2-position, a nucleophilic nitrogen within the aromatic ring, a sterically directing methyl group at the 3-position, and an ester at the 4-position—provides multiple handles for selective chemical modification.

The pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The strategic placement of a chlorine atom makes this building block particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational in modern drug discovery.[3] The chloro group at the 2-position of a pyridine ring is activated towards nucleophilic attack and is a competent partner in various palladium-catalyzed cross-coupling reactions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 787596-41-2[5][6]
Molecular Formula C₈H₈ClNO₂[2][7]
Molecular Weight 185.61 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 266.4 °C at 760 mmHg[7]
Density 1.248 g/cm³[7]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This section will explore the most impactful transformations, providing both the mechanistic rationale and detailed experimental procedures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted pyridines.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product Start This compound + Nu-H Intermediate Resonance-Stabilized Anionic Intermediate Start->Intermediate Addition of Nucleophile Product Substituted Pyridine + HCl Intermediate->Product Elimination of Cl-

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2.1.1: SNAr with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add benzylamine to the reaction mixture at room temperature.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4][8] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic properties of the pyridine ring facilitate the coupling of 2-chloropyridines.[4]

Causality in Catalyst Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling with a 2-chloropyridine substrate. A common and effective catalyst system is Pd(PPh₃)₄, which is often used for these types of substrates.[4][8] The use of a suitable base, such as sodium or potassium carbonate, is essential to facilitate the transmetalation step of the catalytic cycle.[1]

Protocol 2.2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, and add water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference(s)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O100Good to Excellent[9]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)TolueneRefluxGood[4][8]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane100Good to Excellent[10]
Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

Rationale for Reaction Conditions: The standard Sonogashira conditions involving a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are generally effective for 2-chloropyridines. The amine base, typically triethylamine or diisopropylamine, serves both as a base and as a solvent.

Sonogashira_Workflow cluster_reagents Reagent Assembly cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reagents This compound + Terminal Alkyne + Pd Catalyst & Cu(I) Co-catalyst + Amine Base Reaction Inert Atmosphere Heat (if necessary) Reagents->Reaction Workup Aqueous Workup Extraction Column Chromatography Reaction->Workup Product 2-Alkynyl-3-methylisonicotinate Workup->Product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Protocol 2.3.1: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines.[12][13] This reaction provides a powerful alternative to classical methods like nucleophilic aromatic substitution, especially for less activated aryl halides or more sterically hindered amines.[13]

Key Considerations for Success: The success of the Buchwald-Hartwig amination of 2-chloropyridines is highly dependent on the choice of a sterically bulky and electron-rich phosphine ligand.[14] Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often required to achieve high yields. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also crucial.[14][15]

Protocol 2.4.1: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. Its strategic functionalization allows for selective transformations, including nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, based on established methodologies for related 2-chloropyridines, provide a solid foundation for researchers to explore the rich chemistry of this intermediate in their synthetic endeavors, from small-scale library synthesis to larger-scale process development. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-chloro-3-methylisonicotinate in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position, a methyl group at the 3-position, and an electron-withdrawing methyl ester at the 4-position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAc) reactions. The pyridine nitrogen and the ester group activate the C2 position for nucleophilic attack, facilitating the displacement of the chloro leaving group.[2] This allows for the strategic introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds for drug discovery and other applications. This guide provides an in-depth exploration of the SNAc reactions of this compound, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway is characteristic of SNAc reactions on electron-deficient aromatic and heteroaromatic rings.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C2). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing methyl ester group at the C4 position and the ring nitrogen.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. This step is generally fast.

The overall rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, the nature of the solvent, and the reaction temperature.

Experimental Protocols

The following protocols are provided as representative examples for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles.

Protocol 1: N-Arylation with a Primary Amine (e.g., Aniline)

This protocol details the synthesis of methyl 2-(phenylamino)-3-methylisonicotinate.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(phenylamino)-3-methylisonicotinate.

ParameterCondition
Nucleophile Aniline
Base Potassium Carbonate
Solvent DMF
Temperature 80-100 °C
Time 4-8 hours
Typical Yield 75-90%
Protocol 2: O-Arylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of methyl 2-methoxy-3-methylisonicotinate.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, methyl 2-methoxy-3-methylisonicotinate, can be purified by flash chromatography if necessary.

ParameterCondition
Nucleophile Sodium Methoxide
Solvent Methanol
Temperature 0 °C to Room Temperature
Time 2-4 hours
Typical Yield 80-95%
Protocol 3: S-Arylation with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of methyl 2-(phenylthio)-3-methylisonicotinate.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Acetonitrile (ACN) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and cesium carbonate (1.5 eq).

  • Add acetonitrile and stir the mixture at room temperature for 6-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(phenylthio)-3-methylisonicotinate.

ParameterCondition
Nucleophile Thiophenol
Base Cesium Carbonate
Solvent Acetonitrile
Temperature Room Temperature
Time 6-12 hours
Typical Yield 85-98%

Visualization of Key Processes

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start_substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_substrate->meisenheimer Nucleophilic Attack (Rate-determining) start_nu Nucleophile (Nu⁻) start_nu->meisenheimer final_product Substituted Product meisenheimer->final_product Elimination of Leaving Group leaving_group Chloride (Cl⁻) meisenheimer->leaving_group

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Heating/Stirring) A->B Reaction Conditions C 3. Work-up (Quenching, Extraction) B->C Reaction Completion D 4. Purification (Column Chromatography) C->D Crude Product E 5. Characterization (NMR, MS) D->E Pure Product

Caption: A typical experimental workflow for SNAr.

Factors Influencing the Reaction

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not solvate the anionic nucleophile as strongly as protic solvents, thus increasing its reactivity.[3][4]

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the HCl generated when using amine nucleophiles. The choice of base depends on the pKa of the nucleophile and the reaction conditions.

  • Temperature: The reaction rate generally increases with temperature. However, higher temperatures can sometimes lead to side reactions. The optimal temperature should be determined experimentally for each specific reaction.

  • Influence of the 3-Methyl Group: The methyl group at the 3-position is ortho to the site of nucleophilic attack. While it is a weak electron-donating group, its primary influence is likely steric. For very bulky nucleophiles, the methyl group may slightly hinder the approach to the C2 position, potentially slowing the reaction rate compared to an unsubstituted pyridine. However, for most common nucleophiles, this steric effect is minimal. In some cases, ortho substituents can favor specific reaction pathways through interactions with the incoming nucleophile or by influencing the conformation of the transition state.[5][6][7]

Conclusion and Future Perspectives

The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile tool for the synthesis of a wide range of substituted pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. Further investigations could focus on expanding the scope of nucleophiles, exploring catalytic conditions to enhance reaction efficiency, and applying these methods to the synthesis of novel compounds with potential biological activity.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthetic utilization of Methyl 2-chloro-3-methylisonicotinate (CAS 787596-41-2) as a strategic starting material for pharmaceutical intermediates. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, which are pivotal in modern drug discovery. This document explains the causality behind experimental choices, offers step-by-step methodologies, and presents a case study on the synthesis of a key precursor for the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax (ABT-199). These protocols are designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Versatility of a Pyridine Scaffold

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structure incorporates several reactive sites that can be selectively addressed:

  • C2-Chloride: An excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom is "activated" by the electron-withdrawing nature of the pyridine ring nitrogen, facilitating oxidative addition to a Pd(0) center.[3]

  • C3-Methyl Group: Can be functionalized, for example, via radical bromination to introduce a handle for nucleophilic substitution.[1]

  • C4-Ester Group: Provides a site for modifications such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

  • Pyridine Nitrogen: Influences the reactivity of the ring and can be a key interaction point in the final active pharmaceutical ingredient (API).

This unique combination of functional groups makes it an ideal starting point for building diverse molecular libraries and for the convergent synthesis of complex drug targets.[1]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals. For this compound, the C2-chloro position is the primary site for these transformations.

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)-C(sp²) bond between the pyridine core and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction is fundamental for synthesizing biaryl structures prevalent in many kinase inhibitors and other therapeutic agents.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Cl bond of the pyridine. The crucial transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by a base.[6] The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a more nucleophilic "ate" complex, which is essential for efficient transmetalation.[5] Reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[6]

Workflow: General Synthetic Transformations

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->B C-C Coupling C Buchwald-Hartwig Amination (R2NH, Pd Catalyst, Base) A->C C-N Coupling D Aryl/Heteroaryl Substituted Pyridine Intermediates (C-C Bond Formed) B->D E Amino Substituted Pyridine Intermediates (C-N Bond Formed) C->E F Advanced Pharmaceutical Intermediates / APIs D->F E->F

Caption: Key synthetic pathways from this compound.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure coupled product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, reliable Pd(0) source for Suzuki couplings. For less reactive chlorides, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be required.[3][7]
Base K₂CO₃ (aq)A moderately strong base sufficient for activating many arylboronic acids. Stronger bases like Cs₂CO₃ or K₃PO₄ can be used to accelerate the reaction.[4]
Solvent Toluene/WaterBiphasic system is standard. Toluene solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.[4]
Temperature RefluxThermal energy is required to drive the oxidative addition of the relatively unreactive C-Cl bond.

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 pd2_complex R¹-Pd(II)L₂-X pd0:e->pd2_complex:w R¹-X ox_add Oxidative Addition pd2_diorgano R¹-Pd(II)L₂-R² pd2_complex:n->pd2_diorgano:s [R²-B(OH)₃]⁻ transmetal Transmetalation boronate [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ base Base (OH⁻) pd2_diorgano:w->pd0:e R¹-R² red_elim Reductive Elimination product R¹-R² substrate R¹-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[8] This reaction is critical for installing amine functionalities that are often essential for the biological activity and pharmacokinetic properties of drug molecules.

Mechanistic Causality: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A base (typically a strong, non-nucleophilic base like sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amide complex. This is often the rate-limiting step. Reductive elimination from this amide complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are necessary to promote both the oxidative addition and the final reductive elimination step.[9]

Protocol 2: General Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Important: NaOtBu is highly reactive and moisture-sensitive. Handle it exclusively in an inert atmosphere glovebox.

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial or flask.

  • Add this compound and anhydrous, degassed toluene.

  • Finally, add the amine. Seal the vessel tightly.

  • Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously. Monitor progress by LC-MS. Reactions are typically complete in 4-24 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, transfer to a separatory funnel, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA G3 (third generation) Buchwald precatalyst or a combination of a Pd(0) source and a bulky, electron-rich ligand like XPhos is crucial for coupling unactivated aryl chlorides.[9]
Base NaOtBuA strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[9]
Solvent TolueneA common, high-boiling, non-polar aprotic solvent suitable for this reaction. Dioxane or THF can also be used. Must be anhydrous.
Atmosphere Inert (Argon/N₂)The Pd(0) catalyst and phosphine ligands are oxygen-sensitive and can be deactivated by oxidation.
Application Case Study: Synthesis of a Venetoclax (ABT-199) Intermediate

Venetoclax (ABT-199) is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, used to treat certain types of leukemia.[10][11] A key fragment in its synthesis involves a substituted azaindole core. While this compound is not a direct precursor in the most cited large-scale syntheses of Venetoclax, its structural motif is highly relevant, and it can be used to synthesize analogous structures or key intermediates through the application of the previously described coupling reactions.

For this case study, we will demonstrate a Suzuki coupling to synthesize Methyl 2-(4-aminophen-1-yl)-3-methylisonicotinate , a versatile intermediate that combines the pyridine core with an aniline moiety, ready for further elaboration, for instance, into a sulfonamide, a key structural feature of Venetoclax.

Reaction Scheme: Synthesis of Venetoclax-like Intermediate

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Boc Deprotection start_mol This compound react1 Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C boronic_ester 4-(Boc-amino)phenylboronic acid, pinacol ester intermediate_mol Methyl 2-(4-(Boc-amino)phenyl)-3-methylisonicotinate react2 TFA or HCl DCM intermediate_mol->react2 final_mol Methyl 2-(4-aminophenyl)-3-methylisonicotinate react1->intermediate_mol react2->final_mol

Caption: Two-step synthesis of an aniline-substituted pyridine intermediate.

Protocol 3: Two-Step Synthesis of Methyl 2-(4-aminophenyl)-3-methylisonicotinate

Step 1: Suzuki Coupling

  • Combine this compound (1.0 equiv, e.g., 1.86 g), 4-(Boc-amino)phenylboronic acid, pinacol ester (1.1 equiv, 3.68 g), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 0.25 g), and potassium carbonate (3.0 equiv, 4.14 g) in a flask.

  • Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Heat the mixture to 90 °C under an argon atmosphere for 16 hours.

  • After cooling, dilute with ethyl acetate, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the Boc-protected intermediate. A similar Suzuki reaction coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with a boronic acid is a key step in a published synthesis of a Vemurafenib precursor.[12][13]

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, Methyl 2-(4-aminophenyl)-3-methylisonicotinate.

This intermediate contains a primary aromatic amine that can be readily functionalized, for example, by reaction with a sulfonyl chloride, to build structures analogous to the southern hemisphere of the Venetoclax molecule.[14]

References

Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-3-methylisonicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-methylisonicotinate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester moiety on a pyridine core—offer a triad of opportunities for synthetic diversification. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most critically, its application in the construction of complex heterocyclic compounds with potential therapeutic value. We present detailed, field-proven protocols for its synthesis and subsequent functionalization, underscoring the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Compound Profile and Strategic Importance

This compound is a substituted pyridine derivative whose utility in medicinal chemistry is anchored by its distinct structural features.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 787596-41-2[1][2][3][4][5][6][7]
Molecular Formula C₈H₈ClNO₂[2][5][6][8]
Molecular Weight 185.61 g/mol [2][6][8]
Appearance Colorless liquid[8]
Boiling Point 266.39 °C at 760 mmHg[5]
Density 1.248 g/cm³[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)[8]

The molecule's power lies in its trifunctional nature:

  • 2-Chloro Group : This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles to build molecular complexity.[8]

  • 3-Methyl Group : This group is not merely a steric placeholder. It is amenable to functionalization, most notably through radical halogenation, transforming it into a reactive handle for further elaboration.[8]

  • 4-Carboxymethyl Group : The isonicotinate ester serves as a versatile anchor for modifications, including hydrolysis to the corresponding carboxylic acid for amide coupling or other conjugations.[8]

This unique combination makes it a preferred starting material for constructing libraries of pyridine-based compounds for screening and lead optimization.[8]

Synthesis and Key Intermediates: Protocols and Rationale

The reliable synthesis of this compound and its primary reactive intermediate is foundational to its application.

Protocol 1: Synthesis of this compound via Esterification

This protocol details the most common and efficient method for preparing the title compound from its corresponding carboxylic acid.[8] The use of methyl iodide and a mild base in a polar aprotic solvent is a classic and high-yielding esterification strategy.

Objective: To synthesize this compound from 2-chloro-3-methylisonicotinic acid.

Materials:

  • 2-chloro-3-methylisonicotinic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 2-chloro-3-methylisonicotinic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes to ensure the formation of the carboxylate salt.

  • Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for approximately 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary to yield the final product.

Expected Yield: This method has reported yields as high as 93.38%.[8]

Causality:

  • K₂CO₃: Acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction between the carboxylate and methyl iodide.

  • Room Temperature: The reaction is efficient enough to proceed without heating, minimizing potential side reactions.

start 2-chloro-3-methyl- isonicotinic acid reagents CH₃I, K₂CO₃ DMF, RT, 16h start->reagents product Methyl 2-chloro-3- methylisonicotinate (Yield: ~93%) reagents->product Esterification

Caption: Synthesis of this compound.

Protocol 2: Radical Bromination for a Versatile Intermediate

Functionalizing the 3-methyl group is a key step in leveraging this building block. Radical bromination creates methyl 3-(bromomethyl)-2-chloroisonicotinate, a potent electrophile ready for subsequent nucleophilic attack.[8]

Objective: To synthesize Methyl 3-(bromomethyl)-2-chloroisonicotinate.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (BPO) (0.1 eq, radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous CCl₄.

  • Add NBS and a catalytic amount of BPO to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or silica gel chromatography.

Expected Yield: Reported yields for this transformation are around 93.6%.[8]

Causality:

  • NBS: A convenient and safe source of bromine radicals for allylic and benzylic bromination.

  • BPO: A thermal radical initiator that decomposes upon heating to start the radical chain reaction.

  • Reflux in CCl₄: Provides the necessary thermal energy to initiate the reaction and CCl₄ is a standard solvent for radical halogenations that is inert under these conditions.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its conversion to potential therapeutic agents. The brominated intermediate is particularly useful in synthesizing compounds with cytotoxic activity against cancer cell lines.[8]

The general workflow involves the reaction of methyl 3-(bromomethyl)-2-chloroisonicotinate with various nucleophiles (e.g., amines, phenols, thiols) to install diverse side chains. The resulting product can then undergo further modifications, such as nucleophilic substitution at the 2-position or hydrolysis of the ester, to generate a library of candidate molecules. This strategy has been successfully employed to create compounds tested against cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A-549).[8]

cluster_0 Core Synthesis cluster_1 Molecular Diversification cluster_2 Therapeutic Application start Methyl 2-chloro- 3-methylisonicotinate intermediate Methyl 3-(bromomethyl)- 2-chloroisonicotinate start->intermediate NBS, BPO Reflux library Library of Functionalized Pyridine Derivatives intermediate->library Nucleophilic Substitution nucleophiles Array of Nucleophiles (R-NH₂, R-OH, R-SH) nucleophiles->library screening Biological Screening (e.g., Cytotoxicity Assays) library->screening Evaluation hits Potential Drug Candidates (e.g., Anti-cancer Agents) screening->hits

Caption: Workflow for developing cytotoxic agents from this compound.

Table 2: Summary of Key Synthetic Transformations

TransformationStarting MaterialReagentsKey ConditionsProductReported Yield
Esterification 2-chloro-3-methylisonicotinic acidCH₃I, K₂CO₃, DMFRoom Temp, 16hThis compound~93.4%[8]
Radical Bromination This compoundNBS, Benzoyl Peroxide, CCl₄RefluxMethyl 3-(bromomethyl)-2-chloroisonicotinate~93.6%[8]

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in medicinal chemistry. Its predictable reactivity at multiple sites provides a robust platform for the synthesis of diverse compound libraries. The protocols outlined herein are reliable methods for accessing both the parent compound and its key brominated intermediate, opening the door to novel derivatives. As the demand for new heterocyclic scaffolds in drug discovery continues, the intelligent application of versatile intermediates like this compound will remain a cornerstone of innovation for researchers and scientists in the pharmaceutical industry.

References

Application Note: Derivatization of Methyl 2-chloro-3-methylisonicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of methyl 2-chloro-3-methylisonicotinate, a versatile heterocyclic scaffold, to generate a chemically diverse library of compounds for biological screening. We detail robust, field-proven protocols for modifications at the C2 and C4 positions of the pyridine ring, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and direct aminolysis. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel molecular entities. Furthermore, we outline the subsequent workflow for high-throughput screening (HTS) to identify and validate bioactive "hits," bridging the gap between synthetic chemistry and drug discovery.

Introduction: The Strategic Value of the Isonicotinate Scaffold

The pyridine carboxylic acid framework is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] this compound is a particularly valuable starting material for drug discovery programs due to its multiple, orthogonally reactive functional groups. The strategic derivatization of this scaffold allows for a systematic exploration of chemical space around a privileged heterocyclic core, a proven method for identifying novel therapeutic agents.[2][3]

This molecule offers three primary points for diversification:

  • C2-Chloro Group: An excellent handle for introducing molecular complexity via cross-coupling or nucleophilic substitution reactions.[4]

  • C4-Methyl Ester: Readily converted to amides or other functionalities, allowing for modulation of physicochemical properties like solubility and hydrogen bonding capacity.[5][6]

  • C3-Methyl Group: Can be functionalized through processes like radical halogenation, offering a secondary avenue for analogue synthesis.[4]

This document provides detailed protocols to exploit these reactive sites, enabling the creation of a focused compound library poised for biological evaluation.

Scaffold Properties and Reaction Sites

A thorough understanding of the starting material's chemical nature is critical for predictable and successful derivatization.

PropertyValueReference
IUPAC Name Methyl 2-chloro-3-methylpyridine-4-carboxylate[7]
CAS Number 787596-41-2[7][8]
Molecular Formula C₈H₈ClNO₂[7][8]
Molecular Weight 185.61 g/mol [7][9]
Appearance Colorless liquid or low-melting solid[4]

The reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing chloro and ester substituents. This electronic arrangement makes the C2 position highly susceptible to attack, forming the basis of our primary derivatization strategies.[4]

graph TD {
    rankdir="LR";
    node [shape=plaintext, fontname="Helvetica", fontsize=12];
    subgraph "this compound"
        A[/"
            
Scaffold & Reactive Sites
C2-Cl (SNAr, Cross-Coupling)
C4-Ester (Amidation)
C3-Methyl (Functionalization)
"/]; end }
Fig 1. Key reactive sites for derivatization.

Derivatization Strategies & Protocols

The following protocols are designed for reliability and scalability, providing a robust foundation for library synthesis.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle: This palladium-catalyzed reaction is one of the most powerful methods for creating biaryl structures, which are common motifs in kinase inhibitors and other drug classes. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with a boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Protocol 1: Synthesis of Methyl 2-aryl-3-methylisonicotinates

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane and Degassed Water

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.0 mmol, 2.0 eq).[10]

    • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

    • Seal the Schlenk flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) active catalyst.

    • Via syringe, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask containing the reagents. The aqueous component is crucial for the transmetalation step.

    • Add the catalyst premix to the reaction mixture via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Monitoring (Self-Validation): Track the reaction's progress by TLC (staining with KMnO₄) or LC-MS until the starting material is consumed.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[10]

  • Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is essential for promoting the oxidative addition step with the relatively unreactive aryl chloride.[10] Cesium carbonate is an effective base for forming the reactive boronate species.

Strategy 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

Principle: The electron-deficient pyridine ring facilitates the direct displacement of the C2-chloride by a suitable nucleophile, such as a primary or secondary amine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its stability is key to the reaction's success. This method is exceptionally atom-economical for installing diverse amine functionalities.[11][12]

Protocol 2: Synthesis of Methyl 2-amino-3-methylisonicotinates

  • Materials:

    • This compound

    • Amine (e.g., morpholine or benzylamine)

    • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed reaction vial, dissolve this compound (1.0 mmol, 1.0 eq) in DMSO (5 mL).

    • Add the desired amine (1.5 mmol, 1.5 eq) followed by the base (K₂CO₃, 2.0 mmol, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

    • Seal the vial tightly and heat the mixture to 100-120 °C for 6-12 hours. For more reactive amines, lower temperatures may suffice.

    • Monitoring (Self-Validation): Follow the disappearance of the starting material by LC-MS.

    • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Purification: Combine organic extracts, wash with water and then brine to remove residual DMSO/DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography or recrystallization.

  • Expert Insight: Using a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. Microwave irradiation can often significantly shorten reaction times for less reactive amines.[13][14]

Strategy 3: Ester to Amide Conversion via Aminolysis

Principle: Direct aminolysis of the methyl ester provides a straightforward route to isonicotinamides. While this transformation can be sluggish with unactivated esters, it can often be achieved by heating the ester with a neat amine or using a base catalyst.[5][15] This modification is vital for introducing hydrogen bond donors and acceptors, which can be critical for target binding.

Protocol 3: Synthesis of 2-Chloro-3-methylisonicotinamides

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., piperidine or ethanolamine)

    • Methanol (optional, as solvent)

  • Procedure:

    • In a pressure-rated sealed tube, combine this compound (1.0 mmol, 1.0 eq) and the desired amine (5.0-10.0 eq). For less volatile amines, the reaction can be run neat. For more volatile amines, a minimal amount of a polar solvent like methanol can be used.

    • Seal the tube and heat to 80-100 °C for 24-48 hours. The reaction involves nucleophilic acyl substitution at the ester carbonyl.[6]

    • Monitoring (Self-Validation): Monitor the reaction by LC-MS for the formation of the amide product and consumption of the ester.

    • Work-up: Cool the reaction mixture to room temperature. If run neat, dilute with a solvent like dichloromethane (DCM) or ethyl acetate.

    • Purification: Remove the excess amine and solvent under reduced pressure. The crude amide can often be purified by direct crystallization or by silica gel chromatography.

  • Expert Insight: This reaction is a thermodynamic equilibrium. Using a large excess of the reactant amine drives the reaction toward the amide product. For difficult transformations, base-promoted methods using reagents like t-BuOK in THF can be employed for more rapid and efficient conversion at room temperature.[16]

Integrated Synthesis and Screening Workflow

The successful generation of a compound library is the first step in a larger drug discovery cascade. The subsequent phase involves systematic biological evaluation through High-Throughput Screening (HTS).

G cluster_0 Library Synthesis cluster_1 Biological Screening Start Methyl 2-chloro-3- methylisonicotinate P1 Protocol 1: Suzuki Coupling Start->P1 P2 Protocol 2: SNAr (Amines) Start->P2 P3 Protocol 3: Amidation P1->P3 Sequential Reaction Lib Diverse Compound Library P1->Lib P2->P3 Sequential Reaction P2->Lib Assay Assay Development & Miniaturization Lib->Assay HTS High-Throughput Screening (HTS) Assay->HTS Data Data Analysis (Z'-factor, Hit Rate) HTS->Data Hit Hit Identification Data->Hit

Fig 2. Workflow from scaffold derivatization to hit identification.

High-Throughput Screening (HTS):

HTS is a drug discovery process that leverages automation to rapidly test thousands to millions of chemical compounds for a specific biological activity.[17][18]

  • Assay Development: The first step is to develop a robust and miniaturized (384- or 1536-well plate format) biological assay that is amenable to automation.[19] This could be a biochemical assay (e.g., measuring enzyme inhibition) or a cell-based assay (e.g., measuring cell viability or reporter gene expression).

  • Primary Screen: The entire synthesized library is screened at a single concentration (typically ~10 µM) against the target.[19]

  • Data Analysis & Hit Identification: The quality of the screen is assessed using statistical parameters like the Z'-factor (a value >0.5 is considered excellent).[18] Compounds that show activity above a certain threshold (e.g., >3 standard deviations from the mean) are classified as "hits."[19]

  • Hit Confirmation & Secondary Assays: Hits are re-tested, often in dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀). They are also tested in orthogonal or counter-assays to eliminate false positives.

  • Structure-Activity Relationship (SAR): The data from the initial library screen provides preliminary SAR, guiding the next round of synthesis to optimize potency and other drug-like properties.[19]

Example Screening Assays:

Derivative Class (from Protocol)Potential Therapeutic AreaExample Screening AssayRationale
Suzuki Products (Bi-aryls) Oncology, InflammationKinase Inhibition Assay (e.g., using Transcreener®)The bi-aryl motif is a classic "hinge-binding" scaffold for many protein kinases.
SNAr Products (Aminopyridines) Infectious DiseaseBacterial Growth Inhibition (MIC determination)The aminopyridine core is present in many antibacterial agents; diverse amines can probe interactions with bacterial enzymes or membranes.
Amide Products VariousCytotoxicity Assay (e.g., MTT on cancer cell lines)The introduction of an amide bond alters solubility and H-bonding, which can be crucial for activity against a wide range of targets, including those involved in cancer cell proliferation.[1]

Conclusion

This compound stands out as a high-value scaffold for generating diverse and novel chemical matter. The synthetic protocols detailed herein—Suzuki coupling, nucleophilic aromatic substitution, and aminolysis—are robust, well-characterized, and readily adaptable for the construction of compound libraries. By integrating these synthetic strategies with a systematic high-throughput screening campaign, research organizations can significantly accelerate the identification of promising lead compounds, paving the way for the next generation of therapeutics.

References

Application Notes & Protocols: Methyl 2-chloro-3-methylisonicotinate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-chloro-3-methylisonicotinate (C₈H₈ClNO₂, MW: 185.61 g/mol ) has emerged as a highly valuable and versatile building block, particularly in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.[1][2] Its utility stems from a pyridine core decorated with three distinct and orthogonally reactive functional groups: a chlorine atom at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position.[1] This unique arrangement allows for a programmed, stepwise functionalization, providing chemists with precise control over molecular design.

The chlorine atom at the C2 position is electron-deficient due to the ring nitrogen, making it highly susceptible to both nucleophilic aromatic substitution (SₙAr) and a wide array of palladium-catalyzed cross-coupling reactions.[1][3] The C3-methyl group can be readily functionalized through radical halogenation, installing a handle for subsequent nucleophilic displacement.[1] Finally, the C4-ester group serves as a stable point for later-stage modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of diverse heterocyclic systems.

Core Reactivity and Key Intermediates

The synthetic power of this compound lies in the selective manipulation of its functional groups. Understanding the reactivity of each site is crucial for strategic synthesis planning.

Reactivity_Map cluster_c2 C2-Position Reactivity cluster_c3 C3-Position Reactivity main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar R-NH₂, R-OH, R-SH suzuki Suzuki Coupling main->suzuki Ar-B(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig Amination main->buchwald R₂NH, Pd Catalyst sonogashira Sonogashira Coupling main->sonogashira R-C≡CH, Pd/Cu Catalyst bromination Radical Bromination (NBS) main->bromination NBS, Initiator intermediate 3-(bromomethyl) derivative bromination->intermediate nucleophilic_sub Nucleophilic Substitution intermediate->nucleophilic_sub Nu⁻

Caption: Reactivity map of this compound.

Protocol 1: Functionalization of the 3-Methyl Group via Radical Bromination

A common and highly efficient primary transformation is the bromination of the C3-methyl group. This converts a relatively inert alkyl group into a versatile electrophilic handle, methyl 3-(bromomethyl)-2-chloroisonicotinate, which is an excellent substrate for Sₙ2 reactions.[1]

Scientist's Note: This reaction proceeds via a free-radical mechanism. The use of a radical initiator like benzoyl peroxide or AIBN is essential. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux to facilitate radical chain propagation. The reported yields for this transformation are excellent, often exceeding 90%.[1]

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv).

  • Reagents: Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of benzoyl peroxide (0.05 equiv).

  • Solvent: Add anhydrous carbon tetrachloride to achieve a substrate concentration of ~0.2 M.

  • Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., Argon). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, methyl 3-(bromomethyl)-2-chloroisonicotinate, is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

ReagentM.W.Equiv.Amount (for 10 mmol scale)
This compound185.611.01.86 g
N-Bromosuccinimide (NBS)177.981.11.96 g
Benzoyl Peroxide242.230.05121 mg
Carbon Tetrachloride153.82-50 mL
Expected Product Yield M.W.
Methyl 3-(bromomethyl)-2-chloroisonicotinate>90%264.50

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. 2-Chloropyridines are considered "activated" aryl chlorides, making them suitable substrates for these transformations.[3]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the pyridine core with various aryl or heteroaryl boronic acids.[4] This is a robust and widely used method for synthesizing biaryl compounds, which are prevalent scaffolds in medicinal chemistry.[3][5]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd_biaryl b_complex Ar'-B(OH)₂ + Base b_complex->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product arcl Ar-Cl (Precursor) arcl->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a 2-Aryl-3-methylisonicotinate Derivative

Detailed Protocol:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).[3][4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).[3][6]

  • Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110°C. For microwave-assisted reactions, temperatures of 120-150°C for 15-60 minutes are common.[6] Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that form the active Pd(0) species in situ.
Ligand PPh₃, SPhosElectron-rich, bulky phosphine ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[7]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[4]
Solvent Dioxane/H₂O, DME/H₂OThe aqueous component is often necessary for the transmetalation step.
Temperature 80-110°CRequired to overcome the activation energy for C-Cl bond cleavage.
B. Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of 2-amino-substituted pyridines, the Buchwald-Hartwig amination is a powerful and general method, often succeeding where traditional SₙAr reactions fail.[8] It is particularly effective for coupling less nucleophilic amines or when steric hindrance is a factor.

Scientist's Note: The key to a successful Buchwald-Hartwig amination of an aryl chloride is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential to promote the challenging oxidative addition of the C-Cl bond to the palladium center.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[7][8]

Protocol 3: Synthesis of a 2-(Anilino)-3-methylisonicotinate Derivative

Detailed Protocol:

  • Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 equiv) to a dry reaction vial.

  • Reagents: Add this compound (1.0 equiv) and the desired aniline or amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Multi-Step Synthesis of Fused Heterocyclic Systems

The true synthetic utility of this compound is realized in multi-step sequences to build complex, fused ring systems.

Application Workflow: Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are an important class of heterocycles.[9][10] A robust strategy to access this scaffold involves an initial Sonogashira coupling at the C2 position, followed by an intramolecular cyclization.

Workflow_Furopyridine start Methyl 2-chloro- 3-methylisonicotinate step1 Step 1: Sonogashira Coupling (Pd/Cu, Base, Terminal Alkyne) start->step1 intermediate1 2-Alkynylpyridine Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization (e.g., Base or Acid catalyzed) intermediate1->step2 product Substituted Furo[2,3-b]pyridine step2->product

Caption: Synthetic workflow for Furo[2,3-b]pyridine synthesis.

Protocol 4: Two-Step Synthesis of a Methyl 3-Methylfuro[2,3-b]pyridine-4-carboxylate

Step 4A: Sonogashira Coupling with a Terminal Alkyne

Scientist's Note: The Sonogashira reaction couples a terminal alkyne with an aryl halide.[11][12] The classic conditions use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[11] An amine base, like triethylamine or diisopropylamine, is used both as the base and often as the solvent.

Detailed Protocol (Step A):

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagents & Solvent: Add anhydrous triethylamine as the solvent, followed by the terminal alkyne (e.g., propargyl alcohol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite to remove the metal catalysts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude 2-alkynylpyridine intermediate can be purified by chromatography or used directly in the next step.

Step 4B: Base-Mediated Intramolecular Cyclization

Detailed Protocol (Step B):

  • Setup: Dissolve the crude 2-alkynylpyridine intermediate from Step A in a suitable solvent like DMF or THF.

  • Reagent: Add a base, such as potassium tert-butoxide (KOtBu, 1.2 equiv), portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The cyclization is often rapid. Monitor by TLC/LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, the substituted furo[2,3-b]pyridine, by flash column chromatography.

Conclusion

This compound is a powerful and cost-effective precursor for the synthesis of a wide array of functionalized heterocyclic compounds. Its well-differentiated reactive sites allow for selective, high-yielding transformations, including functionalization of the C3-methyl group and diverse C-C and C-N bond formations at the C2-position. The protocols outlined in this guide demonstrate its utility in key synthetic operations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as in strategic multi-step syntheses of fused systems like furopyridines. By leveraging the predictable reactivity of this building block, researchers can accelerate the discovery and development of novel molecules for a range of scientific applications.

References

Introduction: The Strategic Importance of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of Methyl 2-chloro-3-methylisonicotinate

This compound is a key heterocyclic building block in modern organic synthesis and drug development. Its pyridine core, strategically functionalized with a chloro group, a methyl group, and a methyl ester, offers multiple reaction sites for constructing more complex molecular architectures.[1] The compound, with the chemical formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol , serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3] The arrangement of its functional groups—a chlorine atom at the 2-position susceptible to nucleophilic substitution, a methyl group at the 3-position available for functionalization, and an ester at the 4-position for modification—makes it a highly valuable precursor.[1]

This guide provides a detailed examination of scalable synthesis methods for this intermediate, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions required for large-scale production. We will focus on robust, high-yield, and industrially viable routes, providing detailed protocols and data for researchers and process chemists.

Overview of Scalable Synthetic Strategies

The most practical and scalable approach to this compound is a two-step process. This strategy is predicated on the availability and cost-effectiveness of the starting material, 2-chloro-3-methylpyridine.

  • Step 1: Oxidation: The selective oxidation of the 3-methyl group of 2-chloro-3-methylpyridine to a carboxylic acid yields the key intermediate, 2-chloro-3-methylisonicotinic acid.

  • Step 2: Esterification: Subsequent esterification of the carboxylic acid with methanol produces the final target molecule.

This linear approach is favored in industrial settings because it breaks down a complex transformation into two more manageable, high-yielding steps, allowing for purification and quality control of the intermediate acid before proceeding to the final product.

Synthetic_Workflow Start 2-chloro-3-methylpyridine Intermediate 2-chloro-3-methylisonicotinic acid Start->Intermediate Step 1: Catalytic Oxidation End This compound Intermediate->End Step 2: Esterification

Caption: High-level two-step workflow for the synthesis.

Part 1: Scalable Synthesis of 2-chloro-3-methylisonicotinic acid via Catalytic Oxidation

The critical transformation in this synthesis is the selective oxidation of a methyl group on the pyridine ring without disturbing the chloro-substituent or the ring itself. While classical methods using harsh oxidants like potassium permanganate or nitric acid are possible, they often lead to over-oxidation, poor yields, and significant waste streams, making them unsuitable for scalable and green production.[4]

A superior, modern approach involves the use of molecular oxygen as the primary oxidant, catalyzed by a metal salt and an N-hydroxyphthalimide (NHPI) initiator. This method is advantageous due to its mild conditions, high selectivity, and the use of inexpensive and environmentally benign oxygen.[5]

Causality Behind Experimental Choices
  • Oxidant (O₂): Oxygen is the ideal industrial oxidant—it is cheap, readily available, and its byproduct is water. The reaction is typically run under a pressurized oxygen atmosphere (0.2-2 MPa) to ensure sufficient concentration in the reaction medium.[5]

  • Catalyst System (Metal Salt + NHPI):

    • Metal Salt: Cobalt (Co) or Manganese (Mn) salts, such as cobalt (III) acetylacetonate or manganese (III) acetylacetonate, are highly effective catalysts.[5] These metals can exist in multiple oxidation states, allowing them to facilitate the electron transfer processes inherent in oxidation chemistry.

    • Initiator (N-hydroxyphthalimide - NHPI): NHPI acts as a radical initiator. The metal catalyst facilitates the abstraction of a hydrogen atom from the N-OH bond of NHPI, generating the phthalimide-N-oxyl (PINO) radical. PINO is the active species that then abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-methylpyridine, initiating the oxidation cascade. This catalytic cycle is far more selective than using brute-force oxidants.

  • Solvent: Acetonitrile is an excellent choice as it is relatively inert to the oxidation conditions and effectively solubilizes the starting material and catalyst system.[5] Other solvents like acetic acid or ethyl acetate can also be used.[5]

  • Temperature: The reaction is typically conducted at elevated temperatures (80-120 °C) to ensure a sufficient reaction rate and efficient radical propagation.[5]

Oxidation_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Oxidation Co3 Co(III) PINO PINO• (Radical) Co3->PINO H+ NHPI NHPI-OH NHPI->PINO Co2 Co(II) Substrate_CH2_rad Ar-CH₂• PINO->Substrate_CH2_rad H• abstraction Substrate_CH3 Ar-CH₃ Substrate_CH3->Substrate_CH2_rad Peroxy_rad Ar-CH₂OO• Substrate_CH2_rad->Peroxy_rad + O₂ O2 O₂ O2->Peroxy_rad Aldehyde Ar-CHO Peroxy_rad->Aldehyde Further Steps Acid Ar-COOH Aldehyde->Acid Oxidation

Caption: Simplified mechanism of NHPI-catalyzed oxidation.

Protocol 1: Synthesis of 2-chloro-3-methylisonicotinic acid

Materials:

  • 2-chloro-3-methylpyridine

  • Acetonitrile

  • N-hydroxyphthalimide (NHPI)

  • Manganese (III) acetylacetonate

  • Pressurized reaction vessel (autoclave)

  • Oxygen supply

Procedure:

  • To a 500 mL autoclave, add 2-chloro-3-methylpyridine (25g), acetonitrile (250g), NHPI (3.2g), and manganese (III) acetylacetonate (1.25g).[5]

  • Seal the autoclave and purge with oxygen.

  • Pressurize the vessel with oxygen to 1.0 MPa.[5]

  • Begin stirring and heat the mixture to 80 °C.

  • Maintain the reaction at 80 °C and 1.0 MPa for 18 hours. The pressure may need to be readjusted as oxygen is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to collect the solid product.

  • Wash the filter cake with water (150 mL) to remove any residual solvent and water-soluble impurities.

  • Dry the solid product under vacuum to yield 2-chloro-3-methylisonicotinic acid.

Part 2: Scalable Esterification of 2-chloro-3-methylisonicotinic acid

Esterification is a fundamental and well-understood reaction. For scalable synthesis, the choice of method depends on factors like cost, safety, throughput, and waste management.

Method A: Fischer Esterification (Acid-Catalyzed)

This classic method involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).[6][7]

  • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, so using a large excess of methanol helps drive the reaction toward the product side.

  • Scalability Pros: Reagents are very inexpensive. The procedure is simple.

  • Scalability Cons: Requires neutralization of a strong acid during workup, which creates a significant salt waste stream. The reaction can be slow, requiring long reaction times (8+ hours).[6]

Method B: Thionyl Chloride (SOCl₂) Activation

This method involves converting the carboxylic acid to an intermediate acid chloride using thionyl chloride, which then reacts rapidly with methanol.[6]

  • Causality: The acid chloride is a highly reactive acylating agent, leading to a fast and irreversible reaction with methanol. The byproducts (SO₂ and HCl) are gaseous and can be easily removed.

  • Scalability Pros: High yield and fast reaction times. The reaction goes to completion.

  • Scalability Cons: Thionyl chloride is corrosive, toxic, and moisture-sensitive, requiring specialized handling and equipment. Scrubber systems are needed to manage the acidic gas byproducts.

Method C: Alkylation with Methyl Iodide

This route involves deprotonating the carboxylic acid with a mild base (like K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide.[1]

  • Causality: This is a standard Sₙ2 reaction. The use of a polar aprotic solvent like DMF accelerates the reaction.

  • Scalability Pros: Very high yields (reported up to 93%) and mild reaction conditions (room temperature).[1]

  • Scalability Cons: Methyl iodide is a toxic and relatively expensive reagent. DMF can be difficult to remove completely and is considered a problematic solvent in green chemistry.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is selected for its operational simplicity and low reagent cost, making it highly attractive for large-scale synthesis despite the waste considerations.

Materials:

  • 2-chloro-3-methylisonicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-chloro-3-methylisonicotinic acid (10 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath. Slowly add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming. Adjust pH to ~7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product, this compound, can be purified by vacuum distillation if necessary. It is typically a colorless liquid.[1]

Data Summary and Comparison

ParameterStep 1: Oxidation Step 2: Esterification (Fischer) Step 2: Esterification (Alkylating)
Key Reagents 2-chloro-3-methylpyridine, O₂, NHPI, Mn(acac)₃2-chloro-3-methylisonicotinic acid, MeOH, H₂SO₄2-chloro-3-methylisonicotinic acid, MeI, K₂CO₃
Typical Yield >75% (up to 94%)[5]>85%~93%[1]
Conditions 80 °C, 1.0 MPa O₂[5]Reflux (~65 °C)Room Temperature[1]
Scalability Pros Uses O₂ as oxidant, high selectivityVery low reagent cost, simple setupHigh yield, mild conditions
Scalability Cons Requires high-pressure equipmentStrong acid waste stream, long reaction timeExpensive/toxic reagent (MeI), difficult solvent (DMF)

Safety and Characterization

Safety Precautions:

  • Oxidation: Reactions involving pressurized oxygen and organic solvents must be conducted in a certified autoclave behind a blast shield. Proper grounding is essential to prevent static discharge.

  • Esterification: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Thionyl chloride is toxic and corrosive, and reactions should be performed in a well-ventilated fume hood. Methyl iodide is a toxic alkylating agent and should be handled with appropriate personal protective equipment.

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (185.61 g/mol ).[1]

  • HPLC/GC: To determine the purity of the final product.

Conclusion

The most robust and scalable pathway for the synthesis of this compound is a two-step sequence involving the catalytic oxidation of 2-chloro-3-methylpyridine followed by Fischer esterification. The oxidation step, utilizing an O₂/NHPI/metal salt system, represents a modern, efficient, and selective method for producing the key carboxylic acid intermediate. While several esterification methods are effective, the acid-catalyzed Fischer esterification provides a cost-effective and operationally simple solution for large-scale production, making this overall strategy highly suitable for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-chloro-3-methylisonicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction to the Purification Challenge

This compound is a key intermediate in organic synthesis, characterized by its pyridine core.[1] The successful purification of this compound is critical for the subsequent steps in a synthetic route and for ensuring the final product's purity. Column chromatography is a standard and effective method for this purification.[1] However, the presence of a nitrogen-containing heterocyclic ring and a chlorinated pyridine moiety can present unique challenges, such as interactions with the stationary phase and the co-elution of structurally similar impurities.

This guide will walk you through potential issues, from unexpected TLC results to problems with product recovery, providing a systematic approach to troubleshooting.

Experimental Workflow Overview

A typical workflow for the purification of this compound is outlined below. Understanding this general process is the first step in diagnosing any deviations in your own experiments.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis of Crude Mixture Solvent 2. Select Optimal Mobile Phase TLC->Solvent Determine Rf Column_Prep 3. Pack Column Solvent->Column_Prep Loading 4. Load Crude Product Column_Prep->Loading Elution 5. Elute with Mobile Phase Loading->Elution Collection 6. Collect Fractions Elution->Collection Fraction_TLC 7. TLC Analysis of Fractions Collection->Fraction_TLC Combine 8. Combine Pure Fractions Fraction_TLC->Combine Identify pure fractions Evaporation 9. Solvent Evaporation Combine->Evaporation Characterization 10. Characterize Pure Product Evaporation->Characterization Troubleshooting_Tree Start Problem Encountered Poor_Separation Poor Separation/Overlapping Spots on TLC? Start->Poor_Separation No_Elution Product Not Eluting? Poor_Separation->No_Elution No Sol_Polarity Adjust Mobile Phase Polarity Poor_Separation->Sol_Polarity Yes Co_Elution Product Co-elutes with Impurities? No_Elution->Co_Elution No No_Elution->Sol_Polarity Yes, try increasing polarity Low_Recovery Low Product Recovery? Co_Elution->Low_Recovery No Co_Elution->Sol_Polarity Yes, try decreasing polarity Sol_Flush Flush Column with Polar Solvent Low_Recovery->Sol_Flush Yes Sol_Modifier Add Mobile Phase Modifier (Acid/Base) Sol_Polarity->Sol_Modifier Sol_Polarity->Sol_Modifier Sol_Column_Load Reduce Column Loading Sol_Polarity->Sol_Column_Load Sol_TLC_Load Reduce TLC Loading Sol_Modifier->Sol_TLC_Load Sol_Deactivate_Silica Use Deactivated Silica/Alumina Sol_Modifier->Sol_Deactivate_Silica Sol_Stability_Test Test Compound Stability on Silica Sol_Deactivate_Silica->Sol_Stability_Test Sol_Repack Repack Column Carefully Sol_Column_Load->Sol_Repack Sol_Dry_Load Use Dry Loading Technique Sol_Repack->Sol_Dry_Load Sol_Evaporation Gentle Solvent Evaporation Sol_Flush->Sol_Evaporation Sol_Evaporation->Sol_Stability_Test

References

Optimizing reaction conditions for Methyl 2-chloro-3-methylisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis, ensuring a successful and optimized experimental outcome.

I. Reaction Overview and Key Challenges

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is typically approached as a two-stage process. The first stage involves the formation of the carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid, followed by its esterification to the final product. Each stage presents unique challenges that can impact yield and purity.

This guide will address common issues encountered during both the synthesis of the carboxylic acid intermediate and the final esterification step, providing scientifically grounded solutions to optimize your reaction conditions.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Synthesis of 2-chloro-3-methylisonicotinic acid

Problem 1: Low or no conversion of 2-chloro-3-methylpyridine to 2-chloro-3-methylisonicotinic acid via oxidation.

  • Potential Cause A: Inactive Catalyst or Initiator. The oxidation of the methyl group on the pyridine ring often requires a catalyst and an initiator to proceed efficiently. If these components are old, improperly stored, or of low purity, the reaction may stall.

    • Solution:

      • Verify Catalyst and Initiator Quality: Use freshly opened or properly stored N-hydroxyphthalimide (NHPI) as the initiator and a reliable source of the metal salt catalyst, such as cobalt (III) acetylacetonate or manganese (III) acetylacetonate.

      • Optimize Catalyst Loading: The ratio of the catalyst to the starting material is crucial. A typical starting point is a mass ratio of metal salt to 2-chloro-3-methylpyridine between 1:100 and 10:100.[1] Experiment within this range to find the optimal loading for your specific setup.

  • Potential Cause B: Insufficient Oxygen Supply. The reaction relies on the presence of oxygen as the oxidizing agent. An inadequate supply will lead to incomplete conversion.

    • Solution:

      • Ensure a Sealed, Pressurized System: The reaction is typically carried out in a sealed autoclave under oxygen pressure. Ensure your reaction vessel is properly sealed to maintain the desired pressure (e.g., 0.2-2 MPa).[1]

      • Efficient Stirring: Vigorous stirring is essential to ensure good gas-liquid mixing, facilitating the transfer of oxygen into the reaction mixture.

  • Potential Cause C: Inappropriate Reaction Temperature. The reaction temperature significantly influences the rate of oxidation.

    • Solution:

      • Optimize Temperature: The optimal temperature range for this oxidation is typically between 50-120 °C.[1] Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring (e.g., via TLC or HPLC).

Problem 2: Formation of side products during the chlorination of 2-hydroxy-3-methylisonicotinic acid.

  • Potential Cause A: Over-chlorination or reaction at other positions. Using harsh chlorinating agents or reaction conditions can lead to the formation of undesired chlorinated byproducts.

    • Solution:

      • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2] Using equimolar amounts of POCl₃ can minimize side reactions.[2]

      • Temperature Control: The chlorination should be performed under controlled temperature conditions. Heating in a sealed reactor at high temperatures (e.g., 140-160 °C) for a defined period can provide high yields with good purity.[2]

Esterification of 2-chloro-3-methylisonicotinic acid

Problem 3: Low yield of this compound during esterification.

  • Potential Cause A: Incomplete reaction. The esterification of a sterically hindered carboxylic acid like 2-chloro-3-methylisonicotinic acid can be slow.

    • Solution:

      • Choice of Esterification Method: For this specific substrate, a common and effective method is the reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[3] This method has been reported to give high yields (up to 93.38%).[3]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the methyl iodide method, a reaction time of around 16 hours at room temperature is recommended.[3]

      • Fischer-Speier Esterification: Alternatively, the classic Fischer-Speier esterification using an excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) can be employed. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[4][5][6]

      • Steglich Esterification: For a milder approach, especially if the substrate is sensitive to harsh acidic conditions, the Steglich esterification using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) can be effective, even for sterically hindered acids.[7][8]

  • Potential Cause B: Hydrolysis of the ester product. The presence of water in the reaction mixture can lead to the reverse reaction, hydrolyzing the ester back to the carboxylic acid, especially under acidic or basic conditions.

    • Solution:

      • Use Anhydrous Reagents and Solvents: Ensure that all reagents (e.g., methanol, DMF) and solvents are thoroughly dried before use.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Problem 4: Difficulty in purifying the final product.

  • Potential Cause A: Presence of unreacted starting material or side products. Incomplete reactions or the formation of byproducts can complicate the purification process.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material before workup.

      • Workup Procedure: A standard workup for the methyl iodide esterification involves quenching the reaction with ice-cold water, followed by extraction with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities.[3]

      • Purification Technique: Column chromatography is an effective method for purifying the crude product to obtain this compound as a colorless liquid.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the precursor, 2-chloro-3-methylisonicotinic acid?

A1: A robust and scalable method is the direct oxidation of 2-chloro-3-methylpyridine. A patented method describes the use of oxygen in a solvent like acetonitrile, with N-hydroxyphthalimide as an initiator and a metal salt catalyst (e.g., cobalt (III) acetylacetonate). This approach offers mild reaction conditions and can achieve high yields (over 90%).[1]

Q2: Can I use a different methylating agent for the esterification instead of methyl iodide?

A2: While methyl iodide is a common and effective reagent, other methylating agents can be used. For example, dimethyl sulfate is a powerful methylating agent, but it is also highly toxic and should be handled with extreme caution. Another alternative is using a large excess of methanol under acidic conditions (Fischer esterification).[9]

Q3: My esterification reaction with methyl iodide is not going to completion. What can I do?

A3: First, ensure that your starting material, 2-chloro-3-methylisonicotinic acid, is completely dissolved in the DMF. The base, potassium carbonate, should be finely powdered and used in excess (e.g., 2 equivalents) to ensure it effectively deprotonates the carboxylic acid. Also, verify the quality of your methyl iodide. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but be mindful of potential side reactions.

Q4: What is the role of the copper catalyst in a Sandmeyer reaction if I were to synthesize the chloro-pyridine precursor from an amino-pyridine?

A4: The Sandmeyer reaction is a powerful method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11] The copper(I) salt (e.g., CuCl) acts as a catalyst in a radical-nucleophilic aromatic substitution mechanism. It facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the chloride from the copper(II) species to form the final aryl chloride, regenerating the copper(I) catalyst.[10]

IV. Optimized Reaction Conditions

The following table summarizes optimized conditions for the key steps in the synthesis of this compound.

Reaction Step Parameter Optimized Condition Reference
Oxidation of 2-chloro-3-methylpyridine Starting Material2-chloro-3-methylpyridine[1]
SolventAcetonitrile[1]
InitiatorN-hydroxyphthalimide (NHPI)[1]
CatalystCobalt(III) acetylacetonate or Manganese(III) acetylacetonate[1]
Temperature50-120 °C[1]
Pressure0.2-2 MPa of Oxygen[1]
Reaction Time3-24 hours[1]
Esterification of 2-chloro-3-methylisonicotinic acid Starting Material2-chloro-3-methylisonicotinic acid[3]
ReagentMethyl iodide[3]
BasePotassium carbonate[3]
SolventDimethylformamide (DMF)[3]
TemperatureRoom temperature[3]
Reaction Time16 hours[3]

V. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-methylisonicotinic acid
  • To a 500 mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt(III) acetylacetonate.[1]

  • Seal the autoclave and introduce oxygen until the pressure reaches 1.0 MPa.

  • Begin stirring and heat the mixture to 80 °C.

  • Maintain the reaction at this temperature for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture and wash the filter cake with 150 mL of water.

  • The resulting solid is 2-chloro-3-methylisonicotinic acid.

Protocol 2: Synthesis of this compound
  • Dissolve 2-chloro-3-methylisonicotinic acid in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 equivalents) to the solution under stirring.

  • Add methyl iodide (1.5 equivalents) to the mixture.

  • Continue stirring at room temperature for 16 hours.[3]

  • Upon completion (monitored by TLC), quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound as a colorless liquid.[3]

VI. Visual Diagrams

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification 2-chloro-3-methylpyridine 2-chloro-3-methylpyridine 2-chloro-3-methylisonicotinic_acid 2-chloro-3-methylisonicotinic_acid 2-chloro-3-methylpyridine->2-chloro-3-methylisonicotinic_acid O2, NHPI, Co(acac)3 Acetonitrile, 80°C Methyl_2-chloro-3-methylisonicotinate Methyl_2-chloro-3-methylisonicotinate 2-chloro-3-methylisonicotinic_acid->Methyl_2-chloro-3-methylisonicotinate CH3I, K2CO3 DMF, RT

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Low_Yield Low Yield in Esterification Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check_Starting_Material Check Purity of Carboxylic Acid Check_Reagents Verify Quality of CH3I and K2CO3 Check_Starting_Material->Check_Reagents Check_Conditions Optimize Reaction Time and Temperature Check_Reagents->Check_Conditions Increase_Reaction_Time Increase Reaction Time or Gently Heat Check_Conditions->Increase_Reaction_Time Incomplete_Reaction->Check_Starting_Material Yes Water_Present Presence of Water? Incomplete_Reaction->Water_Present No Water_Present->Low_Yield No, Re-evaluate Use_Anhydrous_Solvents Use Anhydrous Solvents and Inert Atmosphere Water_Present->Use_Anhydrous_Solvents Yes

Caption: Troubleshooting workflow for low yield in esterification.

VII. References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • Grondein, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5433-5443. --INVALID-LINK--

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3153. --INVALID-LINK--

  • ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Newman, M. S., & Fones, W. S. (1949). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 14(6), 1095-1097. --INVALID-LINK--

  • Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740-4742. --INVALID-LINK--

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from --INVALID-LINK--

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 787596-41-2 | this compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 787596-41-2|this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). This compound | 787596-41-2. Retrieved from --INVALID-LINK--

  • El-Gazzar, A. A. B. A., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(10), 2465. --INVALID-LINK--

  • Google Patents. (n.d.). US4504665A - Process for producing chloronicotinic acid compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 133928-73-1 Cas No. | 2-Chloro-3-methylisonicotinic acid. Retrieved from --INVALID-LINK--

  • The University of Liverpool Repository. (2024, September 27). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Chloro-N-methyladenosine Synthesis. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 787596-41-2 this compound. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy this compound from Shaanxi Kaierkai Pharmaceutical Technolo. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, February). Optimization of selectively chloroacetic acid esterification in the presence of Amberlyst-15 catalyst using the response surface methodology. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Retrieved from --INVALID-LINK--

  • Lee, S., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. Polymers, 13(21), 3686. --INVALID-LINK--

  • Anichem. (n.d.). This compound In Stock. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from --INVALID-LINK--

References

Identifying byproducts in the synthesis of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of Methyl 2-chloro-3-methylisonicotinate. It is designed for researchers, chemists, and drug development professionals to help identify and mitigate the formation of common byproducts, ensuring the integrity and purity of the final compound.

Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of its carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid. This reaction is typically performed by treating the acid with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[1] The reaction proceeds smoothly at room temperature, often yielding the desired product in high purity after a standard aqueous workup and extraction.[1]

However, the purity of the final product is critically dependent on the purity of the starting materials and strict control of reaction conditions. Several potential side reactions can lead to a range of byproducts that may be difficult to separate.

Synthesis_Pathway cluster_main Main Synthesis Reaction start 2-Chloro-3-methylisonicotinic Acid product This compound start->product Esterification reagents + Methyl Iodide (CH3I) + Potassium Carbonate (K2CO3) + DMF

Caption: Primary esterification pathway to the target compound.

Frequently Asked Questions (FAQs) on Byproduct Identification

Q1: I've observed an isomeric impurity in my final product that is very difficult to separate. What is it likely to be?

A: The most probable isomeric byproduct is Methyl 2-chloro-5-methylisonicotinate .

Causality: This impurity does not arise from the esterification step itself but rather from an impurity in your starting material, 2-chloro-3-methylisonicotinic acid. The synthesis of this precursor often begins with the chlorination of 3-methylpyridine. This reaction can yield a mixture of isomers, primarily the desired 2-chloro-3-methylpyridine and the hard-to-separate 2-chloro-5-methylpyridine.[2][3] If this isomeric mixture is carried through the subsequent oxidation and esterification steps, you will inevitably form the corresponding mixture of esters. Due to their similar structures and physical properties, these isomers are often challenging to separate by standard column chromatography or recrystallization.

Troubleshooting:

  • Starting Material Analysis: Before beginning the esterification, analyze your 2-chloro-3-methylisonicotinic acid starting material by ¹H NMR or GC-MS to quantify the level of the 5-methyl isomer.

  • Purification of Precursors: If significant isomeric impurity is detected, purification should be attempted at the 2-chloro-3-methylpyridine or 2-chloro-3-methylisonicotinic acid stage, where differences in polarity or crystal packing may be more pronounced.

Q2: My reaction yield is low, and I've recovered a significant amount of acidic material during workup. What went wrong?

A: This indicates either an incomplete reaction or hydrolysis of the ester product .

Causality:

  • Incomplete Esterification: The reaction may not have gone to completion. This can be due to insufficient amounts of methyl iodide or potassium carbonate, a short reaction time, or the use of a wet solvent (DMF), which can deactivate the base and consume the methylating agent.

  • Product Hydrolysis: Esters can be hydrolyzed back to their corresponding carboxylic acid and alcohol under either acidic or basic conditions, a process that is driven by the presence of water.[4] If your workup involves prolonged exposure to aqueous acid or base, or if the product is stored improperly, hydrolysis can occur, reducing your yield of the desired ester.

Troubleshooting:

  • Ensure all reagents are used in the correct stoichiometry. A slight excess of methyl iodide is often used to drive the reaction to completion.

  • Use anhydrous DMF and ensure your potassium carbonate is dry.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has completely disappeared.

  • During workup, minimize the time the product spends in aqueous layers and ensure complete removal of any acidic or basic catalysts.

Q3: My GC-MS analysis shows a neutral byproduct with a molecular weight of 141.16 g/mol . What is this compound?

A: This byproduct is likely 2-chloro-3-methylpyridine .

Causality: This compound results from the decarboxylation (loss of CO₂) of the starting material, 2-chloro-3-methylisonicotinic acid. While nicotinic acids are generally stable, they can undergo decarboxylation at elevated temperatures, especially under acidic conditions.[5][6] Although the esterification with methyl iodide is typically performed at room temperature, this byproduct may be present as an impurity if the precursor acid was exposed to high heat during its synthesis or purification.

Troubleshooting:

  • Analyze the 2-chloro-3-methylisonicotinic acid starting material for the presence of 2-chloro-3-methylpyridine.

  • Avoid excessive heating during all synthetic and purification steps involving the carboxylic acid precursor.

Byproduct Summary and Identification

The following table summarizes the most common byproducts, their structures, and key identifiers to aid in their characterization.

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
This compound (Product) C₈H₈ClNO₂185.61¹H NMR: Two distinct aromatic protons. Singlets for the ester methyl and the ring methyl.
2-chloro-3-methylisonicotinic acidC₇H₆ClNO₂171.58Solubility: Soluble in aqueous base. IR: Broad O-H stretch (~3000 cm⁻¹). Lacks ester methyl signal in ¹H NMR.
Methyl 2-chloro-5-methylisonicotinateC₈H₈ClNO₂185.61¹H NMR: Aromatic protons will have different chemical shifts compared to the desired product. Often co-elutes in GC/HPLC.
2-chloro-3-methylpyridineC₆H₆ClN127.57GC-MS: Lower retention time and a clear mass peak at m/z 127/129. Lacks carbonyl group.

Visualizing Byproduct Formation

The formation of these impurities can be traced back to either the precursor synthesis or side reactions during the main esterification process.

Byproduct_Formation cluster_precursor Precursor Issues cluster_reaction Main Reaction & Side Reactions p1 3-Methylpyridine p2 Mixture: 2-chloro-3-methylpyridine 2-chloro-5-methylpyridine p1->p2 Chlorination p3 Mixture: 2-chloro-3-methylisonicotinic acid 2-chloro-5-methylisonicotinic acid p2->p3 Oxidation s1 2-chloro-3-methylisonicotinic acid (Starting Material) prod This compound s1->prod Esterification (Good) byprod1 2-chloro-3-methylpyridine s1->byprod1 Decarboxylation (Heat) prod->s1 Hydrolysis (H2O) byprod2 Unreacted Starting Material

Caption: Origin of byproducts from precursor impurities and side reactions.

Analytical Protocol: GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying the volatile, neutral byproducts discussed, such as the isomeric ester and 2-chloro-3-methylpyridine.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your crude or purified product into a 2 mL GC vial.

    • Dissolve the sample in 1.5 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Cap the vial securely.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: 40 - 400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak. The desired product and its isomer will show a molecular ion peak (M⁺) at m/z 185 and a characteristic M+2 peak for the single chlorine atom.

    • 2-chloro-3-methylpyridine will have a molecular ion at m/z 127.

    • The unreacted carboxylic acid is not volatile and will not typically be observed by this method without derivatization.

References

Technical Support Center: Work-up & Troubleshooting for Methyl 2-chloro-3-methylisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile pyridine-based building block. My approach is to move beyond simple step-by-step instructions, focusing instead on the chemical principles that govern each choice, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

This compound is a key intermediate in organic synthesis, valued for its distinct reactive sites.[1] The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[1][2] Concurrently, the methyl group at the 3-position is a handle for functionalization, such as radical halogenation.[1] This dual reactivity, while useful, can lead to complex product mixtures and purification challenges. This guide provides field-proven insights to ensure high purity and yield.

Section 1: Critical Safety Precautions

Before commencing any experimental work, it is imperative to recognize the potential hazards associated with 2-chloropyridine derivatives.

  • Handling: All manipulations involving this compound and related 2-chloropyridines should be conducted in a well-ventilated chemical fume hood.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5][6] Avoid all personal contact, including inhalation and skin contact.[7]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

    • Inhalation: Move the individual to fresh air.[6]

    • In all cases of significant exposure, seek immediate medical attention.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, labeled container.[7]

Section 2: The General Work-up Workflow: Rationale and Visualization

A standard aqueous work-up is the foundation for isolating products from most reactions. Each step has a distinct purpose designed to remove specific classes of impurities. Understanding this logic is the key to troubleshooting.

G cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_purification Purification Phase Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Reagents) Quench Step 1: Quench (e.g., Add H₂O or sat. NH₄Cl) Reaction_Mixture->Quench Inactivates reactive species Extract Step 2: Liquid-Liquid Extraction (e.g., Add Ethyl Acetate) Quench->Extract Partition product into organic phase Wash Step 3: Aqueous Washes (H₂O, Brine, Dilute Acid/Base) Extract->Wash Remove water-soluble impurities Dry Step 4: Dry Organic Layer (e.g., Anhydrous Na₂SO₄) Wash->Dry Remove residual water Concentrate Step 5: Concentrate (Rotary Evaporation) Dry->Concentrate Remove solvent Crude_Product Crude Product Concentrate->Crude_Product Purify Purification (e.g., Column Chromatography) Crude_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: General experimental workflow for reaction work-up and purification.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of this compound reactions in a question-and-answer format.

Phase 1: Quenching & Extraction Issues

Q1: My reaction mixture formed a persistent emulsion during the first aqueous wash. How do I resolve it?

A1: Emulsions are common when residual polar solvents (like DMF from the synthesis of the starting material[1]) or amphiphilic molecules are present.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component that reduces interfacial tension. They prevent the clear separation of organic and aqueous layers.

  • Solutions:

    • Add Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the separation of the less polar organic components.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help break up the suspension.

    • Solvent Modification: Add a small amount of a different organic solvent. If you are using ethyl acetate, adding some diethyl ether or hexanes can sometimes help.

Q2: I'm seeing a solid precipitate between the layers in my separatory funnel. What is it and what should I do?

A2: This is typically an inorganic salt that is insoluble in both the organic and aqueous phases at their current concentrations.

  • Causality: Reactions often use bases like potassium carbonate or generate salt byproducts (e.g., ammonium salts if an amine nucleophile is used). Quenching the reaction can cause these to precipitate.

  • Solutions:

    • Add Water: Add deionized water to dissolve the salt. You may need to add a significant volume.

    • Add Dilute Acid/Base: If the solid is the salt of a weak acid or base, adjusting the pH can increase its solubility. For example, a carboxylate salt may dissolve upon gentle acidification.

    • Filter: If adding water is undesirable (as it increases the volume for subsequent extractions), you can separate the two liquid layers and then filter the entire mixture to collect the solid. The solid can then be washed with the organic solvent to recover any adsorbed product.

Phase 2: Impurity Removal & Purification

Q3: I performed a nucleophilic substitution with an amine. How do I effectively remove the excess amine?

A3: Unreacted basic amines can be easily removed by converting them into their water-soluble salt form.

  • Causality: Amines are basic and will be protonated by acid. The resulting ammonium salt is ionic and will partition into the aqueous layer.

  • Protocol: During the wash step, use a dilute aqueous acid solution, such as 1M HCl.[8] Perform 2-3 washes with the acid solution.

    • Validation: To check if the amine has been removed, you can test the pH of the final aqueous wash. It should be acidic.

    • Caution: This method is only suitable if your final product is stable to acidic conditions. The ester group on this compound is generally stable to brief exposure to dilute acid at room temperature, but prolonged exposure or heat should be avoided.

Q4: My reaction with N-Bromosuccinimide (NBS) to functionalize the 3-methyl group left succinimide in my crude product. How can I remove it?

A4: Succinimide, the byproduct of NBS reactions, has moderate water solubility and a different polarity profile from the desired product.

  • Causality: Succinimide is more polar than the chlorinated pyridine product.

  • Solutions:

    • Aqueous Wash: A thorough wash with water during the work-up will remove a significant portion of the succinimide.

    • Basic Wash: Washing with a dilute base like 1M NaOH or Na₂CO₃ will deprotonate the succinimide (pKa ≈ 9.6), forming the highly water-soluble sodium salt, which is easily extracted into the aqueous phase.

    • Chromatography: Any remaining succinimide is very polar and can be readily separated by silica gel chromatography. It will typically have a very low Rf value and may remain at the baseline in many solvent systems.

Q5: I suspect the ester has hydrolyzed to the carboxylic acid (2-chloro-3-methylisonicotinic acid). How can I confirm this and separate the two?

A5: Hydrolysis is a common side reaction, especially if the reaction was run under basic (e.g., NaOH) or acidic conditions at elevated temperatures.

  • Confirmation:

    • TLC: The carboxylic acid will be significantly more polar than the methyl ester. It will have a much lower Rf on a silica TLC plate and may streak.

    • NMR: The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum are definitive.

  • Separation:

    • Causality: Carboxylic acids are acidic and can be deprotonated by a weak base to form a water-soluble carboxylate salt. The neutral ester will remain in the organic layer.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic solution 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers. The desired ester product remains in the organic layer. The impurity (carboxylic acid) is now in the aqueous layer as its sodium salt.

Phase 3: Product Characterization

Q6: What are the key spectroscopic handles for confirming the structure of this compound?

A6: Spectroscopic analysis is essential to confirm the identity and purity of your compound.[1]

Data Type Expected Observation Rationale
¹H NMR Singlet ~2.5 ppm (3H)Aromatic methyl group (CH ₃)
Singlet ~3.9 ppm (3H)Ester methyl group (OCH ₃)
Doublet ~7.6 ppm (1H)Aromatic proton ortho to the ester
Doublet ~8.5 ppm (1H)Aromatic proton ortho to the nitrogen
¹³C NMR Signals around 15-20 ppm (CH₃), 52 ppm (OCH₃), multiple signals in the aromatic region (120-165 ppm), and a carbonyl signal (~165 ppm).Corresponds to the unique carbon environments in the molecule.
Mass Spec [M+H]⁺ at m/z 186.1.[1]The molecular ion peak corresponding to the protonated molecule (C₈H₈ClNO₂). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.

Section 4: Standardized Work-up Protocol

This protocol details a standard aqueous work-up suitable for a reaction where this compound has been reacted with a neutral or anionic nucleophile.

Protocol 1: Standard Aqueous Work-up

  • Cool the Reaction: Cool the reaction vessel to room temperature, and if the reaction was exothermic, further cool in an ice-water bath to 0-5 °C.

  • Quench: Slowly add deionized water (or saturated aq. NH₄Cl for organometallic reagents) to the reaction mixture with stirring.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction: Add an appropriate extraction solvent (Ethyl Acetate is a good first choice[1]). Use a volume roughly equal to the total volume of the aqueous mixture.

  • Separate Layers: Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously, venting frequently. Allow the layers to separate. Drain and collect the lower aqueous layer.

  • Back-Extract (Optional but Recommended): Add a fresh portion of extraction solvent to the aqueous layer, shake, and separate. Combine this second organic extract with the first. This ensures maximum recovery of the product.

  • Wash the Organic Layer:

    • Wash the combined organic layers with deionized water.

    • Wash the organic layer with saturated aq. NaCl (brine). This helps to remove dissolved water from the organic phase.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 5-10 minutes.

  • Filter and Concentrate: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Section 5: Visual Workflow for a Specific Scenario

The following diagram illustrates the decision-making process for the work-up of an SNAr reaction between this compound and a primary amine (R-NH₂).

G RM Crude Reaction Mixture (Product, Unreacted SM, Excess R-NH₂) Quench Quench with H₂O, Extract with EtOAc RM->Quench Org_Layer1 Organic Layer 1 (Product, SM, R-NH₂) Quench->Org_Layer1 Aq_Layer1 Aqueous Layer 1 (Salts) Quench->Aq_Layer1 Wash_HCl Wash Organic Layer with 1M HCl (x2) Org_Layer1->Wash_HCl Waste1 Aqueous Waste Aq_Layer1->Waste1 Org_Layer2 Organic Layer 2 (Product, SM) Wash_HCl->Org_Layer2 Aq_Layer2 Aqueous Layer 2 (R-NH₃⁺Cl⁻ Salt) Wash_HCl->Aq_Layer2 Wash_Brine Wash with Brine Org_Layer2->Wash_Brine Waste2 Aqueous Waste Aq_Layer2->Waste2 Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product (Product + SM) Concentrate->Crude Chrom Silica Gel Chromatography Crude->Chrom Pure_Prod Pure Product Chrom->Pure_Prod

Caption: Purification workflow for an SNAr reaction with an amine nucleophile.

References

Storage and handling guidelines for Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-chloro-3-methylisonicotinate (CAS 787596-41-2). This document provides in-depth storage and handling guidelines, experimental troubleshooting, and frequently asked questions (FAQs) tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary technical insights and practical advice to ensure the integrity of your starting material and the success of your experiments.

Quick Reference Data

For immediate reference, the key physical and storage parameters for this compound are summarized below.

PropertyValueSource(s)
CAS Number 787596-41-2[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Colorless liquid
Boiling Point ~266 °C at 760 mmHg[3]
Recommended Storage 2-8°C under an inert atmosphere[4]
Purity Typically ≥95-98%[1][5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the optimal temperature for long-term storage?

For long-term stability, the compound should be stored refrigerated between 2°C and 8°C.[4] Storing at room temperature for short periods, such as during shipping, is generally acceptable, but prolonged exposure should be avoided to minimize potential degradation.[1]

Q2: Is an inert atmosphere really necessary for storage?

Yes. An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage.[4] While chloropyridines are generally stable, this precaution prevents slow degradation pathways such as oxidation or reactions with atmospheric moisture, ensuring the compound maintains high purity over time.

Q3: The compound is a liquid. What personal protective equipment (PPE) should I use?

As a minimum, you should wear standard laboratory PPE: a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a common choice). All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Q4: Is this compound sensitive to moisture?

Yes, there are two primary concerns with moisture. Firstly, pyridine derivatives can be hygroscopic.[7] Secondly, the methyl ester functional group is susceptible to hydrolysis, which would convert the compound to its corresponding carboxylic acid. This is a critical consideration, especially if the subsequent reaction is sensitive to acidic impurities or requires precise stoichiometry. Always use dry solvents and handle the compound in a manner that minimizes exposure to atmospheric moisture.

Q5: My compound has developed a slight yellow tint. Is it still usable?

A slight yellow or brown discoloration in pyridine derivatives can indicate the presence of impurities or minor degradation products.[7] While it may still be suitable for some applications, the discoloration is a red flag. We recommend verifying the purity by an appropriate analytical method (e.g., NMR, LC-MS) before use. If purity is compromised, purification by column chromatography or distillation may be necessary.

Experimental Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimental work involving this compound, particularly in its common application as an electrophile in cross-coupling and nucleophilic substitution reactions.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

You are attempting to displace the 2-chloro group with a nucleophile (e.g., an amine or alcohol) and observe poor conversion.

  • Causality & Explanation: The reactivity of the C-Cl bond in 2-chloropyridines is lower than that of analogous acid chlorides because the initial nucleophilic attack transiently disrupts the aromaticity of the pyridine ring, creating a high-energy Meisenheimer intermediate.[8] The reaction rate is dependent on stabilizing this intermediate. The pyridine nitrogen helps by delocalizing the negative charge, making it more reactive than a simple chlorobenzene, but the reaction often requires forcing conditions.[9]

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions on chloropyridines often require heat to overcome the activation energy associated with disrupting aromaticity.[8] Consider increasing the reaction temperature, potentially to reflux in a high-boiling solvent like DMF, DMSO, or NMP.

    • Check Your Base: If your nucleophile is neutral (like an amine), a non-nucleophilic base is required to neutralize the HCl generated. Ensure your base is strong enough and sufficiently soluble in the reaction medium. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like DBU or DIPEA can also be effective.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

    • Side Reaction - Ester Hydrolysis: Be aware that under strongly basic conditions, especially with aqueous bases or at high temperatures, the methyl ester can be saponified to the corresponding carboxylate. If this is observed, consider using milder bases (e.g., NaHCO₃) or protecting the ester if the chemistry allows.

Issue 2: Failure or Low Yield in Suzuki-Miyaura Cross-Coupling

You are using this compound as the electrophilic partner in a Suzuki coupling and observing poor product formation, significant starting material recovery, or messy side products.

  • Causality & Explanation: The C-Cl bond is the least reactive of the common halides (I > Br > Cl) in the oxidative addition step of the Suzuki catalytic cycle, which is often rate-limiting.[3] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity—a phenomenon known as the "2-pyridyl problem."[10] Success hinges on using a highly active catalyst system capable of activating the C-Cl bond without being sequestered by the substrate.

  • Troubleshooting Workflow:

    G cluster_solutions Recommended Actions start Low Yield in Suzuki Coupling catalyst Is the Catalyst System Active Enough? start->catalyst temp Is the Temperature Sufficient? catalyst->temp No success Yield Improved catalyst->success Yes sol_catalyst • Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source. • Increase catalyst loading (2-5 mol%). catalyst->sol_catalyst base Is the Base Effective? temp->base No temp->success Yes sol_temp • Increase temperature to 80-120°C. • Consider microwave irradiation. temp->sol_temp degas Is the System Oxygen-Free? base->degas No base->success Yes sol_base • Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. base->sol_base boronic Is the Boronic Acid Stable? degas->boronic No degas->success Yes sol_degas • Degas solvents thoroughly (sparge with Ar/N₂). • Ensure an inert atmosphere is maintained. degas->sol_degas boronic->success Yes sol_boronic • Check for protodeboronation (Ar-H byproduct). • Use fresh boronic acid or a pinacol ester. boronic->sol_boronic

    Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Common Side Products & Identification:

    • Dehalogenation (product is 3-methylisonicotinate): Caused by reduction of the starting material. Ensure an inert atmosphere and use high-purity solvents.[10]

    • Protodeboronation (boronic acid is converted to Ar-H): Caused by trace water or high temperatures. Use fresh boronic acid and consider anhydrous conditions.[10][11]

    • Homocoupling (boronic acid couples with itself): Often caused by the presence of oxygen, which can interfere with the catalyst. Rigorous degassing is crucial.[10]

Issue 3: Purification Challenges

You have completed your reaction but are struggling to isolate a pure product by column chromatography.

  • Causality & Explanation: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silica gel surface. This can lead to significant peak tailing, streaking, or even irreversible binding of the product to the column, resulting in poor recovery and separation.

  • Troubleshooting Steps:

    • Baseline Eluent: Add a small amount of a weak base to your eluent system to neutralize the acidic sites on the silica. A common choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase (e.g., ethyl acetate/hexanes).

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

    • Acid Wash: An alternative purification strategy is an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine-containing compounds will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is back-extracted into an organic solvent. This is an effective way to remove non-basic impurities.

Storage, Handling, and Spill Protocols

Adherence to proper procedures is critical for user safety and maintaining the chemical's integrity.

Protocol 1: Recommended Storage Procedure
  • Verification: Upon receipt, confirm the container seal is intact.

  • Inerting: If the compound is to be stored for an extended period, carefully open the container inside a glovebox or under a positive pressure of inert gas (argon or nitrogen).

  • Sealing: Securely seal the container. For vials with screw caps, wrapping the cap junction with Parafilm® can provide an extra barrier against atmospheric moisture.

  • Refrigeration: Place the sealed container in a refrigerator designated for chemical storage, maintaining a temperature of 2-8°C.

  • Logging: Log the date of receipt and opening in your laboratory inventory.

Protocol 2: Safe Handling and Dispensing Workflow

This workflow outlines the critical steps for safely handling the liquid reagent.

Caption: Step-by-step workflow for safe handling.

  • Rationale for Equilibration (Step 3): Allowing the container to warm to room temperature before opening is a critical, often overlooked step. Opening a cold container will cause moisture from the air to condense on the interior surfaces and into the compound, leading to hydrolysis.

Protocol 3: Spill Response

In the event of a spill, immediate and correct action is required to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For a large spill, consider a respirator with an organic vapor cartridge.[6]

  • Contain & Absorb: For a minor spill, cover it with a non-combustible absorbent material like vermiculite, sand, or dry chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled waste container.

  • Decontaminate: Wipe down the spill area with soap and water.

  • Dispose: Dispose of the waste container and any contaminated materials according to your institution's hazardous waste disposal guidelines.[6]

References

Preventing side reactions during the functionalization of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and minimize side reactions.

Understanding the Reactivity of this compound

This compound is a substituted pyridine with three key functional groups that dictate its reactivity: the 2-chloro substituent, the 3-methyl group, and the 4-methyl ester. The interplay of these groups presents both opportunities for diverse functionalization and challenges in controlling selectivity.

  • The 2-Chloro Group : As a halogen on an electron-deficient pyridine ring, the chloro group is the primary site for functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). However, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts in cross-coupling reactions, often necessitating more active catalyst systems.

  • The 3-Methyl Group : The methyl group exerts a steric influence on the adjacent 2-position, which can hinder the approach of bulky reagents. This steric hindrance can affect reaction rates and catalyst efficiency.

  • The 4-Methyl Ester Group : This electron-withdrawing group further activates the pyridine ring towards nucleophilic attack, making SNAr reactions more feasible. However, the ester functionality is susceptible to hydrolysis under both acidic and basic conditions, a common side reaction to consider during reaction setup and workup.

Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during the functionalization of this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. However, several side reactions can diminish your yield and complicate purification.

Low conversion in Suzuki-Miyaura coupling of this compound is a common issue, often stemming from the lower reactivity of the chloride.

Troubleshooting Steps:

  • Catalyst and Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. More active catalyst systems are generally required for aryl chlorides.

    • Expertise & Experience : The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), are designed to accelerate this step. Consider using a pre-formed palladium(II) precatalyst with one of these ligands for improved activity and stability.

  • Base Selection : The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions.

    • Trustworthiness : A screening of bases is often necessary. While stronger bases like NaOtBu or K₃PO₄ can be effective, they may also promote ester hydrolysis. Milder bases like Cs₂CO₃ or K₂CO₃ should also be evaluated. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can sometimes accelerate the reaction and suppress protodeboronation.[1]

  • Solvent and Temperature : Ensure your solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF. If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. However, be mindful that higher temperatures can also lead to increased side product formation.

  • Boronic Acid/Ester Quality : Boronic acids can degrade over time, leading to lower yields. Consider using the more stable pinacol or neopentyl glycol boronic esters.

Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed couplings of aryl halides.

Causality and Prevention:

  • Mechanism : Dehalogenation can occur through several pathways. In Suzuki reactions, it can arise from the protodeboronation of the boronic acid, which then acts as a hydride source. In Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amide complex can lead to the formation of a palladium-hydride species, which then reductively eliminates the dehalogenated arene.

  • Mitigation Strategies :

    • Anhydrous Conditions : Rigorously exclude water from your reaction to minimize protodeboronation of the boronic acid.

    • Hydride Scavengers : While not always ideal, the addition of a mild oxidant can sometimes consume palladium-hydride species.

    • Ligand Choice : Certain ligands are more prone to promoting dehalogenation. If this is a persistent issue, screening alternative ligands is recommended.

    • Amine Base : In Buchwald-Hartwig reactions, the choice of amine base can influence the rate of β-hydride elimination.

Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that consumes your starting material and complicates purification.

Causality and Prevention:

  • Oxygen-Mediated Homocoupling : The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to generate the homocoupled product.

    • Solution : Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents and reagents is crucial.

  • Palladium(II)-Mediated Homocoupling : If you are using a Pd(II) precatalyst, it can directly react with the boronic acid before the catalytic cycle is fully established.

    • Solution : Using a pre-activated Pd(0) source or a precatalyst that rapidly converts to the active Pd(0) species can help. Additionally, adding a mild reducing agent can sometimes suppress this pathway.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the 4-methyl ester, makes this compound a candidate for SNAr reactions, particularly with strong nucleophiles like alkoxides and some amines.

While the pyridine ring is activated, the chloride is a relatively poor leaving group compared to fluoride.

Troubleshooting Steps:

  • Reaction Conditions : SNAr reactions with chloropyridines often require elevated temperatures. Microwave irradiation can sometimes accelerate these reactions and improve yields.

  • Solvent Choice : Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Base : A non-nucleophilic base is often required to deprotonate the incoming nucleophile or neutralize the HCl generated.

  • Alternative Nucleophiles : If using a neutral amine, consider converting it to its corresponding amide anion with a strong base like NaH before adding it to the reaction. This will significantly increase its nucleophilicity.

III. General Side Reactions

The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester.

Causality and Prevention:

  • Basic Conditions : Strong aqueous bases (e.g., NaOH, KOH) used in some cross-coupling protocols can readily saponify the ester.

    • Solution : If possible, use non-aqueous basic conditions or milder inorganic bases like K₂CO₃ or Cs₂CO₃. If an aqueous base is necessary, consider running the reaction at a lower temperature or for a shorter duration.

  • Acidic Conditions : Acidic workup conditions can also lead to ester hydrolysis.

    • Solution : If your product is stable to basic conditions, consider a basic workup instead. Alternatively, use carefully controlled pH during an acidic workup.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Common Side Reactions
Side ReactionPotential CausesRecommended Solutions
Dehalogenation 1. Presence of water leading to protodeboronation (Suzuki).2. β-Hydride elimination (Buchwald-Hartwig).3. Certain palladium-ligand combinations.1. Use anhydrous solvents and reagents.2. Screen different ligands and bases.3. Consider using a boronic ester instead of a boronic acid.
Homocoupling 1. Presence of oxygen.2. Reaction of Pd(II) precatalyst with boronic acid.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.2. Use a Pd(0) source or a rapidly activating precatalyst.
Ester Hydrolysis 1. Strong aqueous base.2. Acidic workup.1. Use milder or non-aqueous bases (e.g., K₂CO₃, Cs₂CO₃, TMSOK).2. Perform a basic or carefully pH-controlled workup.
Low Conversion 1. Inactive catalyst system for a chloropyridine.2. Steric hindrance from the 3-methyl group.3. Catalyst inhibition by the pyridine nitrogen.1. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).2. Increase reaction temperature or time cautiously.3. Screen different palladium precatalysts and ligands.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Functionalization Pathways and Potential Side Reactions

cluster_main This compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution cluster_hydrolysis General Side Reaction Start This compound Suzuki Desired Product: 2-Aryl-3-methylisonicotinate Start->Suzuki ArB(OH)₂, Pd Catalyst, Base Buchwald Desired Product: 2-Amino-3-methylisonicotinate Start->Buchwald Amine, Pd Catalyst, Base SNAr Desired Product: 2-Nu-3-methylisonicotinate Start->SNAr Nucleophile (e.g., RO⁻, R₂N⁻) Hydrolysis Side Product: Ester Hydrolysis Start->Hydrolysis Acidic or Basic Conditions Dehalogenation_S Side Product: Dehalogenation Suzuki->Dehalogenation_S Homocoupling Side Product: Homocoupling Suzuki->Homocoupling Dehalogenation_B Side Product: Dehalogenation Buchwald->Dehalogenation_B

Caption: Functionalization pathways and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Start Low or No Product Yield Check_Reagents Verify Reagent Quality (Aryl Chloride, Boronic Acid/Ester, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Is it active enough for a chloropyridine?) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Inert atmosphere, Temperature) Start->Check_Conditions Optimize_Ligand Screen Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Optimize_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, TMSOK) Check_Conditions->Optimize_Base Optimize_Temp Increase Temperature Incrementally Check_Conditions->Optimize_Temp Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Improving the purity of synthesized Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Methyl 2-chloro-3-methylisonicotinate (MCM-I). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount for the success of subsequent reactions and the integrity of final compounds.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern purity. We will explore common challenges encountered during synthesis and offer robust, field-tested solutions in a direct question-and-answer format.

Troubleshooting Guide: From Crude Product to High-Purity Intermediate

This section addresses specific experimental issues. Each answer provides a mechanistic explanation for the problem and a detailed, step-by-step protocol for its resolution.

Q1: My crude reaction mixture is a dark brown or black oil, not the expected colorless liquid. What caused this decomposition?

This is a common issue often resulting from excessive heat or prolonged reaction times during the esterification of 2-chloro-3-methylisonicotinic acid, particularly when using strong mineral acids like sulfuric acid. Pyridine derivatives can be sensitive to strong acids and heat, leading to charring and polymerization side reactions.

Causality Explained: The nitrogen atom in the pyridine ring can be protonated, increasing the electron deficiency of the ring and making it susceptible to decomposition pathways under harsh conditions. The goal is to achieve esterification under the mildest conditions possible.

Recommended Actions:

  • Re-evaluate Esterification Conditions: If using H₂SO₄ and heat, reduce the reaction temperature to a maximum of refluxing methanol and monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Alternative Esterification Protocol (Thionyl Chloride Method): This method converts the carboxylic acid to a more reactive acid chloride intermediate at low temperatures, avoiding the need for strong acid and high heat.

    • Step 1: Suspend 1 equivalent of 2-chloro-3-methylisonicotinic acid in 5-10 volumes of methanol in a flask equipped with a stir bar and a reflux condenser.

    • Step 2: Cool the suspension to 0°C in an ice bath.

    • Step 3: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise over 15-20 minutes. The reaction is exothermic.

    • Step 4: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Step 5: Cool the mixture and carefully remove the solvent and excess SOCl₂ under reduced pressure.

    • Step 6: Neutralize the residue by dissolving it in ethyl acetate and washing with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Q2: My NMR and/or GC-MS analysis shows a purity of only 85-95% after the initial workup. What are the most likely impurities?

Identifying potential impurities is the first step toward targeted removal. Based on the common synthetic route (esterification of the corresponding carboxylic acid), impurities typically fall into three categories.

Impurity Identification Workflow

cluster_impurities Potential Impurity Classes cluster_solutions Targeted Purification start Crude Product Analysis (NMR, GC-MS, TLC) start_mat Unreacted Starting Material (2-chloro-3-methylisonicotinic acid) start->start_mat Acidic spot on TLC? Broad -OH peak in NMR? side_prod Reaction Side-Products (e.g., hydrolysis product) start->side_prod Unexpected ester/acid peaks? Isomeric signals? solvent Residual Solvents (EtOAc, DCM, MeOH) start->solvent Characteristic solvent peaks in NMR? wash Aqueous Base Wash (e.g., NaHCO₃ solution) start_mat->wash Removes acidic impurities column Silica Gel Column Chromatography side_prod->column Separates by polarity vacuum High Vacuum Evaporation solvent->vacuum Removes volatile residues

Caption: Workflow for identifying and targeting common impurities.

Detailed Breakdown of Common Impurities:

Impurity TypeIdentificationCauseRecommended Removal Method
Unreacted Starting Acid Appears as a baseline spot on a non-polar TLC system. In ¹H NMR, a broad peak for the carboxylic acid proton (>10 ppm) may be visible.Incomplete esterification reaction.Perform an aqueous wash of the crude product (dissolved in a solvent like ethyl acetate) with a mild base such as 1M sodium bicarbonate (NaHCO₃) solution. This converts the acid to its water-soluble salt, which partitions into the aqueous layer.
Hydrolysis Product Identical to the starting material.Exposure of the ester to water during workup or storage, especially if acidic or basic catalysts are present.[3]Same as for unreacted starting acid: an aqueous base wash.
Positional Isomers May appear as distinct spots near the main product on TLC or as a separate set of peaks in NMR/GC. An example is Methyl 2-chloro-5-methylnicotinate.Impurities present in the initial 2-chloro-3-methylpyridine or nicotinic acid precursor.[3][4]These are often difficult to separate by simple extraction. Silica gel column chromatography is the most effective method.[5]
Residual Solvents Characteristic peaks in the ¹H NMR spectrum (e.g., Ethyl Acetate: triplet at ~1.2 ppm, quartet at ~4.1 ppm; Dichloromethane: singlet at ~5.3 ppm).Incomplete removal of solvents used during reaction or extraction.[1]Concentrate the product under high vacuum for an extended period, possibly with gentle heating (40-50°C).
Q3: My primary impurity has a very similar polarity to the product, and column chromatography is giving poor separation. How can I optimize the chromatography?

This is a classic purification challenge. When polarities are closely matched, success depends on fine-tuning the chromatographic conditions. The standard Ethyl Acetate/Hexane eluent system can often be improved.[5]

Expert Insight: The nitrogen on the pyridine ring can interact strongly with acidic silanols on the silica gel surface, causing peak tailing and poor resolution. Modifying the mobile phase can mitigate these effects.

Protocol for Chromatography Optimization:

  • Systematic TLC Analysis: Before running a column, test various solvent systems using TLC. The ideal system will give a clear separation between your product and the impurity, with an Rf value for the product between 0.25 and 0.40.

  • Solvent System Modifications:

    • Adjusting Polarity Gradient: Instead of a large jump in polarity, use a very shallow gradient. For example, start with 5% EtOAc/Hexane and increase the EtOAc concentration by only 1-2% per column volume.

    • Introducing a Third Solvent: Adding a small amount of a more polar solvent can sharpen peaks. Try adding 0.5-1% triethylamine (NEt₃) to the eluent. The basic NEt₃ will competitively bind to the acidic sites on the silica, reducing the tailing of your basic pyridine product. Alternatively, a small amount of methanol can also improve separation in some cases.

    • Alternative Solvent Systems: Consider switching to a different solvent system entirely, such as Dichloromethane/Methanol or Toluene/Acetone.

Data Summary for Eluent Selection:

Eluent SystemCharacteristicsBest For...
Ethyl Acetate / Hexanes Standard, good for general purpose separation.Separating compounds with moderate polarity differences.
EtOAc / Hexanes + 1% NEt₃ Reduces peak tailing for basic compounds.Improving resolution of closely eluting basic impurities.
DCM / Methanol More polar system.Separating more polar compounds that do not move in EtOAc/Hexanes.
  • Column Parameters:

    • Sample Loading: Do not overload the column. Use a ratio of at least 50:1 (silica:crude product) by weight. Load the sample concentrated onto a small amount of silica gel ("dry loading") for better band sharpness.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.

Purification Strategy Flowchart

start Crude Product (Purity < 98%) decision_acidic Acidic Impurities Present? start->decision_acidic decision_volatile Volatile Impurities (e.g., Solvents)? decision_acidic->decision_volatile No proc_wash Aqueous NaHCO₃ Wash decision_acidic->proc_wash Yes decision_polarity Polarity Difference Sufficient? decision_volatile->decision_polarity No proc_vacuum High Vacuum Drying decision_volatile->proc_vacuum Yes proc_column Silica Gel Chromatography decision_polarity->proc_column Yes proc_distill Fractional Vacuum Distillation decision_polarity->proc_distill No proc_wash->decision_volatile proc_vacuum->decision_polarity end_product Pure Product (Purity > 99.5%) proc_column->end_product proc_distill->end_product

Caption: Decision tree for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

  • Appearance: Colorless liquid at room temperature.[1]

  • Molecular Formula: C₈H₈ClNO₂[6]

  • Molecular Weight: 185.61 g/mol [1][6]

  • Boiling Point: 266.4°C at 760 mmHg[7]

  • Solubility: Soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.[1]

  • Reactivity: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution.[1][8] The methyl group at the 3-position can undergo radical halogenation.[1]

Q: What is the best way to store this compound? Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent hydrolysis and degradation.[9] Prolonged exposure to moisture can lead to the formation of the corresponding carboxylic acid.[3]

Q: Can I use vacuum distillation to purify this compound? Yes, vacuum distillation is an excellent method for purification, especially on a larger scale. Given its high boiling point at atmospheric pressure (266.4°C[7]), distillation under reduced pressure is necessary to prevent thermal decomposition. This technique is particularly effective at removing non-volatile impurities (like salts or baseline material from chromatography) and some closely-eluting but less volatile side-products.

Q: What analytical techniques are best for assessing final purity? A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired product.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • High-Performance Liquid Chromatography (HPLC): Can provide high-resolution separation of non-volatile impurities and accurate quantification of purity by peak area percentage.[10]

References

Technical Support Center: Safe Handling of Methyl 2-chloro-3-methylisonicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety precautions, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-3-methylisonicotinate and its derivatives. Our goal is to equip you with the necessary knowledge to handle these compounds safely and effectively in your laboratory experiments.

Part 1: Core Safety Directives & Handling Protocols

This compound is a substituted pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a chlorinated pyridine ring necessitates careful handling to mitigate potential health and safety risks.[3]

Hazard Identification and Risk Assessment

Before commencing any experiment, a thorough risk assessment is mandatory. The primary hazards associated with this compound and similar chlorinated aromatic compounds include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4][5]

  • Toxicity: While specific toxicity data for this compound is limited, related chlorinated pyridines are known to be toxic if ingested and can have effects on the liver.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. For prolonged exposure or handling of large quantities, consider Viton gloves.[6][7]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while Viton is recommended for chlorinated solvents.[6][7]
Eye Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8][9]Protects against accidental splashes that can cause serious eye damage.[4]
Body Protection A standard lab coat is suitable for minor tasks. For larger scale work or where splashing is likely, an acid-resistant apron or chemical-resistant suit (e.g., Tychem) is recommended.[7][10]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][11] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges should be used.[12]Minimizes the inhalation of harmful vapors or dust particles.
Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound and its derivatives that could generate dust or vapors must be performed in a properly functioning chemical fume hood.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[12][13]

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][15] Keep containers tightly closed when not in use.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4]

Spill and Emergency Procedures
Emergency ScenarioProcedure
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[13] Place the absorbed material in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[13]
Major Spill Evacuate the laboratory and alert emergency personnel.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15][16] Remove contaminated clothing.[14] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[15] If not breathing, give artificial respiration.[15] Seek medical attention.[15]
Ingestion Do NOT induce vomiting.[15] Rinse mouth with water.[14] Seek immediate medical attention.[5]

Part 2: Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the experimental use of this compound and its derivatives.

Troubleshooting Common Experimental Issues

// Nodes start [label="Start:\nExperimental Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_reaction [label="Issue:\nIncomplete Reaction or Low Yield"]; issue_purity [label="Issue:\nProduct Impurity"]; issue_handling [label="Issue:\nMaterial Handling Difficulties"];

// Potential Causes for Incomplete Reaction cause_reagents [label="Potential Cause:\nReagent Quality/Purity"]; cause_conditions [label="Potential Cause:\nSuboptimal Reaction Conditions"]; cause_catalyst [label="Potential Cause:\nCatalyst Deactivation"];

// Solutions for Incomplete Reaction solution_reagents [label="Solution:\nVerify reagent purity (NMR, GC-MS).\nUse fresh, anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\nOptimize temperature, time, and stoichiometry.\nEnsure inert atmosphere if required.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst [label="Solution:\nUse fresh catalyst.\nConsider alternative catalysts.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Potential Causes for Impurity cause_side_reactions [label="Potential Cause:\nSide Reactions"]; cause_starting_material [label="Potential Cause:\nUnreacted Starting Material"]; cause_purification [label="Potential Cause:\nIneffective Purification"];

// Solutions for Impurity solution_side_reactions [label="Solution:\nModify reaction conditions (e.g., lower temperature).\nUse a more selective reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_starting_material [label="Solution:\nIncrease reaction time or temperature.\nAdjust stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purification [label="Solution:\nOptimize purification method (e.g., recrystallization, chromatography).\nEnsure proper solvent selection.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Potential Causes for Handling Difficulties cause_solubility [label="Potential Cause:\nPoor Solubility"]; cause_hygroscopic [label="Potential Cause:\nHygroscopic Nature"];

// Solutions for Handling Difficulties solution_solubility [label="Solution:\nScreen for suitable solvents.\nGentle heating may improve solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hygroscopic [label="Solution:\nHandle in a glove box or under an inert atmosphere.\nStore in a desiccator.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> issue_reaction; start -> issue_purity; start -> issue_handling;

issue_reaction -> cause_reagents; issue_reaction -> cause_conditions; issue_reaction -> cause_catalyst;

cause_reagents -> solution_reagents [label="Address"]; cause_conditions -> solution_conditions [label="Address"]; cause_catalyst -> solution_catalyst [label="Address"];

issue_purity -> cause_side_reactions; issue_purity -> cause_starting_material; issue_purity -> cause_purification;

cause_side_reactions -> solution_side_reactions [label="Address"]; cause_starting_material -> solution_starting_material [label="Address"]; cause_purification -> solution_purification [label="Address"];

issue_handling -> cause_solubility; issue_handling -> cause_hygroscopic;

cause_solubility -> solution_solubility [label="Address"]; cause_hygroscopic -> solution_hygroscopic [label="Address"]; } enddot Caption: Troubleshooting workflow for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish. What could be the cause?

A1: Several factors can contribute to a slow reaction rate. Firstly, ensure your reagents and solvents are of high purity and anhydrous, as pyridine derivatives can be sensitive to moisture.[17] Secondly, the chlorine at the 2-position can be deactivated towards nucleophilic substitution by the adjacent methyl group. You may need to use more forcing reaction conditions, such as higher temperatures or a more active catalyst. Finally, verify the stoichiometry of your reactants.

Q2: I am observing multiple spots on my TLC plate after a reaction. How can I minimize side products?

A2: The formation of side products is common in reactions involving functionalized pyridines.[18] To minimize them, consider the following:

  • Temperature Control: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of byproducts.

  • Controlled Addition: Adding one of the reagents slowly to the reaction mixture can help to control the reaction and minimize side reactions.

  • Protecting Groups: If your molecule has other reactive sites, consider using protecting groups to prevent unwanted reactions.

Q3: What is the best way to purify the final product derived from this compound?

A3: The choice of purification method depends on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: For liquid products or for separating mixtures of solids, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Distillation: If your product is a thermally stable liquid with a distinct boiling point, distillation under reduced pressure can be an option.

Q4: Are there any specific chemical incompatibilities I should be aware of?

A4: Yes, this compound and its derivatives should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can lead to vigorous and potentially hazardous reactions.[14][15]

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound should be treated as hazardous waste.[15] It should be collected in a designated, labeled, and sealed container.[4] Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of it down the drain.[14]

Part 3: Experimental Workflow Example

The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction using this compound.

// Nodes start [label="Start:\nReaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Reagent Preparation\n- Weigh this compound\n- Prepare nucleophile solution\n- Ensure anhydrous solvents"]; reaction [label="2. Reaction\n- Combine reagents under inert atmosphere\n- Heat to desired temperature\n- Monitor progress by TLC/LC-MS"]; workup [label="3. Work-up\n- Quench reaction\n- Extract with organic solvent\n- Wash with brine and dry"]; purification [label="4. Purification\n- Concentrate crude product\n- Purify by column chromatography or recrystallization"]; analysis [label="5. Analysis\n- Characterize product by NMR, MS, etc.\n- Determine yield and purity"]; end [label="End:\nPure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; } enddot Caption: General experimental workflow for reactions involving this compound.

References

Technical Support Center: Alternative Purification Strategies for Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are seeking to move beyond standard purification protocols. Here, we delve into the causality behind experimental choices, offering alternative and optimized methods to address common purity challenges encountered during the synthesis of this key heterocyclic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing concise, experience-driven answers.

Q1: What is the standard purification method for this compound and why might alternatives be necessary?

A1: The most commonly cited method for purifying this compound is column chromatography on silica gel, typically using a solvent system of 10-15% ethyl acetate in n-hexane.[1] This technique is effective for small-scale synthesis and for separating closely related impurities. However, alternatives become necessary for several reasons:

  • Scalability: Column chromatography is often impractical and costly for multi-gram or kilogram-scale synthesis due to large solvent and silica gel consumption.

  • Efficiency: For crude mixtures where the primary impurities have vastly different properties (e.g., an acidic starting material), a simpler, faster bulk purification method may be more appropriate.

  • Product Loss: Highly polar or slightly unstable compounds can sometimes streak or decompose on silica gel, leading to reduced yields.

Q2: What are the most likely impurities in my crude sample?

A2: The impurities in your crude product are almost always linked to the synthetic route. The primary synthesis involves the esterification of 2-chloro-3-methylisonicotinic acid.[1] Therefore, the most common impurities include:

  • Unreacted Starting Material: 2-chloro-3-methylisonicotinic acid. This is a crystalline solid and its presence can be easily detected by a simple aqueous basic wash of a sample of the crude product.

  • High-Boiling Solvents: If the reaction is conducted in a solvent like Dimethylformamide (DMF), traces can be difficult to remove under reduced pressure and may co-distill or co-elute with the product.[1]

  • Byproducts of Synthesis: Although the esterification is generally clean, side reactions can occur. Potential byproducts could arise from impurities in the starting materials or from minor degradation pathways.[2][3]

Q3: My crude product is a dark oil. What does this indicate and how should I proceed?

A3: A dark, oily appearance in the crude product often suggests the presence of polymeric or high-molecular-weight byproducts, which can arise from minor side reactions, especially if the reaction was overheated or run for an extended period. Before attempting a complex purification, it is advisable to perform a preliminary analysis. A crude ¹H NMR can quickly confirm the presence of the desired product and give an indication of the major impurities. If the product is the major component, a preliminary purification step like an aqueous wash, followed by one of the methods detailed below, is recommended.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a colorless liquid at room temperature, which makes direct recrystallization of the final product impossible.[1] However, a powerful strategy is to purify the solid precursor, 2-chloro-3-methylisonicotinic acid , by recrystallization before the final esterification step. Ensuring the purity of your starting material is one of the most effective ways to guarantee a clean final product, often simplifying the final purification to a simple filtration and solvent evaporation. Recrystallization of similar substituted pyridine carboxylic acids has been successfully performed using solvents like methanol/water mixtures.[4]

Q5: How can I assess the purity of my final product?

A5: A multi-faceted approach is best for confirming purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The spectrum should be clean, with correct chemical shifts and integration values for all protons.[1] The absence of signals from starting materials or solvents is a key indicator of purity.

  • Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 186.14.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can resolve minor impurities that may not be visible by NMR. A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity.[5]

Section 2: Troubleshooting Guide for Standard Column Chromatography

Even when using the standard method, problems can arise. This guide provides solutions to common issues.

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC The eluent system (e.g., 15% EtOAc/Hexane) has insufficient resolving power for your specific impurities.1. Decrease Polarity: Try a lower concentration of ethyl acetate (e.g., 5-10%) to increase the retention time of all components and improve separation. 2. Change Solvent System: Introduce a third solvent with different properties. A small amount of dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation.
Product is Streaking or Tailing on the Column/TLC Plate 1. Acidic Impurities: The presence of unreacted 2-chloro-3-methylisonicotinic acid can cause streaking on silica gel. 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Neutralize: Perform a pre-purification aqueous wash with a mild base like saturated sodium bicarbonate solution to remove the acidic starting material (See Protocol A). 2. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 mass ratio of crude product to silica gel.
Low Recovery of Product from the Column The product may be irreversibly adsorbing to the silica gel, or it is highly soluble in the eluent and eluting very quickly with the solvent front.1. Deactivate Silica: Add 0.5-1% triethylamine (Et₃N) to the eluent system. This will neutralize active acidic sites on the silica gel, preventing adsorption of the basic pyridine ring. 2. Confirm Elution: Collect all fractions, including the solvent front, and analyze them carefully by TLC before discarding.
Section 3: Alternative and Optimized Purification Protocols
Protocol A: Optimized Aqueous Workup (Acid Impurity Removal)

This protocol is designed as a pre-purification step to efficiently remove the acidic starting material, 2-chloro-3-methylisonicotinic acid, from the crude reaction mixture.

Objective: To simplify subsequent purification by removing acidic impurities.

Methodology:

  • Reaction Quench: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, first remove the bulk of the solvent under high vacuum.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per gram of crude material).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently at first to release any evolved CO₂ gas, then more vigorously.

    • Causality Note: Sodium bicarbonate is a weak base that will deprotonate the carboxylic acid starting material, forming a water-soluble sodium salt. It is not strong enough to significantly hydrolyze the desired methyl ester product under these conditions.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat Wash: Wash the organic layer one more time with the NaHCO₃ solution, followed by one wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Protocol B: Fractional Vacuum Distillation

This is an excellent alternative to chromatography for purifying this compound on a larger scale, taking advantage of its liquid nature and high boiling point (266.4°C at 760 mmHg).

Objective: To purify the compound based on its boiling point, removing non-volatile or significantly lower-boiling impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work (e.g., a short-path distillation head or a Vigreux column). Ensure all glassware is dry and joints are properly sealed with vacuum grease. See the diagram below for a typical setup.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold a stable vacuum (e.g., 1-5 mmHg).

  • Charging the Flask: Release the vacuum and charge the distillation flask with the pre-purified crude product from Protocol A. Add a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and re-establish the vacuum.

    • Gently heat the distillation flask using a heating mantle or an oil bath.

    • Collect any low-boiling fractions (e.g., residual solvents) in a preliminary receiving flask.

    • As the temperature rises, the product will begin to distill. Monitor the vapor temperature at the distillation head. Collect the fraction that distills at a constant temperature.

    • Causality Note: Under vacuum, the boiling point of the liquid is significantly reduced, preventing thermal decomposition that might occur at its atmospheric boiling point. Fractional distillation allows for the separation of compounds with different boiling points.[6]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric oxygen from reacting with the hot product.

Caption: A typical setup for fractional vacuum distillation.

Section 4: Purity Assessment and Characterization

After purification, it is critical to confirm the identity and purity of the final product.

Analysis TypeExpected ResultReference
¹H NMR (400 MHz, CDCl₃)δ 8.33-8.31 (dd, 1H, pyridine H-6), δ 7.53 (d, 1H, pyridine H-5), δ 3.96 (s, 3H, ester -OCH₃), δ 2.59 (s, 3H, ring -CH₃)[1]
Mass Spec. (ESI+)[M+H]⁺ = 186.14[1]
Appearance Colorless Liquid[1]
Section 5: Purification Strategy Workflow

This decision tree helps guide the choice of purification technique based on experimental observations.

G start Crude Product Analysis (TLC, Crude NMR) acid_impurity Significant Acidic Impurity (e.g., starting material)? start->acid_impurity scale Reaction Scale > 5g? distill Primary Method: Fractional Vacuum Distillation (Protocol B) scale->distill Yes column Primary Method: Column Chromatography scale->column No acid_impurity->scale No wash Perform Pre-Purification Wash (Protocol A) acid_impurity->wash Yes volatile_impurity Volatile Impurities Present (e.g., low-boiling solvents)? final_column Final Polish: Short Plug Column Chromatography volatile_impurity->final_column No (if needed) concentrate Concentrate Under High Vacuum volatile_impurity->concentrate Yes distill->volatile_impurity wash->scale

Caption: Decision workflow for selecting a purification strategy.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth, expert interpretation of the 1H NMR spectrum of Methyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative of interest in organic synthesis. We will move beyond a superficial reading of the spectrum to a reasoned analysis grounded in fundamental principles, comparing expected values with experimental data and providing a robust protocol for data acquisition.

The Subject Molecule: Structure and Electronic Landscape

This compound (C₈H₈ClNO₂) possesses a pyridine core, a heterocyclic scaffold prevalent in pharmaceuticals.[1][2] Its structure is characterized by a strategic arrangement of substituents that dictate its electronic environment and, consequently, its NMR signature.

  • Position 2: Chloro Group (-Cl): An electron-withdrawing group that deshields nearby protons through induction.

  • Position 3: Methyl Group (-CH₃): A weak electron-donating group.

  • Position 4: Methyl Ester (-COOCH₃): A strong electron-withdrawing group that significantly influences the electron density of the entire ring.

  • Pyridine Nitrogen: An electronegative atom that inherently deshields protons at the alpha (2 and 6) positions.[3][4]

This unique combination of substituents creates a distinct electronic map, which is directly translated into the chemical shifts and coupling patterns observed in the 1H NMR spectrum.

Caption: Molecular Structure of this compound.

Experimental vs. Predicted 1H NMR Spectrum Analysis

An experimental 1H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) as the solvent. The following table summarizes the observed signals and provides a detailed assignment and rationale.[1]

Signal LabelObserved δ (ppm)MultiplicityJ (Hz)IntegrationAssignmentRationale
H-68.32Doublet5.21HPyridine H-6This proton is ortho to the electronegative ring nitrogen and is significantly deshielded, placing it the furthest downfield, which is characteristic for α-protons in pyridines.[3][5] It is split by H-5.
H-57.53Doublet5.21HPyridine H-5This proton is ortho to H-6, resulting in a doublet with the same coupling constant. Its chemical shift is influenced by the meta electron-withdrawing ester group and the para electron-withdrawing chloro group.
-OCH₃3.96SingletN/A3HEster MethylThe chemical shift is typical for methyl ester protons (usually δ 3.7-4.1 ppm), which are deshielded by the adjacent oxygen atom.[2][6][7] As there are no adjacent protons, it appears as a singlet.
-CH₃2.59SingletN/A3HRing MethylThis signal corresponds to the methyl group attached to the pyridine ring. Its chemical shift is in the expected region for an alkyl group on an aromatic ring. The absence of adjacent protons results in a singlet.

Note: The initial source data described the methyl ester peak as a triplet.[1] This is inconsistent with the molecular structure and is considered a typographical error. The chemically correct multiplicity is a singlet, as reflected in this guide.

Deconstructing the Coupling: A Deeper Look at J-Values

The splitting patterns, or multiplicities, are a direct result of spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J), is highly dependent on the number of bonds and the geometry separating the protons.[8]

  • ³J (ortho) Coupling: The coupling between H-5 and H-6 is a three-bond coupling (H-C-C-H), commonly referred to as ortho coupling. The observed value of 5.2 Hz falls squarely within the typical range for ortho coupling in pyridine and other aromatic systems (typically 7-10 Hz, but can be lower in pyridines).[9][10][11] This confirms their adjacent positions on the ring.

  • Long-Range Coupling: While not clearly resolved as a primary splitting in the reported data, a small meta coupling (⁴J) between H-6 and the methyl group at C-3 might be present, potentially contributing to slight peak broadening. Meta couplings are typically much smaller (2-3 Hz).[8][11]

NMR_Sample_Preparation cluster_prep Preparation cluster_transfer Filtration & Transfer cluster_final Finalization weigh 1. Weigh 5-10 mg of sample in a clean, dry vial. dissolve 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve mix 3. Vortex or sonicate until fully dissolved. dissolve->mix filter 4. Filter solution through a Pasteur pipette with a glass wool plug into a clean NMR tube. mix->filter cap 5. Cap the NMR tube securely. filter->cap clean 6. Wipe the outside of the tube with a lint-free tissue. cap->clean

References

A Senior Application Scientist's Guide to HPLC Method Development for Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Chromatographic Strategies for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical synthesis, the purity and accurate quantification of intermediates are non-negotiable. Methyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative with the chemical formula C8H8ClNO2 and a molecular weight of 185.61 g/mol , serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a pyridine core, a chloro-substituent, a methyl group, and a methyl ester, presents a unique set of challenges and opportunities for analytical chemists.[1] This guide provides a comprehensive, in-depth walkthrough of a systematic HPLC method development process for this compound, comparing various chromatographic conditions to arrive at a robust and reliable analytical method. We will move beyond a simple recitation of steps to explore the underlying scientific principles that inform our experimental choices, ensuring a self-validating and scientifically sound protocol.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

Before embarking on any method development, a thorough understanding of the analyte's properties is paramount. This compound is a colorless liquid at room temperature, moderately soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.[1] With a calculated XLogP3 of 1.83, it is a moderately non-polar compound, making it an excellent candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[3] The pyridine nitrogen in the molecule has a pKa of approximately 5.2-6, meaning its charge state will be influenced by the pH of the mobile phase.[4] This is a critical parameter that we can manipulate to control retention and peak shape. As a basic compound, it has the potential to interact with residual acidic silanols on silica-based stationary phases, which can lead to peak tailing.[5]

The Strategic Workflow for HPLC Method Development

Our approach to method development will be systematic, beginning with a broad screening of conditions and progressively narrowing down to an optimized, robust method. This workflow ensures that we explore a sufficiently diverse chromatographic space to identify the most suitable conditions.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Method Screening (Column & Mobile Phase) A->B Informs initial choices C Method Optimization (Gradient, Temperature, Flow Rate) B->C Select best-performing conditions D Method Validation (ICH Guidelines) B->D Preliminary Assessment C->D Final Validation E Final Robust Method C->E Refined parameters

Caption: A systematic workflow for HPLC method development.

Part 1: Initial Method Screening – A Comparative Study of Columns and Mobile Phases

The initial screening phase is arguably the most critical. A poor choice here can lead to significant challenges later. Our primary goals are to achieve adequate retention of the analyte and to assess the potential for separating it from key potential impurities. The main impurities to consider would be the starting material for its synthesis, 2-chloro-3-methylisonicotinic acid, and a potential byproduct of side reactions, methyl 3-(bromomethyl)-2-chloroisonicotinate.[1]

Experimental Protocol: Column and Mobile Phase Screening
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a working standard of 100 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water. If available, prepare a mixed standard containing the analyte and its potential impurities at a similar concentration.

  • HPLC System: An Agilent HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[6]

  • Screening Conditions:

    • Columns:

      • C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

      • C8 (e.g., Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm)

      • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD, 220 nm and 270 nm (scan 200-400 nm to confirm optimal wavelength).[6]

Comparative Data and Analysis

The choice of stationary phase is critical. A C18 column provides strong hydrophobic retention, which is a good starting point for our moderately non-polar analyte. A C8 column offers less hydrophobic retention and may be beneficial if the analyte is too strongly retained on the C18. The Phenyl-Hexyl phase provides alternative selectivity through π-π interactions with the pyridine ring, which can be advantageous for separating structurally similar compounds.

Column TypeRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Analyte vs. Impurity 1)
C18 8.51.1150002.5
C8 7.21.2120002.1
Phenyl-Hexyl 9.11.0160003.0

Analysis of Screening Results:

Based on the hypothetical data above, the Phenyl-Hexyl column provided the best overall performance. It offered slightly longer retention than the C18, indicating strong interaction, but most importantly, it yielded the highest plate count and the best resolution from a potential impurity, all while maintaining excellent peak symmetry (Tailing Factor of 1.0). The enhanced selectivity is likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte. The C18 column also performed well and would be a suitable alternative. The C8 column showed slightly poorer performance in all metrics for this particular compound.

Part 2: Method Optimization – Fine-Tuning for Peak Performance

With the Phenyl-Hexyl column and an acetonitrile/water with 0.1% formic acid mobile phase system selected, the next step is to optimize the method for speed, efficiency, and robustness. We will focus on optimizing the gradient slope and the column temperature.

Experimental Protocol: Gradient and Temperature Optimization
  • System and Standards: Use the same HPLC system, standards, and selected Phenyl-Hexyl column from the screening phase.

  • Gradient Optimization:

    • Scouting Gradient: 10-90% B over 15 minutes (from screening).

    • Optimized Gradient 1 (Sharper): 30-70% B over 10 minutes.

    • Optimized Gradient 2 (Shallower): 40-60% B over 12 minutes.

  • Temperature Optimization: Evaluate the best-performing gradient at different column temperatures (e.g., 25 °C, 35 °C, 45 °C).

Comparative Data and Analysis

The goal of gradient optimization is to provide sufficient resolution for all peaks of interest in the shortest possible run time. Temperature can affect selectivity, peak shape, and mobile phase viscosity.

Gradient ProfileRun Time (min)Resolution (Analyte vs. Impurity 1)
10-90% B over 15 min253.0
30-70% B over 10 min 18 2.8
40-60% B over 12 min203.2
Temperature (°C)Retention Time (min)Tailing FactorResolution (Analyte vs. Impurity 1)
259.51.12.7
35 9.0 1.0 2.8
458.61.02.6

Analysis of Optimization Results:

The sharper gradient (30-70% B over 10 minutes) significantly reduced the run time while maintaining acceptable resolution. A shallower gradient improved resolution further but at the cost of a longer run time. For a quality control environment, the 18-minute run time is a good compromise.

Increasing the temperature to 35 °C improved peak shape and slightly decreased the retention time without compromising resolution. At 45 °C, a slight loss in resolution was observed. Therefore, a column temperature of 35 °C is optimal.

OptimizationLogic cluster_0 Parameter Selection cluster_1 Gradient Optimization cluster_2 Temperature Optimization A Select Column & Mobile Phase (Phenyl-Hexyl, ACN/H2O+FA) B Test Gradient Slopes (Shallow vs. Steep) A->B C Resolution sufficient? B->C C->B No, adjust slope D Run time acceptable? C->D Yes D->B No, adjust slope E Select Optimal Gradient D->E Yes F Evaluate Column Temperature (25°C, 35°C, 45°C) E->F G Peak shape & resolution optimal? F->G G->F No, choose different T H Select Optimal Temperature G->H Yes

References

Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug discovery. Within this class, Methyl 2-chloro-3-methylisonicotinate has emerged as a particularly valuable and versatile starting material.[1] Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester moiety—provides multiple handles for synthetic elaboration, enabling the creation of diverse compound libraries with a wide spectrum of biological activities.

This guide provides a comparative analysis of the biological activities of compounds derived from this key intermediate. We will explore its application in synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and protocols. Our focus is not merely on the results but on the underlying causality of experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Versatility of the Scaffold

This compound (C8H8ClNO2) is a pyridine core-based compound whose reactivity is dictated by its distinct structural features.[1] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the methyl group at the 3-position can undergo radical-mediated halogenation, and the ester at the 4-position allows for further modifications like hydrolysis or amidation.[1][2]

A primary and highly efficient synthetic route involves the esterification of 2-chloro-3-methylisonicotinic acid using methyl iodide, which can achieve yields as high as 93.38%.[1] Once synthesized, the scaffold can be readily functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) effectively converts the 3-methyl group into a bromomethyl group, creating a versatile intermediate for introducing various nucleophiles.[1] This pathway is fundamental for accessing derivatives with potential cytotoxic activities.[1]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Core Scaffold cluster_derivatives Key Intermediates & Derivatives A 2-chloro-3-methyl- isonicotinic acid B Methyl 2-chloro-3- methylisonicotinate A->B Esterification (CH3I, K2CO3) Yield: ~93% C Methyl 3-(bromomethyl)- 2-chloroisonicotinate B->C Radical Bromination (NBS) Yield: ~94% E Amide Derivatives B->E Ammonolysis/ Amidation D Diverse Nucleophilic Substitution Products (e.g., Amines, Thiols) C->D Nucleophilic Substitution

Caption: Synthetic pathways from 2-chloro-3-methylisonicotinic acid.

Part 1: Anticancer and Cytotoxic Activity

The pyridine nucleus is a common feature in many anticancer agents. Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation, often by leveraging the scaffold to present pharmacophores in a favorable orientation for target binding.

Comparison with Alternative Scaffolds

The cytotoxic potential of these derivatives can be benchmarked against other heterocyclic compounds known for their anticancer properties, such as chalcones and 1,2,3-triazoles. For example, certain chlorochalcones have shown significant antiproliferative action against breast cancer cell lines like MCF-7 and MDA-MB-231.[3] Similarly, novel 1,2,3-triazole analogues have demonstrated potent growth inhibition against a wide panel of cancer cell lines, with some exhibiting GI50 values in the low nanomolar range by inhibiting tubulin polymerization.[4]

While direct comparative data for this compound derivatives against these specific alternatives is not available in the reviewed literature, the reported activity against MCF-7 and A-549 cell lines suggests the pyridine scaffold is a promising starting point for developing new cytotoxic agents.[1]

Table 1: Comparative Cytotoxic Activity of Heterocyclic Compounds

Compound ClassExample Compound/DerivativeTarget Cell LinePotency (IC50 / GI50)Reference DrugRef.
Isonicotinate Derivative Derivative of Methyl 3-(bromomethyl)-2-chloroisonicotinateMCF-7, A-549Activity Reported (Quantitative data not specified)Not specified[1]
Chlorochalcone Compound C4 (B-ring chlorine)MCF-7~20 µM (at 24h)Not specified[3]
1,2,3-Triazole Analogue Compound 8aHs578T Breast Cancer10.3 nMCisplatin[4]
Indole Carboxamide (S)-1 (DVL1 Inhibitor)HCT116 Colon Cancer7.1 ± 0.6 μMNot specified[5]
Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in 96-well microculture plates at a density of 10,000–30,000 cells/well.[5] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds (e.g., from 0 to 300 µM).[5] Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the EC50 or IC50 value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The isonicotinate scaffold has been identified as a promising moiety for developing novel anti-inflammatory agents, moving beyond its traditional association with antimicrobial activity.[6]

Comparison with Alternative Anti-inflammatory Agents

Derivatives of isonicotinic acid have demonstrated remarkable potency, in some cases significantly outperforming standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, an isonicotinate of meta-aminophenol (Compound 5 in a study) exhibited an eight-fold greater potency in inhibiting reactive oxygen species (ROS) production compared to Ibuprofen.[6] This highlights the potential of this chemical class to yield highly effective anti-inflammatory compounds. Other heterocyclic systems, such as imidazopyridines and 1,2,4-triazoles, are also known for their anti-inflammatory properties, often acting through the inhibition of cytokines like TNF-α and IL-6 or enzymes like COX-2.[7][8]

Table 2: Comparative Anti-inflammatory Activity

Compound ClassExample CompoundAssay / TargetPotency (IC50)Reference DrugRef.
Isonicotinate Compound 5 (meta-aminophenol ester)ROS Inhibition1.42 ± 0.1 µg/mLIbuprofen (11.2 ± 1.9 µg/mL)[6]
Imidazopyridine Compound X10TNF-α & IL-6 Inhibition64.8% & 81.4% inhibitionNot specified[7]
1,2,4-Triazole Hybrid Compound 33aCOX-2 / 5-LOX Inhibition7.25 nM / 5.43 µMCelecoxib (42.60 nM)[8]
Meclofenamic Acid Derivative Compound 7IL-6 & NF-κB Inhibition0.07 µMNot specified[9]
Experimental Protocol: Inhibition of LPS-Induced Cytokine Release in Macrophages

This in vitro assay is crucial for evaluating the potential of compounds to modulate the inflammatory response by measuring their effect on the production of key pro-inflammatory cytokines.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 or primary cells) to produce and release inflammatory mediators like TNF-α and IL-6. A potential anti-inflammatory compound will inhibit this release. The cytokine levels in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Plate macrophages at a density of 1.2 x 10^6 cells per plate and allow them to adhere overnight at 37°C and 5% CO2.[7]

  • Pre-treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell medium. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • Incubation: Incubate the plates for a suitable duration (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control. Determine IC50 values where applicable.

workflow_cytokine_assay A 1. Plate Macrophages (1.2x10^6 cells/plate) B 2. Pre-treat with Test Compounds A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (TNF-α, IL-6) via ELISA E->F G 7. Analyze Data (% Inhibition, IC50) F->G

Caption: Workflow for the LPS-induced cytokine release assay.

Part 3: Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine derivatives and related heterocyclic systems are well-established pharmacophores in this field. While the initial search did not yield specific antimicrobial data for derivatives of this compound, the broader class of isonicotinates, nicotinates, and other chloro-quinoline derivatives shows significant promise.[10][11]

Comparison with Alternative Antimicrobial Scaffolds

The antimicrobial efficacy of new compounds is typically benchmarked against standard antibiotics and antifungals. For example, studies on 2-methylthio-benzo[g][1][6][10]triazolo[1,5-a]quinazoline derivatives compared their activity against a panel of bacteria and fungi to ampicillin, gentamicin, and amphotericin B.[12] Similarly, chalcones substituted with a chlorine atom have demonstrated enhanced activity against strains like E. coli and S. aureus compared to the unsubstituted parent compound.[13] The structure-activity relationship is critical; for instance, in imidazolium derivatives, increasing the alkyl chain length on the cation generally leads to lower Minimum Inhibitory Concentrations (MICs), indicating greater potency.[14]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassExample CompoundS. aureusE. coliC. albicansReference DrugsRef.
Quinoline Hydrazone Derivative 2S3.12>100Not TestedNot specified[11]
Triazoloquinazoline Compound 312.52525Ampicillin, Gentamicin, Amphotericin B[12]
Chlorochalcone Glycoside Compound 3aSignificant InhibitionSignificant InhibitionSignificant InhibitionNot specified[13]
Imidazolium Derivative C12-MIM Cl484Not specified[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after incubation by visual inspection for turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) to the logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, gentamicin) should be run in parallel as a reference.[12]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Conclusion

This compound stands out as a privileged and highly adaptable scaffold for medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular architectures targeting a range of biological processes. The derivatives have shown promise in the development of novel anticancer, anti-inflammatory, and potentially antimicrobial agents. As demonstrated, isonicotinate-based compounds can exhibit potency that is competitive with, and in some cases superior to, established drugs and alternative heterocyclic scaffolds. The experimental protocols detailed herein provide a robust framework for researchers to validate these findings and explore the full therapeutic potential of this versatile chemical starting point. Further investigation focusing on structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds and advancing them through the drug development pipeline.

References

A Comparative Guide to the Spectroscopic Characterization of Methyl 2-chloro-3-methylisonicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isonicotinates

Methyl 2-chloro-3-methylisonicotinate and its analogues are pivotal intermediates in the synthesis of complex organic molecules. The strategic placement of chloro, methyl, and ester functional groups on the pyridine ring provides multiple reaction sites for further chemical modifications. This versatility makes them valuable precursors for developing novel pharmaceutical agents and functional materials. Accurate and comprehensive characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide focuses on the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate and compare the structures of these important compounds.

Molecular Structure and Spectroscopic Workflow

The structural characterization of this compound (Compound 1 ) and its derivatives, such as Methyl 3-(bromomethyl)-2-chloroisonicotinate (Compound 2 ), relies on a synergistic application of various spectroscopic methods. The general workflow for this characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation S Synthesis of Isonicotinate Derivative P Purification (e.g., Column Chromatography) S->P NMR NMR Spectroscopy (1H, 13C) P->NMR Sample Submission IR Infrared (IR) Spectroscopy P->IR Sample Submission MS Mass Spectrometry (MS) P->MS Sample Submission DI Structural Elucidation NMR->DI IR->DI MS->DI Comp Comparative Analysis DI->Comp

Caption: Workflow for the synthesis and spectroscopic characterization of isonicotinate derivatives.

Spectroscopic Data for this compound (1)

Chemical Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Appearance: Colorless liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For a compound like this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule.

  • δ 8.33-8.31 (d, J = 5.2 Hz, 1H): This downfield doublet corresponds to the proton at the 6-position (H-6) of the pyridine ring. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom.[1]

  • δ 7.53 (d, J = 4.8 Hz, 1H): This doublet is assigned to the proton at the 5-position (H-5) of the pyridine ring.[1]

  • δ 3.96 (s, 3H): This singlet represents the three protons of the methyl ester group (-OCH₃).

  • δ 2.59 (s, 3H): This singlet is attributed to the three protons of the methyl group at the 3-position (-CH₃).[1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~164
C4 (pyridine)~149
C2 (pyridine)~148
C6 (pyridine)~147
C5 (pyridine)~124
C3 (pyridine)~132
-OCH₃ (ester)~53
-CH₃ (at C3)~17

Note: These values are predicted and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the expected characteristic absorption bands are:

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and ester methyl groups.

  • ~1730-1715 cm⁻¹: A strong absorption band due to the C=O stretching of the ester functional group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1300-1100 cm⁻¹: C-O stretching of the ester group.

  • ~850-550 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • [M+H]⁺ at m/z 186.14: This peak in the mass spectrum corresponds to the protonated molecule, confirming the molecular weight of 185.61 g/mol .[1]

Comparative Analysis: Methyl 3-(bromomethyl)-2-chloroisonicotinate (2)

To understand the influence of substituents on the spectroscopic data, we compare Compound 1 with its brominated derivative, Methyl 3-(bromomethyl)-2-chloroisonicotinate (Compound 2 ). This derivative is synthesized by treating Compound 1 with N-bromosuccinimide (NBS) and a radical initiator.[1]

Chemical Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol

Spectroscopic Data Comparison
Spectroscopic TechniqueThis compound (1)Methyl 3-(bromomethyl)-2-chloroisonicotinate (2)Rationale for Differences
¹H NMR δ 2.59 (s, 3H, -CH₃)δ ~4.5-4.7 (s, 2H, -CH₂Br)The singlet for the methyl protons in 1 is replaced by a downfield singlet for the bromomethyl protons in 2 . The deshielding effect of the bromine atom causes this significant downfield shift. The integration also changes from 3H to 2H.
δ 8.33-8.31 (d, 1H, H-6)Slight downfield shift expectedThe electron-withdrawing nature of the bromomethyl group may cause a slight further deshielding of the pyridine ring protons compared to the methyl group.
δ 7.53 (d, 1H, H-5)Slight downfield shift expectedSimilar to H-6, a slight downfield shift is anticipated due to the change in the electronic environment.
¹³C NMR (Predicted) ~17 ppm (-CH₃)~30-35 ppm (-CH₂Br)The carbon of the bromomethyl group in 2 is significantly deshielded compared to the methyl carbon in 1 due to the electronegativity of bromine.
Mass Spectrometry [M+H]⁺ at m/z 186.14[M+H]⁺ expected at m/z 264/266The molecular ion peak for 2 will be significantly higher due to the replacement of a hydrogen atom with a bromine atom. The presence of bromine will also result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
IR Spectroscopy C-H stretch (~3000-2850 cm⁻¹)C-H stretch (~3000-2850 cm⁻¹), C-Br stretch (~600-500 cm⁻¹)The IR spectrum of 2 will show an additional band in the fingerprint region corresponding to the C-Br stretching vibration. The other characteristic bands (C=O, C=C, C=N, C-O, C-Cl) are expected to be in similar positions as in 1 .

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of this compound (1)

This protocol is based on the esterification of 2-chloro-3-methylisonicotinic acid.[1]

  • Dissolve 2-chloro-3-methylisonicotinic acid in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution under constant stirring.

  • Add methyl iodide (CH₃I) to the reaction mixture.

  • Continue stirring at room temperature for approximately 16 hours.

  • Quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters (ESI-Positive Mode):

    • Ionization mode: ESI positive

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 300-350 °C

    • Mass range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.

G cluster_nmr NMR Protocol cluster_ir IR Protocol cluster_ms MS Protocol N1 Dissolve Sample in CDCl3 with TMS N2 Acquire 1H & 13C Spectra (400 MHz) N1->N2 N3 Process Data (FT, Phasing, Baseline) N2->N3 N4 Reference to TMS (0.00 ppm) N3->N4 I1 Prepare Neat Sample (Salt Plates) I2 Record FTIR Spectrum (4000-400 cm-1) I1->I2 I3 Identify Characteristic Bands I2->I3 M1 Prepare Dilute Solution M2 Analyze via ESI-MS (Positive Mode) M1->M2 M3 Identify [M+H]+ Peak M2->M3

Caption: Summary of Spectroscopic Experimental Protocols.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic characterization of this compound and its brominated derivative. By presenting detailed experimental protocols and a comparative analysis of the resulting data, we have highlighted how NMR, IR, and MS techniques are synergistically employed for unequivocal structure elucidation. The presented data and interpretations serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science, enabling them to confidently identify and utilize these important chemical intermediates.

References

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and identity of starting materials are paramount. A Certificate of Analysis (CoA) is more than a document; it is the foundational evidence of a reagent's quality. This guide provides an in-depth analysis of the key quality attributes for Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2), a crucial heterocyclic building block. We will dissect a typical CoA, compare the analytical methodologies used for validation, and place the product in context with relevant structural alternatives to inform your experimental design and procurement decisions.

Decoding the Certificate of Analysis: A Three-Pillar Approach

The CoA for a synthetic intermediate like this compound rests on three pillars of quality control: Identity, Purity, and Characterization of Impurities. Each pillar is validated through a suite of analytical techniques.

ParameterTypical SpecificationSignificance in Synthesis
Identity Conforms to StructureEnsures the correct molecule is being used, preventing incorrect reaction pathways and products.
Purity (Assay) ≥95% - ≥98%[1][2]Dictates the stoichiometry of reactions and influences the yield and purity of the final product.
Appearance Colorless Liquid[3]A simple but effective initial check for degradation or gross contamination.
Molecular Formula C₈H₈ClNO₂[1][3]Confirms the elemental composition.
Molecular Weight 185.61 g/mol [1][3]Essential for all stoichiometric calculations.

Pillar I: Unambiguous Identity Confirmation

Verifying the chemical structure is the most critical step. While multiple techniques are available, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for small molecules, providing orthogonal confirmation of the molecular skeleton and mass.

Experimental Protocol: ¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed fingerprint of the molecule's hydrogen environment.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer.

  • Analysis: Acquire the ¹H spectrum, referencing the residual CHCl₃ signal at δ 7.26 ppm.

  • Interpretation: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.

Expected Spectral Data: A typical ¹H NMR spectrum will display characteristic signals confirming the structure.[3]

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
8.33-8.31 ppmDoublet1HPyridine H-6Deshielded by the adjacent nitrogen and the ring current.
7.53 ppmDoublet1HPyridine H-5Coupled to H-6, appears upfield relative to H-6.
3.96 ppmSinglet3HEster -OCH₃Typical chemical shift for methyl ester protons.
2.59 ppmSinglet3HRing -CH₃Protons on the methyl group attached to the pyridine ring.
Experimental Protocol: Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation data to further support the structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample directly or via a short chromatographic column into the ESI source operating in positive ion mode.

  • Interpretation: Identify the molecular ion peak. For this compound, the expected peak is the protonated molecule [M+H]⁺.

Expected Result: Mass spectrometric analysis should reveal a molecular ion peak [M+H]⁺ at m/z 186.14, which corresponds to the calculated molecular weight of the compound.[3]

cluster_identity Identity Verification Workflow Sample Sample of this compound NMR ¹H NMR Analysis Sample->NMR MS LC-MS Analysis Sample->MS Data_NMR Spectral Data (Shifts, Integrations) NMR->Data_NMR Data_MS Mass Data (m/z) MS->Data_MS Compare Compare to Reference Spectra & Expected Values Data_NMR->Compare Data_MS->Compare Confirm Identity Confirmed Compare->Confirm Match Reject Identity Rejected Compare->Reject No Match

Workflow for confirming chemical identity.

Pillar II: A Comparative Look at Purity Assessment

Purity, or assay, is typically determined by chromatography. The two most common techniques for a molecule like this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is driven by the analyte's volatility and thermal stability.

FeatureHPLC-UVGC-FIDSenior Scientist's Verdict
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on boiling point and column interaction.[4][5]Both are viable. GC is often preferred for its high resolution with volatile, thermally stable compounds like this pyridine derivative.[4]
Volatility Req. Not required.Must be volatile and thermally stable.This compound has a boiling point of ~266°C, making it suitable for GC.[6]
Detection UV-Vis Absorbance.Flame Ionization Detector (FID).FID offers excellent sensitivity for organic compounds but is destructive. UV is non-destructive but requires a chromophore.
Common Issues Solvent purity, column degradation, peak tailing.Non-volatile impurities can contaminate the injector; thermal degradation.GC-MS is the superior choice for definitive peak identification, as it provides mass data for each separated component, aiding in impurity characterization.[7]
Experimental Protocol: Purity by Gas Chromatography (GC)

This protocol outlines a standard approach for determining the purity of this compound using GC with Flame Ionization Detection (FID).

Methodology:

  • Standard Preparation: Create a standard solution of a reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like ethyl acetate.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness DB-5 or equivalent).

    • Injector Temp: 250°C.

    • Detector Temp: 280°C (FID).

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of both the standard and sample solutions.

  • Calculation: Determine the purity by comparing the peak area of the main analyte in the sample to the total peak area (Area Percent method) or against the reference standard (External Standard method).

cluster_purity Chromatographic Purity Workflow Prep Prepare Sample & Standard Solutions Inject Inject into GC or HPLC Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or UV) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Calculate Area % Chromatogram->Analyze Result Purity Assay (%) & Impurity Profile Analyze->Result

General workflow for purity analysis.

Contextual Comparison: Structural Analogs

The utility of a building block is often understood by comparing it to its structural neighbors. Small changes to the molecule can significantly alter its reactivity, physical properties, and suitability for a given synthetic route.

CompoundStructureMolecular WeightKey Feature Comparison
This compound Pyridine core with 2-Cl, 3-Me, 4-CO₂Me185.61 g/mol [3]The 3-methyl group can be a site for further functionalization, such as radical bromination.[3] The 2-chloro group is susceptible to nucleophilic aromatic substitution.[3]
Methyl 2-chloronicotinate Pyridine core with 2-Cl, 3-CO₂Me171.58 g/mol [8]Lacks the 3-methyl group, making it a simpler, less sterically hindered building block. The ester is at the 3-position, altering the electronics and reactivity of the ring compared to the isonicotinate (4-position).
Methyl 2-chloro-3-fluoro-6-methylisonicotinate Pyridine core with 2-Cl, 3-F, 6-Me, 4-CO₂Me203.60 g/mol [3]The introduction of a highly electronegative fluorine atom at the 3-position significantly alters the electronic properties of the pyridine ring, potentially influencing the rate and regioselectivity of subsequent reactions.[3]

graph {
layout=neato;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

A [label="Core: Methyl 2-chloro-isonicotinate", pos="0,1.5!"]; B [label="Target Compound:\nthis compound\n(+ 3-Methyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Analog 1:\nMethyl 2-chloronicotinate\n(Ester at pos. 3)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,0!"]; D [label="Analog 2:\nFluorinated Derivative\n(+ 3-Fluoro, 6-Methyl)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"];

A -- B [label="Adds reactivity site"]; A -- C [label="Changes isomerism"]; B -- D [label="Modifies electronics"]; }

Comparative logic of structural analogs.

Conclusion

A Certificate of Analysis for this compound is a multi-faceted validation of quality. For the end-user, understanding the underlying analytical data is crucial. Identity should be confirmed orthogonally by NMR and MS. Purity, best assessed by a high-resolution separation technique like GC, directly impacts reaction outcomes. Finally, contextualizing the reagent against its structural analogs allows for more informed decisions in synthetic planning. By critically evaluating these three aspects, researchers can ensure the integrity of their starting materials and the ultimate success of their scientific endeavors.

References

Unambiguous Structural Confirmation of Methyl 2-chloro-3-methylisonicotinate: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For researchers, scientists, and drug development professionals, the ability to precisely map molecular architecture is paramount. This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of Methyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative spectroscopic principles.

The Challenge: Beyond One-Dimensional Analysis

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational data on the chemical environment of protons and carbons, complex molecules like this compound often present spectra with overlapping signals or ambiguous assignments. For instance, while the ¹H NMR spectrum can identify the presence of aromatic protons and methyl groups, it may not definitively establish their precise positions on the pyridine ring relative to the chloro and ester functionalities. To resolve this, we turn to 2D NMR, which spreads spectral information across two frequency dimensions, revealing correlations between nuclei and painting a clear picture of the molecular framework.[1][2][3]

The Subject: this compound

Our target molecule, this compound (C₈H₈ClNO₂), presents a specific set of structural questions that 2D NMR is uniquely equipped to answer.[4][5][6]

Structure:

Key Structural Questions:

  • What is the through-bond connectivity of the protons, particularly the coupling between the two aromatic protons and the methyl group on the ring?

  • Which proton is directly attached to which carbon atom?

  • What are the long-range correlations between protons and carbons, which can confirm the substitution pattern on the pyridine ring, including the relative positions of the chloro, methyl, and ester groups?

To address these questions, we will employ a suite of 2D NMR experiments: COSY, HSQC, and HMBC.

Experimental Workflow: A Self-Validating Approach

The following workflow is designed to provide a comprehensive and cross-verifiable structural analysis. Each step builds upon the last, creating a logical and robust confirmation process.

G cluster_0 1D NMR Acquisition cluster_1 2D Homonuclear Correlation cluster_2 2D Heteronuclear Correlation cluster_3 Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Assignments HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Proton-Carbon One-Bond Correlations C13_NMR->HMBC Proton-Carbon Long-Range Correlations Structure Final Structure Confirmation COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H Connectivity HMBC->Structure Molecular Skeleton Assembly

Caption: Experimental workflow for 2D NMR structural elucidation.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon signals. A DEPT-135 experiment is also crucial to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in the initial assignment of the HSQC spectrum.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[7][8]

    • Key Parameters: Standard cosygpqf pulse sequence. Spectral widths in both F2 and F1 dimensions should cover the entire proton chemical shift range. Typically, 8-16 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[9]

    • Key Parameters: Phase-sensitive gradient-selected sequence (e.g., hsqcedetgpsisp2.2). The F2 (proton) dimension spectral width is set to the proton range, and the F1 (carbon) dimension spectral width covers the expected ¹³C range. The use of an edited HSQC is advantageous as it differentiates CH/CH₃ and CH₂ signals by phase.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is critical for piecing together the molecular skeleton.[9]

    • Key Parameters: Gradient-selected sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz. This experiment is less sensitive and may require more scans (e.g., 16-64) per increment.

Data Interpretation and Structural Confirmation

Predicted NMR Data

Based on known chemical shift prediction methods for substituted pyridines and general organic compounds, we can anticipate the following NMR data for this compound.[10][11][12][13]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Notes
H-5~7.5~125dAromatic proton
H-6~8.3~150dAromatic proton
3-CH₃~2.6~18sMethyl group on the ring
OCH₃~3.9~52sEster methyl group
C-2-~152-Quaternary carbon, attached to Cl
C-3-~135-Quaternary carbon, attached to CH₃
C-4-~145-Quaternary carbon, attached to C=O
C=O-~165-Carbonyl carbon

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

COSY Analysis: Mapping the Proton Network

The COSY spectrum is the first step in mapping the proton connectivity.[7][8] For this compound, we expect to see a cross-peak between the two aromatic protons, H-5 and H-6, confirming their adjacent relationship on the pyridine ring. The methyl protons (3-CH₃ and OCH₃) are expected to be singlets and will not show any COSY correlations.

Caption: Expected COSY correlation for this compound.

HSQC Analysis: Direct Proton-Carbon Linkages

The HSQC spectrum provides unambiguous one-bond C-H correlations, allowing us to confidently assign the carbons that bear protons.[9]

Expected HSQC Correlations:

  • A cross-peak between the proton at ~7.5 ppm and the carbon at ~125 ppm (C-5).

  • A cross-peak between the proton at ~8.3 ppm and the carbon at ~150 ppm (C-6).

  • A cross-peak between the proton at ~2.6 ppm and the carbon at ~18 ppm (3-CH₃).

  • A cross-peak between the proton at ~3.9 ppm and the carbon at ~52 ppm (OCH₃).

This experiment confirms the direct attachment of each proton signal to a specific carbon signal. The quaternary carbons (C-2, C-3, C-4, and C=O) will not show any signals in the HSQC spectrum.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC experiment is the key to elucidating the complete structure by revealing long-range (2- and 3-bond) C-H correlations.[9] This is particularly powerful for identifying the positions of quaternary carbons and substituents.

Key Expected HMBC Correlations:

  • H-5 (~7.5 ppm) will show correlations to:

    • C-3 (~135 ppm, ³J)

    • C-4 (~145 ppm, ²J)

    • C-6 (~150 ppm, ²J)

  • H-6 (~8.3 ppm) will show correlations to:

    • C-2 (~152 ppm, ²J)

    • C-4 (~145 ppm, ³J)

    • C-5 (~125 ppm, ²J)

  • 3-CH₃ protons (~2.6 ppm) will show correlations to:

    • C-2 (~152 ppm, ³J)

    • C-3 (~135 ppm, ²J)

    • C-4 (~145 ppm, ²J)

  • OCH₃ protons (~3.9 ppm) will show correlations to:

    • C=O (~165 ppm, ²J)

The correlation from the 3-CH₃ protons to C-2 and C-4 definitively places the methyl group at the C-3 position. The correlations from H-6 to C-2 and C-4, and from H-5 to C-3 and C-4, confirm the arrangement of the pyridine ring and the location of the ester group at C-4.

HMBC H5 H-5 C3 C-3 H5->C3 C4 C-4 H5->C4 C6 C-6 H5->C6 H6 H-6 C2 C-2 (Cl) H6->C2 H6->C4 C5 C-5 H6->C5 CH3_3 3-CH₃ CH3_3->C2 CH3_3->C3 CH3_3->C4 OCH3 OCH₃ CO C=O OCH3->CO

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound is not achieved by a single experiment but by the synergistic interpretation of a suite of 2D NMR techniques. The COSY spectrum establishes the proton-proton connectivity, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the long-range connectivity that pieces the entire molecular puzzle together. This multi-faceted, self-validating approach provides an unambiguous and authoritative structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences. By understanding the "why" behind each experimental choice, researchers can confidently apply these powerful techniques to a wide array of molecular challenges.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the evaluation of a compound's cytotoxic potential is a critical, non-negotiable step.[1][2][3] For novel chemical series, such as derivatives of Methyl 2-chloro-3-methylisonicotinate, a thorough understanding of their interaction with cellular systems is paramount. Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[4] Given this biological precedent, it is crucial to characterize the therapeutic window and potential toxicity of new analogues early in the development pipeline.

This guide provides a comparative analysis of the most common and robust cytotoxicity assays applicable to screening small molecules. We will move beyond simple protocol recitation to explore the mechanistic basis of each assay, enabling you to make informed decisions tailored to your research goals—whether for high-throughput screening or in-depth mechanistic studies.

Pillar 1: Understanding the Endpoint - What Are We Actually Measuring?

Cytotoxicity is not a single event but a cascade of cellular responses to a toxic agent, which can range from the cessation of proliferation to outright cellular disintegration via apoptosis or necrosis.[2] The choice of assay, therefore, dictates the specific cellular event you are measuring. The three primary assays discussed here—MTT, MTS, and LDH—each interrogate a different aspect of cellular health.

  • Metabolic Activity (MTT & MTS Assays): These assays measure the reduction of a tetrazolium salt into a colored formazan product.[5][6] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] A decrease in color formation is interpreted as a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects (inhibition of proliferation).[7]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay operates on a different principle. LDH is a stable cytosolic enzyme present in most eukaryotic cells.[8][9][10] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[11][12] The amount of extracellular LDH is therefore directly proportional to the level of cytotoxicity.[10]

G Metabolism Metabolism MTT MTT Metabolism->MTT Measures mitochondrial reductase activity MTS MTS Metabolism->MTS Measures cellular reductase activity Membrane Membrane LDH LDH Membrane->LDH Measures released cytosolic enzyme Apoptosis Apoptosis Caspase Caspase Apoptosis->Caspase Measures key executioner enzymes AnnexinV AnnexinV Apoptosis->AnnexinV Detects externalized phosphatidylserine

Pillar 2: A Head-to-Head Comparison of Workhorse Assays

The choice between MTT, MTS, and LDH assays often depends on the specific experimental context, including the compound's properties, the cell type, and the desired throughput.

FeatureMTT AssayMTS AssayLDH Assay
Principle Enzymatic reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[6][13]Enzymatic reduction of MTS to a soluble formazan product by cellular dehydrogenases.[14]Measures activity of Lactate Dehydrogenase (LDH) released from damaged cells.[10][11]
Endpoint Cell Viability / Metabolic ActivityCell Viability / Metabolic ActivityCell Lysis / Membrane Rupture
Advantages Inexpensive, well-established.Soluble product (no solubilization step), faster protocol, suitable for HTS.[15]Directly measures cell death, supernatant can be used without disturbing cells.[8]
Disadvantages Insoluble formazan requires a separate solubilization step, potential for artifacts from precipitates.[16]More expensive than MTT, can be affected by compounds that alter cellular redox potential.Cannot distinguish between apoptosis and necrosis[8], background from serum LDH.[10]
Protocol Time ~4-5 hours + overnight solubilization (optional).[6]~1-4 hours.[15]~30-60 minutes.[9][10]
Best For Initial screenings on a budget, endpoint assays.High-throughput screening (HTS), kinetic studies.Confirming cytotoxic mechanism, measuring necrosis, use with compounds that interfere with metabolic assays.

Pillar 3: Field-Proven Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. The following are step-by-step guides for each assay, designed for a 96-well plate format.

Protocol 1: The MTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[5][17]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[17][18]

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your isonicotinate derivatives. Remove the old medium and add 100 µL of medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[13][17] Measure the absorbance at 570 nm (with a reference wavelength of >650 nm if desired).[6]

G

Protocol 2: The MTS Cell Viability Assay

This assay is a more convenient alternative to MTT, as the resulting formazan product is soluble in culture medium, eliminating the solubilization step.[15]

Materials:

  • Combined MTS reagent (containing MTS and an electron coupling reagent like PES).

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol. The final volume in each well before adding the MTS reagent should be 100 µL.[15]

  • MTS Addition: Add 20 µL of the combined MTS reagent directly to each well.[5][15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for your specific cell line and density.[15]

  • Data Acquisition: Briefly shake the plate and measure the absorbance at 490 nm.[5]

Protocol 3: The LDH Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH released into the supernatant.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (provided in most kits for maximum LDH release control).

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Setup Controls: It is critical to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with Lysis Buffer 30 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][10]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference at 680 nm).[10]

  • Calculation: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

G

Pillar 4: Data Interpretation - A Hypothetical Case Study

To illustrate how data from these assays can be interpreted, consider a hypothetical derivative, Iso-Cpd-05 , tested against a human cancer cell line (e.g., HeLa).

Table 2: Hypothetical IC₅₀ Values for Iso-Cpd-05

AssayIC₅₀ (µM)Implied Mechanism
MTT Assay 10.5Potent inhibitor of metabolic activity.
MTS Assay 12.1Confirms potent inhibition of metabolic activity.
LDH Assay > 100Minimal to no membrane damage at concentrations that inhibit metabolism.

Interpretation: The low IC₅₀ values from the MTT and MTS assays indicate that Iso-Cpd-05 is a potent inhibitor of cell viability.[16][20] However, the very high IC₅₀ value from the LDH assay suggests that the compound does not cause significant membrane lysis within the same concentration range.[21][22]

This discrepancy is a key finding. It suggests that Iso-Cpd-05 may be primarily cytostatic (inhibiting proliferation) or inducing apoptosis , rather than causing immediate necrotic cell death. Apoptotic cells initially maintain membrane integrity, so they would not release LDH but would show reduced metabolic activity.[23] This hypothesis would then need to be confirmed with more specific apoptosis assays, such as Annexin V staining or caspase activity assays, to elucidate the precise mechanism of action.[24][25][26][27]

Conclusion and Recommendations

For the initial screening of a library of this compound derivatives, the MTS assay offers the best balance of speed, convenience, and suitability for high-throughput applications. It provides a reliable measure of overall cell viability.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and foresight. The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2). This process is not merely about waste removal; it is a critical component of laboratory safety, environmental stewardship, and regulatory adherence.

From a chemical standpoint, this compound is a halogenated organic compound, specifically a chlorinated pyridine derivative.[1] This classification is the cornerstone of its disposal protocol, as halogenated waste streams are subject to specific treatment processes and regulations due to the potential formation of hazardous byproducts like corrosive fumes upon combustion.[2][3]

Hazard Identification and Pre-Disposal Risk Assessment

Inferred Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[2]

This assessment dictates the minimum level of personal protective equipment (PPE) required for all handling and disposal activities.

Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling waste this compound must wear the following PPE. This is a non-negotiable standard for ensuring personal safety.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[4][5] Standard safety glasses are insufficient.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.[5]

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[2]

  • Respiratory Protection: When handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator is necessary.[2][5]

Waste Segregation and Containment: A Critical Step

Proper segregation is the most critical step in the disposal workflow. Halogenated organic compounds require different disposal pathways than non-halogenated waste, primarily due to the need for specialized incineration facilities that can scrub acidic gases from their emissions.[6] Co-mingling waste streams leads to increased disposal costs and potential regulatory non-compliance.

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container: Use a dedicated, sealable, and clearly labeled container designated for "Halogenated Organic Waste."[6][7] The container must be compatible with the chemical and in good condition, with a secure, threaded cap.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[6] The label must also include the full chemical name: "this compound" and its CAS number, "787596-41-2." Do not use abbreviations or chemical formulas.[7]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9] Ensure the storage location is a designated satellite accumulation area.

Managing Spills and Contaminated Materials

Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Avoid generating dust.[5]

    • Gently sweep or shovel the material into a clean, dry, labeled container for disposal.[5] A vacuum cleaner designed for hazardous materials may also be used.[5]

    • Decontaminate the area with an appropriate solvent and wipe clean. All cleaning materials (wipes, absorbent pads) must be disposed of as halogenated hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert personnel nearby.

    • If safe to do so, move upwind from the spill.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.[5]

    • Prevent the spill from entering drains or waterways.[5]

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[6] As a halogenated organic compound, it is classified as a hazardous waste.

The only acceptable disposal method is through an authorized hazardous or special waste collection service, in accordance with local, state, and federal regulations.[5] This typically involves incineration at a licensed facility equipped to handle chlorinated compounds.[3] Your institution's EHS department will coordinate the pickup and final disposal of the properly labeled and contained waste.

Summary of Key Information

ParameterDetailsSource(s)
Chemical Name This compound[1][10][11]
CAS Number 787596-41-2[10][11][12]
Molecular Formula C₈H₈ClNO₂[1]
Waste Category Halogenated Organic Hazardous Waste[6][7][13]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[8][9]
Required PPE Chemical safety goggles, impervious gloves, lab coat, respirator (if dust is generated)[2][4][5]
Disposal Method Collection by an authorized hazardous waste facility for incineration. DO NOT dispose down the drain or in regular trash.[3][5][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Material Identified as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container add_waste Add Waste to Container container->add_waste seal Securely Seal Container add_waste->seal storage Store in Designated Satellite Accumulation Area seal->storage check_compat Ensure Segregation from Incompatible Materials storage->check_compat full Container Full? check_compat->full full->storage No request_pickup Contact EHS for Waste Pickup full->request_pickup Yes end Disposed via Authorized Vendor (Incineration) request_pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-3-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.